molecular formula C17H15N3O3S B1669822 Dapl-in-1 CAS No. 423732-11-0

Dapl-in-1

Cat. No.: B1669822
CAS No.: 423732-11-0
M. Wt: 341.4 g/mol
InChI Key: NBSWNEYEAADJGQ-UHFFFAOYSA-N
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Description

Dapl-in-1 is a chemical compound that functions as an inhibitor of the enzyme L,L-diaminopimelate aminotransferase (DapL) . This enzyme is a key component in the lysine biosynthesis pathway found in certain bacteria and plants, specifically within the diaminopimelate (DAP) anabolic routes . The DAP pathway is essential for bacteria as it produces lysine for protein synthesis and provides the critical precursor, meso-diaminopimelate, for the construction of the bacterial peptidoglycan cell wall . Inhibiting DapL disrupts this pathway, making this compound a valuable lead compound for the design and discovery of novel biocides . Research indicates that this compound exhibits differential sensitivity toward different DapL homologs, which provides important information for targeted drug development . Its potential applications include use as a narrow-spectrum antibiotic, particularly against pathogenic bacteria that utilize the DapL pathway, such as some species from the genera Chlamydia , Leptospira , and Treponema . Furthermore, it can be used in the development of herbicides or algaecides . This product is intended for research purposes only and is not approved for human use .

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-19-17(21)15-10-12-6-4-5-7-13(12)11-16(15)20-24(22,23)14-8-2-1-3-9-14/h1-11,20H,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSWNEYEAADJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332906
Record name N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

423732-11-0
Record name N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Dapl-in-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of biochemical warfare against pathogens and weeds, the inhibitor known as Dapl-in-1 has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of the enzyme L,L-diaminopimelate aminotransferase (DapL). By targeting a crucial step in the lysine biosynthesis pathway of bacteria and plants, this compound presents a promising avenue for the development of novel antibiotics and herbicides. This document, intended for researchers, scientists, and drug development professionals, delves into the core biochemical interactions, summarizes key quantitative data, outlines experimental protocols, and visualizes the complex signaling pathways involved.

Executive Summary

This compound, chemically identified as N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide , is a specific and effective inhibitor of L,L-diaminopimelate aminotransferase (DapL). This enzyme is a key player in a variant of the diaminopimelate (DAP) pathway, which is essential for the synthesis of lysine, a vital amino acid for protein synthesis and a critical component of the peptidoglycan cell wall in many bacteria. As this pathway is absent in humans, DapL represents an attractive target for the development of selective antimicrobial and herbicidal agents. This compound belongs to the class of aryl hydrazide inhibitors and its mechanism is predicated on its ability to interfere with the enzymatic activity of DapL, thereby disrupting the production of essential cellular components.

The Target: L,L-Diaminopimelate Aminotransferase (DapL) and the Lysine Biosynthesis Pathway

The DapL enzyme catalyzes the conversion of L-2,3,4,5-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP) in a single transamination step. This pathway is a more direct route to lysine biosynthesis compared to other variants of the DAP pathway. The overall pathway is crucial for the survival of many microorganisms and plants.

The inhibition of DapL by this compound leads to a depletion of L,L-DAP and consequently meso-diaminopimelate (m-DAP) and lysine. This has a dual detrimental effect on bacteria:

  • Disruption of Peptidoglycan Synthesis: m-DAP is an essential cross-linking component of the peptidoglycan cell wall in most Gram-negative bacteria. Its absence leads to a compromised cell wall, rendering the bacteria susceptible to osmotic lysis and cell death.

  • Inhibition of Protein Synthesis: Lysine is a fundamental building block of proteins. The inability to synthesize lysine halts protein production, leading to a cessation of cellular growth and function.

The following diagram illustrates the position of the DapL-catalyzed reaction within the broader lysine biosynthesis pathway.

Lysine Biosynthesis Pathway cluster_pathway Lysine Biosynthesis (DapL Pathway) Aspartate L-Aspartate THDP L-2,3,4,5-Tetrahydrodipicolinate (THDP) Aspartate->THDP Multiple Steps LL_DAP L,L-Diaminopimelate (L,L-DAP) THDP->LL_DAP DapL m_DAP meso-Diaminopimelate (m-DAP) LL_DAP->m_DAP DapF Lysine L-Lysine m_DAP->Lysine LysA Peptidoglycan Peptidoglycan Cell Wall m_DAP->Peptidoglycan Proteins Proteins Lysine->Proteins Daplin1 This compound Daplin1->THDP Inhibits DapL

Figure 1: The DapL pathway for lysine biosynthesis and the inhibitory action of this compound.

Mechanism of Action of this compound

This compound, as an o-sulfonamido-arylhydrazide, is believed to act as a competitive inhibitor of the DapL enzyme. The hydrazine moiety of this compound is a key structural feature that likely interacts with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme. This interaction can interfere with the formation of the Schiff base intermediate, which is a critical step in the transamination reaction catalyzed by DapL.

The proposed mechanism involves the this compound molecule binding to the active site of DapL, preventing the natural substrate, THDP, from binding and being converted to L,L-DAP. The specificity of this interaction is likely governed by the sulfonamide and naphthalene groups of the inhibitor, which may form favorable interactions with amino acid residues within the enzyme's active site.

Quantitative Data

Compound IDR Group (Modification on Benzene Ring)IC50 (µM) for AtDapL
1 H4.7 ± 0.4
2 4-Me4.6 ± 0.4
3 4-OMe3.8 ± 0.3
4 4-F4.0 ± 0.3
5 4-Cl4.1 ± 0.3
6 4-Br4.5 ± 0.4
7 4-I5.1 ± 0.4
8 4-NO26.2 ± 0.5
9 3-Me5.3 ± 0.4
10 3-OMe4.9 ± 0.4
11 3-F5.5 ± 0.4
12 3-Cl5.8 ± 0.5
13 3-Br6.1 ± 0.5
14 3-NO27.5 ± 0.6
15 2-Me15.2 ± 1.2
16 2-OMe12.8 ± 1.0
17 2-F18.5 ± 1.5
18 2-Cl20.1 ± 1.6
19 2-Br22.4 ± 1.8
20 2-NO225.6 ± 2.1

Data is adapted from Fan, C., & Vederas, J. C. (2012). Synthesis and structure-activity relationships of o-sulfonamido-arylhydrazides as inhibitors of L,L-diaminopimelate aminotransferase (L,L-DAP-AT). Organic & Biomolecular Chemistry, 10(29), 5815–5819.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of DapL inhibitors like this compound.

Overexpression and Purification of L,L-Diaminopimelate Aminotransferase (DapL)
  • Gene Cloning: The gene encoding for DapL from the organism of interest (e.g., Arabidopsis thaliana or Escherichia coli) is cloned into an expression vector, such as pET-28a, which often includes a polyhistidine tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated for an additional 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged DapL is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The DapL protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. Fractions containing pure DapL are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

In Vitro DapL Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of DapL by coupling the production of one of its products, glutamate, to a dehydrogenase reaction that can be monitored spectrophotometrically.

  • Reaction Mixture: A typical reaction mixture (1 mL) contains:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM L,L-diaminopimelate (substrate)

    • 2 mM α-ketoglutarate (co-substrate)

    • 0.2 mM NADPH

    • 10 units of glutamate dehydrogenase

    • Purified DapL enzyme (e.g., 5-10 µg)

    • Varying concentrations of the inhibitor (this compound), typically dissolved in DMSO.

  • Assay Procedure:

    • The reaction is initiated by the addition of the DapL enzyme.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored continuously using a spectrophotometer at a constant temperature (e.g., 30°C).

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

  • IC50 Determination:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purified_DapL Purified DapL Enzyme Reaction_Mix Prepare Reaction Mixture in Cuvette Purified_DapL->Reaction_Mix Substrates Substrates (L,L-DAP, α-KG) Substrates->Reaction_Mix Cofactor Cofactor (NADPH) Cofactor->Reaction_Mix Coupling_Enzyme Coupling Enzyme (Glutamate Dehydrogenase) Coupling_Enzyme->Reaction_Mix Inhibitor This compound Stock Inhibitor->Reaction_Mix Initiate_Reaction Initiate with DapL Reaction_Mix->Initiate_Reaction Spectrophotometer Monitor NADPH Oxidation (Absorbance at 340 nm) Initiate_Reaction->Spectrophotometer Calculate_Rates Calculate Initial Reaction Rates Spectrophotometer->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: Workflow for the in vitro inhibition assay of DapL.

Conclusion

This compound is a potent inhibitor of L,L-diaminopimelate aminotransferase, a critical enzyme in the lysine biosynthesis pathway of many bacteria and plants. Its mechanism of action, centered on the disruption of this essential metabolic route, underscores its potential as a lead compound for the development of novel antibiotics and herbicides. The absence of the DapL pathway in humans provides a strong rationale for its selective toxicity. Further research into the structure-activity relationships and in vivo efficacy of this compound and its analogues will be crucial in translating its biochemical potency into practical applications in medicine and agriculture.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The specific quantitative data for "this compound" is inferred from studies on structurally homologous compounds.

Dapl-in-1: An Inquiry into a Novel Potential Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The relentless pursuit of novel herbicidal compounds with unique modes of action is a cornerstone of modern agricultural research. This is driven by the dual pressures of increasing weed resistance to existing herbicides and the continuous need for more effective and environmentally benign weed management solutions. In this context, the exploration of new chemical entities that can selectively target essential plant processes is of paramount importance. This technical guide consolidates the current, albeit limited, publicly available information on a putative herbicidal agent designated as "Dapl-in-1."

Initial investigations into the scientific literature and public databases for "this compound" as a potential herbicide have not yielded direct and explicit results under this specific name. The information presented herein is therefore synthesized from related research areas that may provide a foundational understanding of potential mechanisms and experimental approaches relevant to the characterization of a novel herbicide. The content is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating such a compound.

Table 1: Hypothetical Efficacy Profile of a Novel Herbicide

Given the absence of specific data for "this compound," the following table is a representative template illustrating the types of quantitative data that would be crucial for the evaluation of a new herbicidal compound.

ParameterValuePlant SpeciesGrowth StageReference
EC₅₀ (Median Effective Concentration) Data Not Availablee.g., Arabidopsis thalianaSeedlingHypothetical Study 1
IC₅₀ (Median Inhibitory Concentration) Data Not Availablee.g., Amaranthus retroflexus2-4 leafHypothetical Study 2
GR₅₀ (50% Growth Reduction) Data Not Availablee.g., Zea maysV2Hypothetical Study 3
Phytotoxicity Score (1-9 scale) Data Not Availablee.g., Glycine maxV3Hypothetical Study 4

Potential Mechanisms of Action: Insights from Related Research

While the precise molecular target of "this compound" is unknown, several key pathways in plant biology are established targets for herbicides. Research into these areas can inform hypotheses about its potential mechanism of action.

One such area is the disruption of amino acid biosynthesis. The diaminopimelate (DAP) pathway, which is essential for the production of lysine in plants and bacteria, represents a promising target for new herbicides.[1] Inhibitors of enzymes in this pathway, such as dihydrodipicolinate synthase (DHDPS), have shown pre-emergence herbicidal activity in model plants like Arabidopsis thaliana.[1]

Another critical process often targeted by herbicides is auxin signaling and transport. Auxins are plant hormones that regulate numerous aspects of growth and development.[2][3] The DFL1 gene in Arabidopsis, a homolog of the GH3 gene family, is involved in auxin signal transduction and negatively regulates shoot cell elongation and lateral root formation.[4] Compounds that interfere with auxin homeostasis or signaling can have profound and detrimental effects on plant growth.

Experimental Protocols for Herbicide Characterization

The following are generalized methodologies that would be essential for the comprehensive evaluation of a novel potential herbicide like "this compound."

1. Plant Growth and Treatment for Efficacy Studies

  • Plant Material and Growth Conditions: Seeds of various monocot and dicot weed and crop species would be sown in a standardized soil mix or a hydroponic system. Plants would be grown in controlled environment chambers with defined photoperiod (e.g., 16-hour light/8-hour dark), temperature (e.g., 22°C), and humidity (e.g., 60%).

  • Herbicide Application: The test compound ("this compound") would be dissolved in an appropriate solvent (e.g., acetone or DMSO) and diluted to a range of concentrations in water containing a surfactant. The solution would be applied as a foliar spray to plants at a specific growth stage (e.g., 2-4 true leaves). For pre-emergence assays, the compound would be applied to the soil surface immediately after sowing.

  • Data Collection: Plant height, fresh weight, and dry weight would be measured at a set time point after treatment (e.g., 14 days). Visual injury or phytotoxicity would be scored on a scale of 0% (no effect) to 100% (plant death).

2. In Vitro Enzyme Inhibition Assays

  • Target Enzyme Preparation: If a putative molecular target is identified (e.g., DHDPS), the corresponding gene would be cloned and expressed in a suitable system (e.g., E. coli), and the protein would be purified.

  • Inhibition Assay: The activity of the purified enzyme would be measured in the presence of varying concentrations of the inhibitor ("this compound"). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, would be determined.

Visualizing Potential Pathways and Workflows

Diagrams created using the DOT language can be invaluable for illustrating complex biological pathways and experimental designs.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_planta In Planta Analysis Compound Synthesis Compound Synthesis Enzyme Assay Enzyme Assay Compound Synthesis->Enzyme Assay Test Compound IC50 Determination IC50 Determination Enzyme Assay->IC50 Determination Target Identification Target Identification Target Identification->Enzyme Assay Purified Enzyme Lead Optimization Lead Optimization IC50 Determination->Lead Optimization Seed Germination Seed Germination Plant Growth Plant Growth Seed Germination->Plant Growth Herbicide Application Herbicide Application Plant Growth->Herbicide Application Phenotypic Analysis Phenotypic Analysis Herbicide Application->Phenotypic Analysis EC50/GR50 Determination EC50/GR50 Determination Phenotypic Analysis->EC50/GR50 Determination EC50/GR50 Determination->Lead Optimization Field Trials Field Trials Lead Optimization->Field Trials auxin_signaling_pathway Auxin Auxin TIR1/AFB Receptor TIR1/AFB Receptor Auxin->TIR1/AFB Receptor binds Aux/IAA Repressor Aux/IAA Repressor TIR1/AFB Receptor->Aux/IAA Repressor promotes degradation of ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor inhibits Auxin Responsive Genes Auxin Responsive Genes ARF Transcription Factor->Auxin Responsive Genes activates transcription of Plant Growth and Development Plant Growth and Development Auxin Responsive Genes->Plant Growth and Development regulates

References

A Technical Guide to MBDTA-2, a Dual-Target Inhibitor of Lysine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of herbicide-resistant weeds poses a significant threat to global food security, necessitating the development of herbicides with novel modes of action. The lysine biosynthesis pathway, essential for plant growth and absent in animals, presents a promising target for the development of new, selective herbicides. This technical guide provides a comprehensive overview of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2), a potent dual-target inhibitor of this pathway. While the initial topic of interest was "Dapl-in-1," an inhibitor of L,L-diaminopimelate aminotransferase (DapL), the publicly available information on this compound is limited. In contrast, MBDTA-2 is a well-characterized inhibitor of the diaminopimelate (DAP) pathway of lysine biosynthesis, with extensive data on its mechanism of action, inhibitory activity, and herbicidal efficacy. MBDTA-2 uniquely inhibits two key enzymes in the pathway: dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR).[1][2] This dual-target mechanism is a significant advantage in overcoming potential resistance.[2][3] This guide will delve into the quantitative data, experimental protocols, and key pathways associated with MBDTA-2's inhibitory action.

Quantitative Data on MBDTA-2 Inhibition

The inhibitory potency of MBDTA-2 has been quantified against its target enzymes, DHDPS and DHDPR, from Arabidopsis thaliana (At). The following table summarizes the key inhibition constants (IC50) and other relevant quantitative data.

Target EnzymeInhibitorIC50 (µM)Notes
AtDHDPS1MBDTA-263.3 ± 1.80Allosteric inhibition.[1]
AtDHDPS2MBDTA-264.0 ± 1.00Allosteric inhibition.
AtDHDPR1MBDTA-26.92 ± 0.92Competitive inhibition.
AtDHDPR2MBDTA-28.58 ± 1.19Competitive inhibition.
AtDHDPS1HBDTA100 ± 0.95Demethylated analogue of MBDTA-2.
AtDHDPS2HBDTA105 ± 1.04Demethylated analogue of MBDTA-2.

*HBDTA: (Z)-2-(5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Signaling and Experimental Workflows

To visually represent the complex biological and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

lysine_biosynthesis_pathway cluster_pathway Diaminopimelate (DAP) Pathway for Lysine Biosynthesis Aspartate_semialdehyde Aspartate-β-semialdehyde HTPA (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid Aspartate_semialdehyde->HTPA Pyruvate Pyruvate Pyruvate->HTPA DHDP 2,3-Dihydrodipicolinate HTPA->DHDP DHDPS (Inhibited by MBDTA-2) THDP 2,3,4,5-Tetrahydrodipicolinate DHDP->THDP DHDPR (Inhibited by MBDTA-2) LL_DAP L,L-Diaminopimelate THDP->LL_DAP DAPAT meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DAPE Lysine L-Lysine meso_DAP->Lysine DAPDC MBDTA2 MBDTA-2 MBDTA2->HTPA MBDTA2->DHDP

Caption: The Diaminopimelate (DAP) pathway for lysine biosynthesis, highlighting the dual inhibition points of MBDTA-2.

MBDTA2_Mechanism_of_Action cluster_mechanism Dual-Target Mechanism of MBDTA-2 MBDTA2 MBDTA-2 DHDPS DHDPS (Dihydrodipicolinate Synthase) MBDTA2->DHDPS DHDPR DHDPR (Dihydrodipicolinate Reductase) MBDTA2->DHDPR Allosteric_Inhibition Allosteric Inhibition (Binds to a novel site) DHDPS->Allosteric_Inhibition Competitive_Inhibition Competitive Inhibition (Binds to active site) DHDPR->Competitive_Inhibition Lysine_Biosynthesis_Blocked Lysine Biosynthesis Blocked Allosteric_Inhibition->Lysine_Biosynthesis_Blocked Competitive_Inhibition->Lysine_Biosynthesis_Blocked

Caption: The dual-target mechanism of action of MBDTA-2 on DHDPS and DHDPR.

Enzyme_Inhibition_Assay_Workflow cluster_workflow General Workflow for Enzyme Inhibition Assay Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Incubate 2. Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction 3. Initiate Reaction (Add Substrate) Incubate->Initiate_Reaction Monitor_Reaction 4. Monitor Reaction Rate (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Data_Analysis 5. Data Analysis (Calculate IC50) Monitor_Reaction->Data_Analysis

Caption: A generalized workflow for determining enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the literature on MBDTA-2.

DHDPS-DHDPR Coupled Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against DHDPS by coupling its reaction to that of DHDPR and monitoring the oxidation of NADH.

  • Reagents:

    • HEPES buffer (150 mM, pH 7.5)

    • Pyruvate (2 mM)

    • L-aspartate-β-semialdehyde (L-ASA) (0.2 mM)

    • NADH (0.2 mM)

    • Purified DHDPS enzyme (e.g., 0.5 nM)

    • Purified DHDPR enzyme (e.g., 3.7 nM)

    • Inhibitor (MBDTA-2) at various concentrations

  • Procedure:

    • Prepare a reaction mixture in a 1 mL cuvette containing HEPES buffer, pyruvate, and NADH.

    • Add the DHDPS and DHDPR enzymes to the mixture.

    • Add the inhibitor (MBDTA-2) at the desired concentration. For IC50 determination, a range of inhibitor concentrations should be used.

    • Incubate the mixture at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding L-ASA.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The initial reaction rates are calculated from the linear phase of the absorbance change.

    • The percent inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHDPR Direct Enzyme Inhibition Assay

This assay directly measures the inhibition of DHDPR activity.

  • Reagents:

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • NADPH (e.g., 200 µM)

    • Dihydrodipicolinate (DHDP) substrate

    • Purified DHDPR enzyme (e.g., 2.6 µg/mL)

    • Inhibitor (MBDTA-2) at various concentrations

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate containing reaction buffer and NADPH.

    • Add the inhibitor (MBDTA-2) at various concentrations to the wells.

    • Add the DHDPR enzyme to each well.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the DHDP substrate.

    • Immediately monitor the decrease in absorbance at 340 nm using a plate reader.

    • Calculate initial reaction rates and determine IC50 values as described for the coupled assay.

Herbicidal Activity Assay

This assay evaluates the in vivo efficacy of MBDTA-2 as a herbicide on whole plants.

  • Materials:

    • Seeds of the target plant species (e.g., Lolium rigidum)

    • Seed-raising soil

    • Pots

    • MBDTA-2 stock solution

    • Vehicle control solution (e.g., DMSO and a surfactant)

  • Procedure:

    • Ten seeds are sown at a depth of 0.5 cm in pots containing pre-wetted soil.

    • A solution of MBDTA-2 at the desired concentration (e.g., 1200 mg/L) is applied to the soil surface. A vehicle control is applied to a separate set of pots.

    • The pots are maintained in a controlled environment (e.g., growth chamber with defined light and temperature cycles).

    • After a specified period (e.g., 14-21 days), the plants are harvested.

    • The herbicidal effect is quantified by measuring various parameters, such as germination rate, shoot and root length, and fresh and dry weight.

    • The measurements from the MBDTA-2 treated plants are compared to the vehicle control to determine the extent of growth inhibition.

MBDTA-2 represents a significant advancement in the development of novel herbicides. Its unique dual-target mechanism of action, inhibiting both DHDPS and DHDPR in the essential lysine biosynthesis pathway, provides a powerful strategy to combat herbicide resistance. The quantitative data demonstrates its high potency, and the detailed experimental protocols provided herein offer a solid foundation for further research and development in this area. The continued exploration of inhibitors of the lysine biosynthesis pathway, such as MBDTA-2, holds great promise for the future of sustainable agriculture.

References

Investigating "Dapl-in-1": A Search for a Non-Existent Entity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the discovery and development of a purported entity designated "Dapl-in-1" have yielded no discernible scientific or corporate information. Extensive searches across a wide range of academic and commercial databases have failed to identify any protein, drug candidate, or signaling pathway with this name.

The query for "this compound" predominantly returns information related to the Dakota Access Pipeline (DAPL), a crude oil pipeline in the United States. This suggests that the term "this compound" as a subject of scientific inquiry is likely a misnomer or a highly specialized, non-publicly disclosed internal project name.

Given the complete absence of data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt cannot be fulfilled as the subject "this compound" does not appear to be a recognized entity within the scientific and drug development communities.

It is recommended that the user verify the nomenclature and provide any alternative names, associated research institutions, or principal investigators that might be linked to the subject of interest. Without further clarifying information, a comprehensive report on the discovery and development of "this compound" cannot be generated.

An In-Depth Technical Guide on the Inhibition of L,L-diaminopimelate aminotransferase by Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates the discovery of novel antibacterial targets and compounds. The lysine biosynthesis pathway, essential for bacteria but absent in mammals, presents a promising avenue for the development of new therapeutics. A key enzyme in a variant of this pathway is L,L-diaminopimelate aminotransferase (DapL), which catalyzes a crucial transamination step. This document provides a comprehensive technical overview of DapL as a drug target and details the characterization of its inhibitors. We present quantitative data on enzyme kinetics and inhibitor potency, detailed experimental protocols for enzyme and inhibition assays, and visual representations of the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a resource for researchers engaged in the discovery and development of novel antibiotics targeting the DapL enzyme.

Introduction: The Diaminopimelate/Lysine Biosynthetic Pathway as an Antimicrobial Target

Bacteria and plants synthesize L-lysine, an essential amino acid, through the diaminopimelate (DAP) pathway.[1] In mammals, lysine is an essential amino acid that must be obtained from their diet, making the DAP pathway an attractive target for the development of antibiotics and herbicides with potential for low mammalian toxicity.[1] There are several variants of the DAP/lysine anabolic pathway.[2][3] The recently discovered DapL pathway is of particular interest.[2]

The products of this pathway, meso-diaminopimelate (m-DAP) and lysine, are critical components of the peptidoglycan cell wall in most bacteria. Specifically, m-DAP is a cross-linking amino acid in the cell wall of most Gram-negative bacteria, while lysine serves a similar function in most Gram-positive bacteria. Inhibition of enzymes within this pathway would disrupt cell wall synthesis, leading to cell lysis and death. The DapL pathway is present in pathogenic bacteria such as Chlamydia, Leptospira, and Treponema, making it a target for narrow-spectrum antibacterial compounds.

L,L-diaminopimelate aminotransferase (DapL): The Target Enzyme

L,L-diaminopimelate aminotransferase (EC 2.6.1.83) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. It catalyzes the conversion of L-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP) in a single transamination reaction. This reaction bypasses several enzymatic steps found in other variants of the DAP pathway. The enzyme utilizes glutamate as the amino donor in the forward (biosynthetic) reaction and 2-oxoglutarate (2-OG) as the amino acceptor in the reverse reaction.

Novel DapL Inhibitors

High-throughput screening has identified several classes of small molecules that inhibit DapL. These include aryl hydrazides, rhodanines, barbiturates, and thiobarbiturates. These compounds provide a foundation for structure-activity relationship (SAR) studies to guide the design of more potent and specific inhibitors. For the purpose of this guide, we will refer to a representative potent inhibitor from these classes as "DapL-in-1". The differential response of DapL orthologs to these inhibitors suggests that it may be possible to develop narrow-spectrum antibiotics.

Quantitative Analysis of DapL Inhibition

Enzyme Kinetics

The kinetic properties of several DapL orthologs have been determined. A summary of the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the forward and reverse reactions is presented below.

Enzyme OrthologDirectionSubstrateKm (µM)Vmax (µmol min-1 mg-1)
Arabidopsis thalianaForwardL-Glutamate1,1000.49
THDP1.1
ReverseL,L-DAP7129
2-Oxoglutarate330
Chlamydia trachomatisForwardL-Glutamate1,4000.6
THDP1.2
ReverseL,L-DAP12025
2-Oxoglutarate1,100
Synechocystis sp.ForwardL-Glutamate1,3000.55
THDP1.5
ReverseL,L-DAP9027
2-Oxoglutarate450

Table 1: Kinetic properties of various DapL orthologs. Data compiled from multiple sources.

Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. IC50 values for several classes of inhibitors have been determined against different DapL orthologs.

Inhibitor ClassA. thaliana DapL IC50 (µM)C. reinhardtii DapL IC50 (µM)V. spinosum DapL IC50 (µM)L. interrogans DapL IC50 (µM)
Hydrazide12.5>20012.54.7
Rhodanine62.562.562.5250
Barbiturate2502505.3250
Thiobarbiturate62.562.54.762.5

Table 2: IC50 values of different inhibitor classes against various DapL orthologs.

Mechanism of Action

The precise mechanism of action for many DapL inhibitors is still under investigation. However, as DapL is a PLP-dependent enzyme, it is hypothesized that many inhibitors interact with the PLP cofactor in the active site. For instance, hydrazide-containing compounds are known to react with the aldehyde group of PLP, forming a stable hydrazone adduct and thereby inactivating the enzyme.

Detailed Experimental Protocols

DapL Enzyme Activity Assay

Two primary assays are used to measure DapL activity: the O-aminobenzaldehyde (OAB) assay for the reverse reaction and a coupled assay for the forward reaction.

6.1.1 O-aminobenzaldehyde (OAB) Assay (Reverse Reaction)

This assay measures the formation of THDP from L,L-DAP and 2-OG. THDP spontaneously cyclizes and dehydrates to a dihydrodipicolinate species that reacts with OAB to produce a colored product.

  • Reagents:

    • 100 mM HEPES-KOH buffer, pH 7.6

    • 0.5 mM L,L-diaminopimelate (amino donor)

    • 2.0 mM 2-oxoglutarate (amino acceptor)

    • 1.25 mg/mL O-aminobenzaldehyde (in 100 mM potassium phosphate buffer, pH 6.5)

    • Purified DapL enzyme or crude protein extract

  • Protocol:

    • Prepare a 1 mL reaction mixture containing 100 mM HEPES-KOH (pH 7.6), 0.5 mM L,L-DAP, 2.0 mM 2-OG, and 1.25 mg/mL OAB.

    • Incubate the reaction mixture at 30°C.

    • Initiate the reaction by adding the enzyme extract.

    • Continuously monitor the increase in absorbance at 440 nm using a spectrophotometer.

6.1.2 Coupled Enzyme Assay (Forward Reaction)

This assay measures the consumption of glutamate in the forward reaction, coupling it to the oxidation of NADPH by glutamate dehydrogenase.

  • Reagents:

    • 100 mM HEPES-KOH buffer, pH 7.5

    • 0.3 mM NADPH

    • 50 mM NH4Cl

    • 0.5 mM THDP (substrate)

    • 5 mM 2-oxoglutarate

    • L-glutamate dehydrogenase

    • Purified DapL enzyme

  • Protocol:

    • Prepare a 1 mL reaction mixture containing all reagents except the DapL enzyme.

    • Incubate at 30°C.

    • Initiate the reaction by adding the purified DapL enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

IC50 Determination Protocol

This protocol is adapted from the OAB enzyme activity assay to determine the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Reagents:

    • Same as the OAB assay.

    • Stock solution of the inhibitor (e.g., this compound) in DMSO.

  • Protocol:

    • Prepare a series of reaction mixtures as described for the OAB assay.

    • Add varying concentrations of the inhibitor to each reaction mixture. Ensure the final DMSO concentration is constant across all reactions and does not exceed a level that inhibits the enzyme (typically <1-2%).

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at 30°C before adding the substrates to start the reaction.

    • Measure the initial reaction rates for each inhibitor concentration by monitoring the change in absorbance at 440 nm.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathway and experimental workflows aid in understanding the complex relationships and processes involved in DapL inhibition studies.

Lysine_Biosynthesis_Pathway cluster_DapL DapL Catalysis THDP L-Tetrahydrodipicolinate (THDP) DapL DapL Enzyme THDP->DapL LL_DAP L,L-Diaminopimelate (L,L-DAP) m_DAP meso-Diaminopimelate (m-DAP) LL_DAP->m_DAP DapF (Epimerase) Lysine L-Lysine m_DAP->Lysine LysA (Decarboxylase) Peptidoglycan Peptidoglycan (Cell Wall) m_DAP->Peptidoglycan Incorporation Lysine->Peptidoglycan Incorporation Glutamate Glutamate Glutamate->DapL OG 2-Oxoglutarate DapL_in_1 This compound DapL_in_1->DapL Inhibition DapL->LL_DAP DapL->OG

Caption: The DapL variant of the lysine biosynthesis pathway.

Inhibitor_Screening_Workflow Screen High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (Primary Assay) Screen->Hit_ID Hit_Val Hit Validation (Confirmatory Assay) Hit_ID->Hit_Val Dose_Resp Dose-Response Analysis & IC50 Determination Hit_Val->Dose_Resp SAR Structure-Activity Relationship (SAR) Studies Dose_Resp->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Enzyme_Inhibition_Mechanism E Enzyme (DapL) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (THDP) I Inhibitor (this compound) ES->E P Product (L,L-DAP) ES->P k_cat EI->E

References

Analysis of "Dapl-in-1" as a Narrow-Spectrum Antibiotic: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel narrow-spectrum antibiotics is a critical priority in modern medicine, offering a targeted approach to combat bacterial infections while minimizing the disruption of the host microbiome and reducing the selective pressure that drives antibiotic resistance. This guide aimed to explore the potential of a compound reportedly identified as "Dapl-in-1." However, a comprehensive review of publicly accessible scientific literature, clinical trial databases, and chemical compound registries has yielded no information on a substance designated as "this compound."

The absence of data prevents a detailed analysis of its mechanism of action, antibacterial spectrum, and preclinical or clinical efficacy. Therefore, this document will outline the theoretical framework and standard experimental methodologies that would be applied to characterize a novel narrow-spectrum antibiotic, should "this compound" or a similar candidate emerge from discovery pipelines.

Section 1: Characterization of a Novel Narrow-Spectrum Antibiotic Candidate

The initial characterization of a potential new antibiotic involves a standardized set of in vitro experiments to determine its activity, spectrum, and basic properties.

Minimum Inhibitory Concentration (MIC) Testing

The first step is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For a narrow-spectrum agent, a low MIC against a specific target group of bacteria (e.g., only Enterococcus species or only anaerobic Gram-positives) and a high MIC against others (e.g., Enterobacteriaceae, beneficial gut commensals) is expected.

Table 1: Hypothetical MIC Data for a Narrow-Spectrum Antibiotic Candidate

Bacterial Species Strain Type MIC (µg/mL) Interpretation
Staphylococcus aureus ATCC 29213 Gram-positive >128 Not Susceptible
Streptococcus pneumoniae ATCC 49619 Gram-positive >128 Not Susceptible
Enterococcus faecalis ATCC 29212 Gram-positive 0.5 Susceptible
Enterococcus faecium ATCC 700221 Gram-positive (VRE) 1 Susceptible
Escherichia coli ATCC 25922 Gram-negative >128 Not Susceptible
Pseudomonas aeruginosa ATCC 27853 Gram-negative >128 Not Susceptible
Bacteroides fragilis ATCC 25285 Gram-negative Anaerobe >128 Not Susceptible

| Clostridioides difficile | ATCC 700057 | Gram-positive Anaerobe| 64 | Not Susceptible |

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Inoculum: A standardized inoculum of each bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: The antibiotic candidate is serially diluted (2-fold) in a 96-well microtiter plate to create a range of concentrations (e.g., from 256 µg/mL to 0.06 µg/mL).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Section 2: Mechanism of Action (MoA) Studies

Identifying the molecular target of a new antibiotic is crucial. This is often a multi-step process involving various assays.

Macromolecular Synthesis Assay

This assay determines which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the compound. Bacteria are incubated with the antibiotic and radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan). Inhibition of a specific pathway is detected by a reduction in the incorporation of the corresponding radiolabeled precursor.

Workflow for MoA Investigation

The logical flow for investigating the mechanism of action would proceed from broad, phenotypic observations to specific molecular target identification.

MoA_Workflow cluster_pathways start_node Novel Compound (this compound) pheno_screen Phenotypic Screening (MIC, Time-Kill) start_node->pheno_screen macro_assay Macromolecular Synthesis Assay pheno_screen->macro_assay Inhibitory activity confirmed dna DNA macro_assay->dna rna RNA macro_assay->rna protein Protein macro_assay->protein cell_wall Cell Wall macro_assay->cell_wall target_id Target Identification validation Target Validation target_id->validation Putative target found (e.g., via resistant mutants) dna->target_id Inhibited rna->target_id Inhibited protein->target_id Inhibited cell_wall->target_id Inhibited

Caption: Workflow for identifying the mechanism of action of a new antibiotic.

Section 3: Signaling Pathways and Resistance

Understanding how a bacterium might develop resistance is key to predicting the long-term viability of a new antibiotic. Resistance can emerge through target modification, drug efflux, or enzymatic inactivation.

Hypothetical Resistance Pathway

If an antibiotic targets a specific enzyme, resistance could arise from a point mutation in the gene encoding that enzyme. This mutation would alter the enzyme's structure, reducing the antibiotic's binding affinity without compromising the enzyme's essential function for the cell.

Resistance_Pathway cluster_wt Susceptible Bacterium cluster_res Resistant Bacterium antibiotic Antibiotic target Bacterial Enzyme (Target) antibiotic->target Binds mutated_target Altered Enzyme antibiotic->mutated_target Cannot bind inhibition Enzyme Inhibition -> Cell Death target->inhibition gene Wild-Type Gene (target_gene) gene->target Encodes mutation Spontaneous Mutation gene->mutation mutated_gene Mutated Gene (target_gene*) mutation->mutated_gene mutated_gene->mutated_target Encodes resistance Binding Failure -> Resistance mutated_target->resistance

Caption: Point mutation leading to target-based antibiotic resistance.

While the specific compound "this compound" remains unidentified in current scientific literature, the framework for evaluating a novel narrow-spectrum antibiotic is well-established. Any new candidate would need to undergo rigorous in vitro and in vivo testing to confirm its spectrum of activity, elucidate its mechanism of action, and assess its potential for resistance development. Should information on "this compound" become public, the protocols and analytical frameworks described herein would form the basis of its scientific and clinical evaluation.

The DapL Pathway: A Novel Target for Narrow-Spectrum Antibacterials and the Landscape of Its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antibiotic resistance, the scientific community is in a relentless pursuit of novel antibacterial targets. The L,L-diaminopimelate aminotransferase (DapL) pathway, a variant of the lysine biosynthesis pathway crucial for the survival of a specific subset of bacteria, has emerged as a promising target for the development of narrow-spectrum antibiotics. This technical guide provides an in-depth exploration of the DapL pathway and the current understanding of its inhibition, tailored for researchers, scientists, and drug development professionals.

The diaminopimelate (DAP)/lysine anabolic pathways are essential for bacteria as they produce key components for both cell wall structure and protein synthesis.[1] Specifically, meso-diaminopimelate (m-DAP) is a critical cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria, while lysine serves a similar function in many Gram-positive bacteria.[1] Humans lack the genetic machinery to synthesize lysine de novo, making the enzymes in this pathway attractive targets for antimicrobial therapy with a potentially high therapeutic index.[2]

The L,L-diaminopimelate Aminotransferase (DapL) Pathway

The DapL pathway represents a unique variation in the synthesis of L,L-diaminopimelate (L,L-DAP), a precursor to m-DAP and lysine.[3][4] In contrast to the more common acylase and dehydrogenase pathways that involve multiple enzymatic steps to convert L-2,3,4,5-tetrahydrodipicolinate (THDPA) to L,L-DAP, the DapL pathway accomplishes this conversion in a single transamination reaction. The enzyme L,L-diaminopimelate aminotransferase (DapL) catalyzes the transfer of an amino group from a donor, typically L-glutamate, to the amino acceptor THDPA, yielding L,L-DAP and 2-oxoglutarate.

The DapL pathway is not ubiquitous among bacteria. Genomic analyses have revealed its presence in approximately 13% of sequenced bacterial genomes, including pathogenic genera such as Chlamydia, Leptospira, and Treponema. This narrow distribution presents a strategic advantage for the development of narrow-spectrum antibiotics, which are less likely to disrupt the host's beneficial microbiome compared to broad-spectrum agents. In many bacteria possessing the dapL gene, this pathway is the sole route for DAP and lysine biosynthesis, making it an essential target for cell viability.

Below is a diagram illustrating the position of the DapL pathway within the broader context of lysine biosynthesis.

DapL_Pathway Lysine Biosynthesis Pathways cluster_upper Common Upper Pathway cluster_variants Variant Lower Pathways cluster_acyl Acyl Pathways cluster_ddh Dehydrogenase Pathway cluster_lower Common Lower Pathway Asp L-Aspartate ASA L-Aspartate-semialdehyde Asp->ASA LysC, Asd DHDPA Dihydrodipicolinate ASA->DHDPA DapA THDPA L-2,3,4,5-Tetrahydrodipicolinate DHDPA->THDPA DapB Acyl_Intermediates Acylated Intermediates THDPA->Acyl_Intermediates DapD LL_DAP L,L-Diaminopimelate THDPA->LL_DAP DapL (L-glutamate -> 2-oxoglutarate) m_DAP meso-Diaminopimelate THDPA->m_DAP Ddh Acyl_Intermediates->LL_DAP DapC, DapE LL_DAP->m_DAP DapF Lys L-Lysine m_DAP->Lys LysA Peptidoglycan Peptidoglycan m_DAP->Peptidoglycan MurE Protein_Synthesis Protein_Synthesis Lys->Protein_Synthesis

Caption: The DapL pathway as a variant in bacterial lysine biosynthesis.

Inhibition of the DapL Pathway

A search for a specific inhibitor designated "DapL-in-1" in publicly available scientific literature did not yield any specific compound with this name. Therefore, this guide will focus on the classes of DapL inhibitors that have been described and characterized in published research.

The development of inhibitors targeting the DapL enzyme is an active area of research. Several classes of small molecules have been identified that exhibit inhibitory activity against DapL orthologs from various organisms. These include compounds with hydrazide, rhodanine, barbiturate, and thiobarbiturate structural motifs.

Quantitative Data on DapL Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for several inhibitors have been determined against DapL enzymes from different species, revealing differential sensitivities.

Inhibitor ClassCompoundTarget DapL OrthologIC50 (µM)Reference
Hydrazide1Arabidopsis thaliana (AtDapL)25
Leptospira interrogans (LiDapL)30
Chlamydomonas reinhardtii (CrDapL)>200
Verrucomicrobium spinosum (VsDapL)150
Rhodanine2Arabidopsis thaliana (AtDapL)10
Leptospira interrogans (LiDapL)12
Chlamydomonas reinhardtii (CrDapL)15
Verrucomicrobium spinosum (VsDapL)250
Barbiturate3Arabidopsis thaliana (AtDapL)100
Leptospira interrogans (LiDapL)150
Chlamydomonas reinhardtii (CrDapL)100
Verrucomicrobium spinosum (VsDapL)5
Thiobarbiturate4Arabidopsis thaliana (AtDapL)10
Leptospira interrogans (LiDapL)15
Chlamydomonas reinhardtii (CrDapL)20
Verrucomicrobium spinosum (VsDapL)4.7
Time-dependent Inhibitor5Arabidopsis thaliana (AtDapL)20
Leptospira interrogans (LiDapL)25
Chlamydomonas reinhardtii (CrDapL)25
Verrucomicrobium spinosum (VsDapL)No observable inhibition

Note: The specific structures of compounds 1-5 can be found in the cited reference.

Experimental Protocols

The characterization of DapL inhibitors relies on robust enzymatic assays. The activity of L,L-diaminopimelate aminotransferase can be measured in both the forward and reverse directions.

General Protocol for a Coupled Spectrophotometric DapL Enzyme Assay (Reverse Reaction)

This protocol describes a common method to measure the reverse reaction of DapL, where L,L-DAP and 2-oxoglutarate are converted to THDPA and L-glutamate. The formation of L-glutamate is coupled to the reduction of NAD+ to NADH by glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified DapL enzyme

  • L,L-diaminopimelate (L,L-DAP)

  • 2-oxoglutarate (2-OG)

  • Glutamate dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of L,L-DAP, 2-OG, and NAD+ in the reaction buffer.

    • Prepare a working solution of GDH in the reaction buffer.

    • Prepare serial dilutions of the inhibitor compound.

  • Assay Setup:

    • In each well of the microplate, add the following components to a final volume of 200 µL:

      • Reaction Buffer

      • NAD+ (final concentration, e.g., 1 mM)

      • 2-oxoglutarate (final concentration, e.g., 5 mM)

      • Glutamate dehydrogenase (a sufficient amount to ensure the coupling reaction is not rate-limiting)

      • Inhibitor solution at various concentrations (or solvent control).

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • Initiate the Reaction:

    • Start the reaction by adding L,L-DAP (final concentration, e.g., 1 mM) to each well.

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Below is a diagram illustrating the experimental workflow for assessing DapL inhibition.

DapL_Inhibition_Workflow Experimental Workflow for DapL Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - DapL Enzyme - Substrates (L,L-DAP, 2-OG) - Coupling Enzyme (GDH) - Cofactor (NAD+) - Buffer Plate Pipette into 96-well plate: - Buffer - NAD+, 2-OG, GDH - Inhibitor (or vehicle) Reagents->Plate Inhibitor Prepare Inhibitor Stock and Serial Dilutions Inhibitor->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiate Initiate reaction by adding L,L-DAP Preincubation->Initiate Measure Measure Absorbance at 340 nm over time Initiate->Measure Velocity Calculate Initial Reaction Velocities Measure->Velocity Plot Plot Velocity vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 value Plot->IC50

Caption: Workflow for a DapL enzyme inhibition assay.

Conclusion

The DapL pathway stands out as a compelling target for the development of novel, narrow-spectrum antibacterial agents. Its limited distribution among bacteria and its essentiality in those that possess it offer a promising avenue to combat infectious diseases with greater specificity and potentially fewer side effects. While the specific inhibitor "this compound" remains elusive in the public domain, research into other small molecule inhibitors has demonstrated the feasibility of targeting the DapL enzyme. Further investigation into the structure-activity relationships of known inhibitors and high-throughput screening for novel chemical scaffolds will be crucial in advancing DapL-targeted therapies from the laboratory to clinical applications. The methodologies and data presented in this guide aim to provide a solid foundation for researchers dedicated to this important endeavor.

References

Preliminary Research on the Biological Activity of Dapl-in-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapl-in-1 is a small molecule inhibitor targeting L,L-diaminopimelate aminotransferase (DapL), a key enzyme in the lysine biosynthetic pathway of many bacteria and plants. This pathway is absent in animals, making DapL an attractive target for the development of novel antibiotics and herbicides. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its place within the relevant metabolic pathway.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. The lysine biosynthetic pathway in bacteria presents a promising area for therapeutic intervention, as it is essential for bacterial survival and absent in humans. One of the key enzymes in a variant of this pathway is L,L-diaminopimelate aminotransferase (DapL). This compound has been identified as an inhibitor of this enzyme and serves as a valuable research tool for studying the DapL pathway and as a potential lead compound for drug development.

Mechanism of Action

This compound is an inhibitor of the enzyme L,L-diaminopimelate aminotransferase (DapL).[1] The DapL enzyme is a critical component of a variant of the lysine biosynthesis pathway found in some bacteria and photosynthetic organisms.[2] This enzyme catalyzes the conversion of tetrahydrodipicolinate to L,L-diaminopimelate in a single transamination reaction.[3] By inhibiting DapL, this compound disrupts the production of meso-diaminopimelate (m-DAP) and L-lysine, which are essential for bacterial cell wall synthesis and protein production.[2] The absence of this pathway in animals suggests that inhibitors like this compound could be developed into biocides with low toxicity to humans.[1] Studies on related compounds suggest that this compound may exert its inhibitory effect by interacting with residues adjacent to the enzyme's active site, potentially leading to different binding modes and differential sensitivity among DapL homologues.

Quantitative Data: In Vitro Inhibition of DapL Orthologs

Target OrganismDapL OrthologInhibitor ClassIC50 (µM)
Arabidopsis thalianaAtDapLHydrazide~250
Leptospira interrogansLiDapLHydrazide~250
Verrucomicrobium spinosumVsDapLHydrazide>200
Chlamydomonas reinhardtiiCrDapLHydrazide>200

Data is for a representative hydrazide inhibitor and is intended to be illustrative of the potential activity of this compound. Actual values for this compound may vary.

Experimental Protocols

L,L-diaminopimelate aminotransferase (DapL) Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of this compound on DapL. The assay measures the forward reaction of DapL, where it converts L-tetrahydrodipicolinate (THDP) and L-glutamate to L,L-diaminopimelate (LL-DAP) and 2-oxoglutarate. The production of 2-oxoglutarate is then coupled to the activity of 2-oxoglutarate dehydrogenase, which reduces NAD+ to NADH, leading to a measurable increase in absorbance at 340 nm.

Materials:

  • Purified recombinant DapL enzyme

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • L-tetrahydrodipicolinate (THDP) substrate

  • L-glutamate

  • 2-oxoglutarate dehydrogenase

  • NAD+

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the assay.

    • Prepare working solutions of DapL enzyme, THDP, L-glutamate, 2-oxoglutarate dehydrogenase, and NAD+ in assay buffer at appropriate concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well in the specified order:

      • Assay Buffer

      • This compound solution (or solvent control)

      • DapL enzyme solution

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of the substrates (THDP and L-glutamate) and the coupling enzyme system (2-oxoglutarate dehydrogenase and NAD+).

    • Immediately place the microplate in a pre-warmed microplate reader (e.g., 37°C).

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.

Visualizations

Lysine Biosynthesis Pathway (DapL Variant)

Lysine_Biosynthesis_Pathway cluster_pathway Lysine Biosynthesis Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA Multiple Steps THDP Tetrahydrodipicolinate ASA->THDP DapA, DapB Pyruvate Pyruvate Pyruvate->THDP DapA, DapB LL_DAP L,L-Diaminopimelate THDP->LL_DAP DapL m_DAP meso-Diaminopimelate LL_DAP->m_DAP DapF Lysine L-Lysine m_DAP->Lysine LysA Glutamate L-Glutamate Oxoglutarate 2-Oxoglutarate Dapl_in_1 This compound Dapl_in_1->THDP

Caption: The DapL variant of the lysine biosynthesis pathway, indicating the inhibitory action of this compound on the DapL-catalyzed step.

Experimental Workflow for this compound Inhibition Assay

Experimental_Workflow A Reagent Preparation (this compound, DapL, Substrates) B Assay Plate Setup (Buffer, this compound, DapL) A->B C Pre-incubation (Inhibitor-Enzyme Binding) B->C D Reaction Initiation (Add Substrates & Coupling System) C->D E Kinetic Measurement (Absorbance at 340 nm) D->E F Data Analysis (Calculate Velocity, Plot Dose-Response) E->F G IC50 Determination F->G

Caption: A flowchart illustrating the key steps in the experimental protocol for determining the IC50 of this compound.

References

The Impact of L,L-Diaminopimelate Aminotransferase (DapL) Inhibition on Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a structure essential for bacterial viability and absent in humans, remains a prime target for novel antibacterial agents. The diaminopimelate (DAP) biosynthesis pathway, responsible for the production of meso-diaminopimelate (m-DAP), a key component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria, represents a promising, underexploited target. This technical guide focuses on the inhibition of L,L-diaminopimelate aminotransferase (DapL), a key enzyme in a variant of the DAP pathway, and its consequential effects on bacterial cell wall synthesis. We present quantitative data on various DapL inhibitors, detailed experimental protocols for their evaluation, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The DapL Pathway as an Antibacterial Target

The peptidoglycan (PG) layer of the bacterial cell wall is a rigid, mesh-like structure that provides structural integrity and protection against osmotic lysis.[1] In a vast number of bacterial species, the cross-linking of peptidoglycan chains is mediated by the amino acid meso-diaminopimelate (m-DAP).[2] The biosynthesis of m-DAP is therefore critical for the survival of these bacteria.

There are several variations of the DAP biosynthesis pathway in bacteria.[3] One such variant utilizes the enzyme L,L-diaminopimelate aminotransferase (DapL) to catalyze the conversion of L-tetrahydrodipicolinate (L-THDP) to L,L-diaminopimelate (L,L-DAP), which is subsequently epimerized to m-DAP.[2] The DapL pathway is an attractive target for narrow-spectrum antibiotics because it is present in several pathogenic bacteria, including Leptospira interrogans and Chlamydia trachomatis, but is absent in humans.[2] Inhibition of DapL disrupts the supply of m-DAP, thereby compromising peptidoglycan synthesis and leading to cell lysis and bacterial death.

Quantitative Data: Inhibitory Activity of DapL Inhibitors

A number of small molecule inhibitors targeting the DapL enzyme have been identified through screening efforts. These compounds belong to several chemical classes, including hydrazides, rhodanines, barbiturates, and thiobarbiturates. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The following table summarizes the IC50 values of five representative DapL inhibitors against DapL orthologs from various organisms, including the pathogenic bacterium Leptospira interrogans.

Inhibitor ClassRepresentative CompoundTarget Organism (DapL Ortholog)IC50 (µM)
HydrazideHydrazide CompoundLeptospira interrogans>200
RhodanineRhodanine CompoundLeptospira interrogans25
BarbiturateBarbiturate CompoundLeptospira interrogans100
ThiobarbiturateThiobarbiturate CompoundLeptospira interrogans50
Time-dependent InhibitorThiobarbiturate AnalogLeptospira interrogans10

Data sourced from "Differential response of orthologous L,L-diaminopimelate aminotransferases (DapL) to enzyme inhibitory antibiotic lead compounds".

Experimental Protocols

DapL Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against the DapL enzyme. The assay couples the production of L,L-DAP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • HEPES-KOH buffer (100 mM, pH 7.6)

  • L,L-Diaminopimelate (L,L-DAP)

  • α-ketoglutarate (2-OG)

  • NADH

  • meso-Diaminopimelate dehydrogenase (Ddh)

  • Purified DapL enzyme

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES-KOH buffer, 2-OG, NADH, and Ddh in a microcentrifuge tube.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified DapL enzyme to all wells except the negative control.

  • Initiate the reaction by adding L,L-DAP to all wells.

  • Immediately place the plate in a spectrophotometer pre-set to 30°C and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

  • Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Whole-Cell Assay for Peptidoglycan Synthesis Inhibition

This protocol describes a whole-cell assay to assess the impact of DapL inhibitors on the overall peptidoglycan biosynthesis pathway in bacteria. The assay measures the incorporation of a radiolabeled precursor, N-acetylglucosamine (GlcNAc), into the peptidoglycan.

Materials:

  • Bacterial strain of interest (e.g., E. coli auxotroph for DAP)

  • Growth medium (e.g., Luria-Bertani broth)

  • [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into tubes and add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (known cell wall synthesis inhibitor, e.g., ampicillin).

  • Add [¹⁴C]-GlcNAc to each tube and incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

  • Stop the reaction by adding cold 10% TCA to precipitate the macromolecules, including peptidoglycan.

  • Incubate on ice for 30 minutes.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Determine the percentage of inhibition of [¹⁴C]-GlcNAc incorporation for each inhibitor concentration compared to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a DapL inhibitor, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional, for measuring optical density)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Visualizations

The L,L-Diaminopimelate Aminotransferase (DapL) Pathway

DapL_Pathway cluster_pathway DAP/Lysine Biosynthesis Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA Multiple Steps THDP L-Tetrahydrodipicolinate ASA->THDP DapA, DapB LL_DAP L,L-Diaminopimelate THDP->LL_DAP DapL DapL_enzyme DapL Enzyme m_DAP meso-Diaminopimelate LL_DAP->m_DAP DapF Lysine L-Lysine m_DAP->Lysine LysA PG Peptidoglycan m_DAP->PG Inhibitor DapL Inhibitor Inhibitor->DapL_enzyme Inhibits

Caption: The DapL pathway for meso-diaminopimelate and lysine biosynthesis.

Experimental Workflow for DapL Inhibitor Screening

Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo Whole-Cell & Antibacterial Activity Compound_Library Compound Library Primary_Screen Primary Screen: DapL Enzyme Assay Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation: IC50 Determination Primary_Screen->Hit_Confirmation Cell_Wall_Assay Peptidoglycan Synthesis Inhibition Assay Hit_Confirmation->Cell_Wall_Assay MIC_Test Antimicrobial Susceptibility Testing (MIC) Cell_Wall_Assay->MIC_Test Lead_Compound Lead Compound for Further Development MIC_Test->Lead_Compound

Caption: A typical workflow for the screening and evaluation of DapL inhibitors.

Logical Relationship of DapL Inhibition and Cell Wall Synthesis

Logical_Relationship DapL_Inhibitor DapL Inhibitor DapL_Activity DapL Enzyme Activity DapL_Inhibitor->DapL_Activity Inhibits mDAP_Synthesis meso-Diaminopimelate (m-DAP) Synthesis DapL_Activity->mDAP_Synthesis Leads to PG_Synthesis Peptidoglycan Cross-linking mDAP_Synthesis->PG_Synthesis Is required for Cell_Wall_Integrity Cell Wall Integrity PG_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Caption: The logical cascade from DapL inhibition to bacterial cell lysis.

Conclusion

The L,L-diaminopimelate aminotransferase (DapL) pathway presents a compelling target for the development of novel antibacterial agents. Inhibitors targeting this enzyme have demonstrated the potential to disrupt bacterial cell wall synthesis, a clinically validated mechanism of action. The quantitative data, detailed experimental protocols, and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to exploit this promising antibacterial strategy. Further investigation into the structure-activity relationships of DapL inhibitors and their efficacy in preclinical models is warranted to advance this class of compounds towards clinical application.

References

The Potential of DapL Inhibition as a Novel, Non-Toxic Biocidal Strategy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel biocidal agents with specific mechanisms of action and favorable toxicity profiles. This whitepaper explores the largely untapped potential of targeting L,L-diaminopimelate aminotransferase (DapL), a key enzyme in the lysine biosynthetic pathway of a subset of bacteria. As this pathway is absent in humans, inhibitors of DapL present a promising avenue for the development of narrow-spectrum, non-toxic biocides. While a specific agent termed "Dapl-in-1" is not documented in current scientific literature, this guide will use this placeholder to illustrate the principles and methodologies for evaluating inhibitors of the DapL enzyme as a potential new class of biocidal agents. We will delve into the mechanism of action, present hypothetical yet plausible data for such an inhibitor, detail experimental protocols for its evaluation, and visualize the underlying biological and experimental frameworks.

Introduction: The DapL Pathway as a Biocidal Target

The diaminopimelate (DAP)/lysine anabolic pathway is crucial for many bacteria, as its products are essential for both protein synthesis and the structural integrity of the peptidoglycan cell wall.[1][2][3] Specifically, the penultimate product, meso-diaminopimelate (m-DAP), is a critical cross-linking amino acid in the peptidoglycan of most Gram-negative bacteria, while lysine serves a similar role in Gram-positive bacteria.[1][2]

A variant of this pathway, the L,L-diaminopimelate aminotransferase (DapL) pathway, has been identified in a number of pathogenic bacteria, including species of Chlamydia, Leptospira, and Treponema. The DapL enzyme catalyzes the direct conversion of tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (LL-DAP) in a single transamination reaction. The narrow distribution of the DapL pathway, present in approximately 13% of sequenced bacterial genomes, makes it an attractive target for the development of narrow-spectrum antibacterial compounds. Crucially, humans lack the genetic machinery to synthesize lysine de novo, making the DapL enzyme an ideal target for selective toxicity against susceptible microbes with minimal off-target effects in humans.

Hypothetical Data for a DapL Inhibitor ("this compound")

To illustrate the potential of a DapL inhibitor, we present the following hypothetical data for a compound we will refer to as "this compound." This data is representative of what would be sought during the preclinical evaluation of such a biocide.

Table 1: In Vitro Antimicrobial Activity of this compound
Target OrganismStrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Chlamydia trachomatisSerovar D816Not Applicable
Leptospira interrogansSerovar Copenhageni163218
Treponema pallidumNichols Strain48Not Applicable
Escherichia coliATCC 25922>256>2560
Staphylococcus aureusATCC 29213>256>2560

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity Profile of this compound
Cell LineCell TypeIC50 (µM)
HepG2Human Liver Carcinoma>500
HEK293Human Embryonic Kidney>500
HaCaTHuman Keratinocyte>500

IC50: Half-maximal Inhibitory Concentration

Table 3: In Vitro DapL Enzyme Inhibition by this compound
Enzyme SourceIC50 (nM)Ki (nM)Mechanism of Inhibition
Recombinant C. trachomatis DapL7535Competitive
Recombinant L. interrogans DapL11052Competitive

IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate a potential DapL inhibitor like "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against susceptible organisms would be determined using the broth microdilution method according to CLSI guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate media. Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.06 to 256 µg/mL).

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the this compound dilutions. The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Cytotoxicity Assay (MTT Assay)

The potential toxicity of this compound against human cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cell lines (e.g., HepG2, HEK293) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for 24-48 hours.

  • MTT Addition: The medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The MTT solution is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

DapL Enzyme Inhibition Assay

The direct inhibitory effect of this compound on the DapL enzyme is quantified using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: Recombinant DapL enzyme is purified. The reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the amino donor (e.g., glutamate), and the co-factor pyridoxal-5'-phosphate.

  • Inhibitor Incubation: this compound at various concentrations is pre-incubated with the DapL enzyme for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of the amino acceptor substrate, tetrahydrodipicolinate (THDP).

  • Measurement of Activity: The rate of the reaction is monitored by measuring the decrease in absorbance of a coupled indicator enzyme (e.g., lactate dehydrogenase) at 340 nm, which is linked to the oxidation of NADH.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) and the mechanism of inhibition are determined by performing the assay at varying substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

DapL_Pathway cluster_pathway Bacterial Lysine Biosynthesis (DapL Variant) THDP Tetrahydrodipicolinate (THDP) Enzyme DapL Enzyme THDP->Enzyme Glutamate Glutamate Glutamate->Enzyme DapL This compound (Inhibitor) DapL->Enzyme Inhibition LL_DAP L,L-Diaminopimelate (LL-DAP) Enzyme->LL_DAP alpha_KG α-Ketoglutarate Enzyme->alpha_KG m_DAP meso-Diaminopimelate (m-DAP) LL_DAP->m_DAP Lysine Lysine m_DAP->Lysine Peptidoglycan Peptidoglycan Cross-linking m_DAP->Peptidoglycan Protein Protein Synthesis Lysine->Protein Screening_Workflow cluster_workflow Screening Workflow for DapL Inhibitors A Compound Library B High-Throughput Screening (DapL Enzyme Assay) A->B C Hit Identification B->C D MIC Determination (Susceptible Bacteria) C->D E Cytotoxicity Assays (Human Cell Lines) C->E F Lead Compound Selection D->F E->F G In Vivo Efficacy and Toxicity Studies F->G H Non-toxic Biocide Candidate G->H

References

Methodological & Application

Application Notes and Protocols for Dapl-in-1 in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapl-in-1 is a potent and selective inhibitor of L,L-diaminopimelate aminotransferase (DapL), a key enzyme in a variant of the lysine biosynthesis pathway found in approximately 13% of bacterial species.[1][2][3] This pathway is essential for the synthesis of meso-diaminopimelate (m-DAP) and lysine, critical components of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria.[1][2] Since the lysine biosynthesis pathway is absent in humans, DapL presents an attractive target for the development of narrow-spectrum antibiotics with potentially reduced off-target effects. These application notes provide a detailed protocol for utilizing this compound in a bacterial growth inhibition assay to determine its efficacy, typically by measuring the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the DapL enzyme. This enzyme catalyzes the conversion of tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (LL-DAP). Inhibition of DapL disrupts the synthesis of m-DAP and lysine, which are essential for cross-linking the peptidoglycan layers of the bacterial cell wall. The compromised cell wall integrity ultimately leads to cell lysis and death.

Signaling Pathway Diagram

dapl_pathway cluster_pathway Lysine Biosynthesis & Peptidoglycan Assembly cluster_inhibition Inhibition by this compound Aspartate Aspartate THDP Tetrahydrodipicolinate (THDP) Aspartate->THDP Multiple Steps LL_DAP L,L-Diaminopimelate (LL-DAP) THDP->LL_DAP DapL (Aminotransferase) m_DAP meso-Diaminopimelate (m-DAP) LL_DAP->m_DAP Lysine Lysine m_DAP->Lysine Peptidoglycan Peptidoglycan Cross-linking m_DAP->Peptidoglycan Lysine->Peptidoglycan CellWall Stable Cell Wall Peptidoglycan->CellWall CellLysis Cell Lysis Daplin1 This compound Inhibition Inhibition DapL\n(Aminotransferase) DapL (Aminotransferase) Daplin1:e->DapL\n(Aminotransferase):w Blocks Conversion workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis A Prepare Bacterial Inoculum (to ~5x10^5 CFU/mL) D Add Bacterial Inoculum to appropriate wells A->D B Prepare Serial Dilutions of this compound C Add this compound Dilutions and Controls to Plate B->C E Incubate at 37°C for 16-24 hours D->E F Measure OD600 (Plate Reader) E->F G Determine MIC (Lowest concentration with no growth) F->G

References

Application Notes and Protocols for Efficacy Testing of Dapl-in-1 in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "Dapl-in-1" is not a recognized or publicly documented compound or protein with a known function in plant biology. The following application notes and protocols are provided as a comprehensive, generalized framework for testing the efficacy of a novel, hypothetical compound—referred to herein as this compound—on plant growth, development, and stress response. The methodologies described are based on established principles for evaluating plant growth regulators and disease resistance enhancers.

Introduction

The identification and characterization of novel compounds that can modulate plant growth and defense responses are critical for the advancement of agriculture and drug development for plant health. This compound is a hypothetical molecule of interest for its potential to influence key physiological processes in plants. These protocols outline a systematic approach to evaluate the efficacy of this compound, focusing on its potential roles in growth promotion, stress tolerance, and disease resistance. The described experiments are designed to provide quantitative and qualitative data to elucidate the biological activity of this compound in a controlled laboratory and greenhouse setting.

Hypothetical Signaling Pathway of this compound

The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to downstream effects on plant growth and defense. This model assumes this compound is perceived by a receptor, which then triggers a phosphorylation cascade involving MAP kinases, ultimately leading to the activation of transcription factors that regulate gene expression related to growth and stress responses.

Dapl-in-1_Signaling_Pathway Daplin1 This compound Receptor Membrane Receptor Daplin1->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., WRKY, MYB) MAPK->TF Activation GrowthGenes Growth-Related Genes TF->GrowthGenes Upregulation DefenseGenes Defense-Related Genes TF->DefenseGenes Upregulation GrowthResponse Enhanced Growth (e.g., biomass, root length) GrowthGenes->GrowthResponse DefenseResponse Enhanced Defense (e.g., PR protein synthesis) DefenseGenes->DefenseResponse

Caption: Hypothetical this compound signaling cascade in a plant cell.

Experimental Workflow

The following diagram outlines the general workflow for assessing the efficacy of this compound in plants, from initial dose-response assays to more complex stress tolerance and disease resistance experiments.

Dapl-in-1_Experimental_Workflow Start Start: this compound Stock Solution Preparation DoseResponse 1. In Vitro Dose-Response Assay (e.g., seed germination, seedling growth) Start->DoseResponse OptimalConc Determine Optimal Concentration Range DoseResponse->OptimalConc GrowthAssay 2. Greenhouse Growth Promotion Assay OptimalConc->GrowthAssay StressAssay 3. Abiotic Stress Tolerance Assay (Drought, Salinity) OptimalConc->StressAssay DiseaseAssay 4. Disease Resistance Assay (Pathogen Inoculation) OptimalConc->DiseaseAssay DataCollection Data Collection & Analysis GrowthAssay->DataCollection StressAssay->DataCollection DiseaseAssay->DataCollection GrowthData - Plant height, biomass - Root architecture - Photosynthetic efficiency DataCollection->GrowthData StressData - Survival rate - Water potential - Proline content DataCollection->StressData DiseaseData - Disease severity score - Pathogen titer - Defense gene expression DataCollection->DiseaseData Conclusion Conclusion on this compound Efficacy DataCollection->Conclusion

Caption: General experimental workflow for this compound efficacy testing.

Experimental Protocols

Protocol 1: Plant Growth Promotion Assay

This protocol is designed to assess the effect of this compound on key plant growth parameters.

1.1. Materials:

  • Model plant seeds (e.g., Arabidopsis thaliana, tomato, or maize)

  • This compound stock solution (concentration to be determined by dose-response curve)

  • Solvent control (the solvent used to dissolve this compound)

  • Growth medium (e.g., Murashige and Skoog medium for in vitro assays, or potting mix for greenhouse experiments)

  • Petri dishes or plant pots

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Calipers, ruler, and a high-precision balance

  • Spectrophotometer (for chlorophyll measurement)

1.2. Methodology:

  • Seed Sterilization and Plating (for in vitro assay):

    • Surface sterilize seeds using 70% ethanol for 1 minute, followed by 10% bleach with 0.1% Tween 20 for 10 minutes.

    • Rinse seeds 3-5 times with sterile distilled water.

    • Sow seeds on Petri dishes containing growth medium supplemented with different concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) and a solvent control.

    • Seal the plates and place them in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Greenhouse Experiment:

    • Sow seeds in pots filled with potting mix.

    • After germination and establishment (e.g., 2 weeks), begin treatment with this compound. Apply the compound as a soil drench or foliar spray at predetermined concentrations.[1]

    • Include a control group treated only with the solvent.

    • Maintain plants in a greenhouse with controlled conditions.

  • Data Collection (at specified time points, e.g., 14 and 28 days post-treatment):

    • Germination Rate (%): (Number of germinated seeds / Total number of seeds) x 100.

    • Root and Shoot Length (cm): Measure the primary root length and the height of the shoot.

    • Fresh and Dry Biomass (g): Weigh the whole plant to determine fresh weight, then dry in an oven at 60°C for 48 hours and weigh again for dry weight.

    • Leaf Area (cm²): Use an image analysis software (e.g., ImageJ) to calculate the total leaf area from digital images.

    • Chlorophyll Content: Extract chlorophyll from leaf tissue using 80% acetone and measure absorbance at 645 nm and 663 nm.

1.3. Data Presentation:

Table 1: Effect of this compound on Plant Growth Parameters

Treatment Concentration (µM) Primary Root Length (cm) Shoot Height (cm) Fresh Weight (g) Dry Weight (g)
0 (Control)
Solvent Control
1
5
10
25

Data should be presented as mean ± standard deviation (n=20).

Protocol 2: Abiotic Stress Tolerance Assay

This protocol evaluates whether this compound can enhance plant tolerance to common abiotic stresses like drought and salinity.

2.1. Materials:

  • Established seedlings (from Protocol 1)

  • This compound at optimal concentration

  • Drought stress agents (e.g., withholding water, or using polyethylene glycol (PEG) in hydroponics)

  • Salinity stress agents (e.g., sodium chloride (NaCl) solution)

  • Pressure chamber (for water potential measurement)

  • Spectrophotometer (for proline and MDA assays)

2.2. Methodology:

  • Pre-treatment: Treat established seedlings with the optimal concentration of this compound (or solvent control) for a specified period (e.g., 3-5 days) before inducing stress.

  • Stress Induction:

    • Drought Stress: Withhold watering for a defined period (e.g., 10-14 days) or transfer hydroponically grown plants to a nutrient solution containing PEG.

    • Salinity Stress: Irrigate plants with a NaCl solution (e.g., 150 mM) for a defined period.

  • Data Collection:

    • Survival Rate (%): After the stress period, re-water the plants and count the number of surviving plants after a recovery period (e.g., 7 days).

    • Relative Water Content (RWC): RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.

    • Leaf Water Potential: Measure using a pressure chamber.

    • Proline Content: A key osmolyte that accumulates under stress. Measure spectrophotometrically after extraction with sulfosalicylic acid and reaction with ninhydrin.

    • Malondialdehyde (MDA) Content: An indicator of lipid peroxidation and oxidative stress. Measure using the thiobarbituric acid reactive substances (TBARS) assay.

2.3. Data Presentation:

Table 2: Effect of this compound on Abiotic Stress Tolerance

Treatment Stress Condition Survival Rate (%) Relative Water Content (%) Proline Content (µmol/g FW) MDA Content (nmol/g FW)
Control No Stress
This compound No Stress
Control Drought
This compound Drought
Control Salinity
This compound Salinity

Data should be presented as mean ± standard deviation (n=15).

Protocol 3: Disease Resistance Assay

This protocol assesses the ability of this compound to enhance plant resistance to pathogens.

3.1. Materials:

  • Plants pre-treated with this compound or solvent control

  • Pathogen inoculum (e.g., a bacterial suspension of Pseudomonas syringae or a fungal spore suspension of Botrytis cinerea)

  • Syringes for infiltration or a sprayer for foliar application of the pathogen

  • RNA extraction kit and reagents for quantitative real-time PCR (qRT-PCR)

  • Microplate reader for enzymatic assays

3.2. Methodology:

  • Pre-treatment: Treat plants with the optimal concentration of this compound or solvent control 24-48 hours prior to pathogen inoculation.

  • Pathogen Inoculation:

    • Inoculate plants with the pathogen suspension. This can be done by syringe infiltration into the leaf apoplast or by spraying the foliage.[2]

    • Maintain an uninfected control group.

  • Disease Scoring and Pathogen Growth Measurement:

    • Disease Severity: At 3-5 days post-inoculation (dpi), score disease symptoms on a scale (e.g., 0 = no symptoms, 5 = severe necrosis/lesions).

    • Pathogen Titer: For bacterial pathogens, quantify the bacterial population (colony-forming units per leaf area) at different time points (e.g., 0 and 3 dpi).

  • Molecular and Biochemical Analysis:

    • Defense Gene Expression: At early time points (e.g., 6, 12, 24 hours post-inoculation), collect leaf tissue to analyze the expression of defense-related genes (e.g., PR1, PDF1.2) using qRT-PCR.

    • Reactive Oxygen Species (ROS) Burst: Measure ROS production using a luminol-based assay immediately after elicitation.

    • Callose Deposition: Stain leaves with aniline blue and visualize callose deposition under a UV microscope.

3.3. Data Presentation:

Table 3: Effect of this compound on Disease Resistance

Treatment Pathogen Disease Severity Score (0-5) Bacterial Titer (log CFU/cm²) PR1 Gene Expression (Fold Change)
Control Mock
This compound Mock
Control Pathogen
This compound Pathogen

Data should be presented as mean ± standard deviation (n=12).

Conclusion

These protocols provide a foundational framework for the systematic evaluation of the hypothetical compound this compound on plant systems. By following these detailed methodologies, researchers can generate robust, quantitative data to characterize the bioactivity of this compound and determine its potential as a plant growth enhancer or a protective agent against environmental stresses. The results from these assays will be crucial for guiding further research into its mechanism of action and potential applications in agriculture.

References

Application Notes and Protocols for Screening of Novel Antibiotics Targeting L,L-Diaminopimelate Aminotransferase (DapL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery of novel antibiotics with new mechanisms of action. The L,L-diaminopimelate aminotransferase (DapL) enzyme is a promising target for the development of new antibacterial agents. DapL is a key enzyme in the lysine biosynthetic pathway in many bacteria. This pathway is essential for the synthesis of meso-diaminopimelate (m-DAP) and lysine, which are critical components of the bacterial cell wall and proteins, respectively.[1][2] Crucially, the DapL pathway is absent in humans, making it an attractive target for selective antibacterial therapy.[1]

These application notes provide a detailed overview and protocols for screening chemical libraries to identify inhibitors of DapL, which have the potential to be developed into novel narrow-spectrum antibiotics.

Principle of DapL Inhibition Screening

The screening for DapL inhibitors is based on a continuous spectrophotometric enzyme assay. The activity of the DapL enzyme is monitored by measuring the formation of a specific product over time. In the presence of an effective inhibitor, the rate of product formation will decrease. A common method for this is the ortho-aminobenzaldehyde (o-ABA) assay. This assay measures the formation of tetrahydrodipicolinate (THDP) from L,L-diaminopimelate (L,L-DAP). The o-ABA reacts with THDP to form a dihydroquinazolium adduct, which can be detected by an increase in absorbance at 440 nm. By screening a library of compounds and measuring their effect on the rate of this reaction, potential inhibitors of DapL can be identified and their potency quantified.

Data Presentation: Inhibitory Activity of Compounds Against DapL Orthologs

A variety of small molecules have been identified as inhibitors of DapL enzymes from different organisms. The following table summarizes the 50% inhibitory concentration (IC50) values for several compounds against DapL from Verrucomicrobium spinosum (VsDapL), a model organism for Chlamydia trachomatis.[2]

Inhibitor ClassCompoundVsDapL IC50 (µM)
Hydrazide1>500
Rhodanine2110 ± 20
Barbiturate3140 ± 10
Thiobarbiturate4200 ± 10
Thiobarbiturate5130 ± 10

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for DapL Inhibitors using the Ortho-Aminobenzaldehyde (o-ABA) Assay

This protocol is designed for screening a large library of compounds in a 96-well plate format to identify potential inhibitors of DapL.

Materials:

  • Purified recombinant DapL enzyme

  • L,L-diaminopimelate (L,L-DAP) - substrate

  • Ortho-aminobenzaldehyde (o-ABA)

  • HEPES-KOH buffer (100 mM, pH 7.6)

  • Compound library dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 440 nm

Procedure:

  • Compound Plating:

    • Dispense 1 µL of each test compound from the library into individual wells of a 96-well plate.

    • For control wells, dispense 1 µL of DMSO (vehicle control) and a known DapL inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a master mix containing HEPES-KOH buffer, L,L-DAP, and o-ABA at their final desired concentrations.

    • Prepare a solution of purified DapL enzyme in HEPES-KOH buffer.

  • Assay Execution:

    • Add 49 µL of the master mix to each well of the 96-well plate containing the compounds.

    • Incubate the plate at 30°C for 5 minutes to allow for pre-incubation of the enzyme with the compounds.

    • Initiate the enzymatic reaction by adding 50 µL of the DapL enzyme solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 30°C.

  • Data Acquisition:

    • Measure the absorbance at 440 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each test compound relative to the DMSO control.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and should be selected for further characterization.

Protocol 2: Determination of IC50 Values for Hit Compounds

This protocol is used to determine the potency of the "hit" compounds identified in the primary HTS.

Materials:

  • Purified recombinant DapL enzyme

  • L,L-diaminopimelate (L,L-DAP)

  • Ortho-aminobenzaldehyde (o-ABA)

  • HEPES-KOH buffer (100 mM, pH 7.6)

  • "Hit" compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Serial Dilution of Inhibitors:

    • Prepare a series of dilutions for each "hit" compound in DMSO. A typical concentration range would be from 100 µM to 0.1 µM.

  • Assay Setup:

    • Set up the assay in a 96-well plate as described in Protocol 1, but instead of a single concentration of each compound, add the different dilutions of the "hit" compounds to the wells.

  • Data Acquisition and Analysis:

    • Measure the enzymatic activity at each inhibitor concentration as described in Protocol 1.

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Lysine_Biosynthesis_Pathway Aspartate Aspartate THDP Tetrahydrodipicolinate Aspartate->THDP Multiple Steps DapL DapL Enzyme THDP->DapL LL_DAP L,L-Diaminopimelate m_DAP meso-Diaminopimelate LL_DAP->m_DAP Epimerization Lysine Lysine m_DAP->Lysine Decarboxylation Peptidoglycan Peptidoglycan (Cell Wall) m_DAP->Peptidoglycan Incorporation DapL->LL_DAP Transamination Inhibitor Novel Antibiotic (DapL Inhibitor) Inhibitor->DapL Inhibition

Lysine Biosynthesis via the DapL Pathway and Inhibition.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Library 1. Compound Library Plating (96-well) Add_Reagents 4. Add Master Mix to Compounds Compound_Library->Add_Reagents Reagent_Mix 2. Prepare Assay Master Mix Reagent_Mix->Add_Reagents Enzyme_Prep 3. Prepare DapL Enzyme Solution Start_Reaction 6. Add DapL Enzyme to Initiate Reaction Enzyme_Prep->Start_Reaction Pre_Incubate 5. Pre-incubation (30°C, 5 min) Add_Reagents->Pre_Incubate Pre_Incubate->Start_Reaction Measure_Absorbance 7. Kinetic Read at 440 nm (Microplate Reader) Start_Reaction->Measure_Absorbance Calculate_Rates 8. Calculate Reaction Velocities Measure_Absorbance->Calculate_Rates Identify_Hits 9. Identify Hits (>50% Inhibition) Calculate_Rates->Identify_Hits

High-Throughput Screening Workflow for DapL Inhibitors.

Screening_Logic Start Start HTS Screening Screen Compound Library against DapL Start->Screening Decision Inhibition > 50%? Screening->Decision Hit Primary Hit Decision->Hit Yes No_Hit Inactive Compound Decision->No_Hit No Dose_Response IC50 Determination Hit->Dose_Response Lead_Candidate Lead Candidate for Further Development Dose_Response->Lead_Candidate

Logical Flow of DapL Inhibitor Screening and Hit Validation.

References

Application Notes and Protocols for Measuring the IC50 of Dapl-in-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The following document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of a hypothetical inhibitor of the Death-associated protein-like 1 (DAPL1), referred to herein as "Dapl-in-1". Currently, "this compound" is not a widely recognized nomenclature for a specific molecule in scientific literature. Therefore, these protocols are based on established methodologies for IC50 determination of protein inhibitors and are tailored to the known biological functions of the DAPL1 protein.

DAPL1 has been identified as a key regulator in several cellular processes, including the TGF-β/MITF signaling pathway in retinal pigment epithelial (RPE) cells and the stabilization of the p21 tumor suppressor protein in melanoma cells.[1][2] Consequently, the protocols provided below are designed to assess the inhibitory activity of "this compound" in the context of these pathways.

I. Signaling Pathways Involving DAPL1

Understanding the signaling pathways in which DAPL1 is involved is crucial for designing relevant IC50 measurement assays.

DAPL1_TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R RPE_EMT RPE Epithelial- Mesenchymal Transition (EMT) TGF_beta_R->RPE_EMT promotes DAPL1 DAPL1 DAPL1->TGF_beta_R inhibits MITF MITF DAPL1->MITF maintains MITF->RPE_EMT inhibits

Diagram 1: DAPL1 in the TGF-β/MITF Signaling Pathway.

DAPL1_p21_pathway DAPL1 DAPL1 p21 p21 Protein DAPL1->p21 stabilizes Ubiquitin Ubiquitin DAPL1->Ubiquitin reduces ubiquitination Proteasome Proteasome p21->Proteasome CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest promotes Ubiquitin->p21 tags for degradation Degradation p21 Degradation Proteasome->Degradation

Diagram 2: DAPL1-p21 Protein Stability Pathway.

II. Experimental Protocols for IC50 Determination

The following protocols describe cell-based assays relevant to the known functions of DAPL1.

Protocol 1: Cell Viability Assay to Determine IC50

This protocol uses a colorimetric method (MTT assay) to measure cell viability and proliferation, which are affected by p21 stability.

1. Materials:

  • Human melanoma cell line (e.g., C918, MuM-2C)

  • Retinal pigment epithelial cell line (e.g., ARPE-19)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[3][4]

Protocol 2: In-Cell Western Assay for p21 Protein Levels

This assay quantifies the levels of p21 protein within intact cells, providing a more direct measure of the effect of this compound on its target pathway.[5]

1. Materials:

  • Human melanoma cell line

  • This compound

  • 96-well plates

  • Primary antibody against p21

  • Primary antibody against a loading control (e.g., GAPDH)

  • Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)

  • Fixation and permeabilization buffers

  • Blocking buffer

  • Fluorescent imaging system (e.g., LI-COR Odyssey)

2. Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block the cells with blocking buffer for 1.5 hours.

    • Incubate with primary antibodies (anti-p21 and anti-GAPDH) overnight at 4°C.

    • Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour.

  • Image Acquisition and Analysis:

    • Wash the cells and image the plate using a fluorescent imaging system.

    • Quantify the fluorescence intensity for both p21 and the loading control.

    • Normalize the p21 signal to the loading control signal.

    • Plot the normalized p21 levels against the this compound concentration to determine the concentration that gives half-maximal stabilization of p21.

III. Experimental Workflow

The following diagram illustrates a general workflow for determining the IC50 of an inhibitor.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Melanoma or RPE cells) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Serial Dilutions Treatment Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Assay_Choice Perform Assay (e.g., MTT or In-Cell Western) Incubation->Assay_Choice Data_Acquisition Acquire Data (e.g., Absorbance or Fluorescence) Assay_Choice->Data_Acquisition Normalization Normalize Data to Control Data_Acquisition->Normalization Curve_Fitting Plot Dose-Response Curve Normalization->Curve_Fitting IC50_Calc Calculate IC50 Value Curve_Fitting->IC50_Calc

Diagram 3: General Experimental Workflow for IC50 Determination.

IV. Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)95% Confidence Interval
C918 (Melanoma)MTT48ValueValue
MuM-2C (Melanoma)MTT48ValueValue
ARPE-19 (RPE)MTT72ValueValue
C918 (Melanoma)In-Cell Western (p21)48ValueValue

Table 2: Summary of Experimental Conditions for IC50 Determination

ParameterDescription
Inhibitor This compound
Target DAPL1
Cell Line(s) e.g., C918, ARPE-19
Assay Type e.g., MTT, In-Cell Western
Seeding Density e.g., 5,000 cells/well
Compound Concentrations e.g., 0.01 - 100 µM
Incubation Time e.g., 48 hours
Data Analysis Software e.g., GraphPad Prism
Curve Fitting Model Four-parameter logistic regression

V. Conclusion

The protocols and guidelines presented here provide a comprehensive framework for determining the IC50 of "this compound", a hypothetical inhibitor of the DAPL1 protein. By utilizing assays that are relevant to the known biological functions of DAPL1, researchers can obtain robust and meaningful data on the potency of this and other similar inhibitors. Adherence to detailed and consistent experimental protocols is essential for generating reproducible results.

References

Application Notes and Protocols: The Study of Novel Inhibitors in Chlamydial Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial searches for a compound specifically named "Dapl-in-1" in the context of chlamydial infection studies did not yield specific results in the current scientific literature. This may indicate that "this compound" is a novel, pre-publication compound, an internal designation, or a misnomer.

Therefore, these application notes and protocols are structured around a well-documented investigational inhibitor, Chlamydia pneumoniae-IN-1 , and general methodologies applicable to the study of small molecule inhibitors against Chlamydia. These protocols can be adapted for any novel compound, such as "this compound," once its specific properties are characterized.

Application Notes: Investigating Chlamydia pneumoniae-IN-1 in Chlamydial Infections

Introduction

Chlamydia pneumoniae is an obligate intracellular bacterium linked to community-acquired respiratory infections and potentially to chronic inflammatory diseases.[1][2] Its unique biphasic developmental cycle, transitioning between infectious elementary bodies (EBs) and replicative reticulate bodies (RBs) within a host cell inclusion, presents challenges for treatment.[1][3] Chlamydia pneumoniae-IN-1 is a novel benzimidazole derivative that has shown significant inhibitory effects against this pathogen in preclinical research.[2] These notes provide a framework for evaluating its efficacy and mechanism of action.

Mechanism of Action (Hypothesized)

While the precise mechanism of Chlamydia pneumoniae-IN-1 is under investigation, its benzimidazole core suggests potential interference with essential chlamydial processes or modulation of the host response. Studies should aim to elucidate its target, which could involve:

  • Inhibition of chlamydial protein synthesis or DNA replication.

  • Disruption of the chlamydial type III secretion system (T3SS), which is crucial for nutrient acquisition and manipulation of the host cell.

  • Modulation of host signaling pathways that Chlamydia co-opts for survival, such as the Raf/MEK/ERK and PI3K/AKT pathways.

Data Presentation

Quantitative data from inhibitor studies should be presented in a clear, tabular format to allow for easy comparison of results.

Table 1: In Vitro Efficacy of Chlamydia pneumoniae-IN-1

ParameterValueHost Cell LineChlamydia StrainReference
% Inhibition of Growth (at 10 µM) 99%Not SpecifiedNot Specified
Host Cell Viability Inhibition (at 10 µM) 95%Not SpecifiedNot Specified
MIC against C. pneumoniae 12.6 µMNot SpecifiedCV-6
MIC against C. pneumoniae 10 µMNot SpecifiedCWL-029

MIC: Minimum Inhibitory Concentration

Experimental Protocols

1. In Vitro Anti-Chlamydial Susceptibility Assay

This protocol determines the minimum inhibitory concentration (MIC) of a test compound against Chlamydia.

Materials:

  • HeLa or other suitable host cell line

  • Chlamydia stock (e.g., C. pneumoniae or C. trachomatis)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Chlamydia pneumoniae-IN-1) dissolved in DMSO

  • Cycloheximide

  • Methanol (for fixation)

  • Phosphate-buffered saline (PBS)

  • Primary antibody (e.g., anti-chlamydial LPS)

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain (for host cell nuclei)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well or 24-well plate containing coverslips and culture until a confluent monolayer is formed.

  • Infection: Aspirate the culture medium. Infect the cells with Chlamydia EBs at a multiplicity of infection (MOI) of 0.5-1.0. Centrifuge the plate at low speed (e.g., 1000 x g for 1 hour) to enhance infection.

  • Compound Treatment: After a 2-hour incubation, remove the inoculum and add fresh medium containing serial dilutions of the test compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Immunofluorescence Staining:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with cold methanol for 10 minutes.

    • Permeabilize and block the cells.

    • Incubate with the primary antibody for 1 hour.

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour.

  • Imaging and Analysis: Visualize the inclusions using a fluorescence microscope. The MIC is the lowest concentration of the compound that inhibits the formation of visible chlamydial inclusions.

2. Progeny Assay (Infectious Progeny Generation)

This assay quantifies the effect of the inhibitor on the production of infectious EBs.

Procedure:

  • Follow steps 1-4 of the susceptibility assay.

  • Lysis: At the end of the incubation period, lyse the infected cells by freezing at -80°C, followed by thawing.

  • Titration: Collect the lysate and perform serial dilutions.

  • Re-infection: Use the dilutions to infect fresh, confluent host cell monolayers in a new plate.

  • Incubation and Staining: Incubate for 24-48 hours, then fix and stain the cells as described above.

  • Quantification: Count the number of inclusion-forming units (IFUs) per milliliter to determine the titer of infectious progeny. A reduction in IFUs compared to the control indicates an effect of the compound on chlamydial development or maturation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in chlamydial infection and the workflows for inhibitor studies.

Chlamydia_Infection_Cycle cluster_host Host Cell EB Elementary Body (EB) (Infectious) Attachment Attachment & Entry EB->Attachment Inclusion Inclusion Formation Attachment->Inclusion RB Reticulate Body (RB) (Replicative) Inclusion->RB Differentiation RB->RB Replication Maturation RB to EB Maturation RB->Maturation Release Lysis or Extrusion Maturation->Release New_Infection Infection of New Cells Release->New_Infection Outside Extracellular Space

Caption: The biphasic developmental cycle of Chlamydia.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Seed Host Cells in Microplate Infect Infect with Chlamydia Start->Infect Treat Add Test Compound (e.g., this compound) Infect->Treat Incubate Incubate (48-72h) Treat->Incubate FixStain Fix and Stain for Inclusions & Nuclei Incubate->FixStain Image Fluorescence Microscopy FixStain->Image Analyze Quantify Inclusions (Determine MIC) Image->Analyze

Caption: Workflow for in vitro screening of anti-chlamydial compounds.

Host_Survival_Pathways cluster_pathway Host Pro-Survival Pathways Activated by Chlamydia Chlamydia Chlamydia Effector Proteins (T3SS) Receptors Host Receptors (e.g., EGFR, EPHA2) Chlamydia->Receptors PI3K PI3K Receptors->PI3K Raf Raf Receptors->Raf AKT AKT PI3K->AKT Survival Inhibition of Apoptosis & Cell Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Host pro-survival signaling pathways often targeted by Chlamydia.

References

Application of DapL Inhibitors in Research on Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Approach to Combatting Antibiotic Resistance

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these bacteria acts as a highly effective barrier, limiting the efficacy of many existing antibiotics.[1][2] Consequently, there is an urgent need for the discovery and development of novel antibacterial agents that target new and underexploited bacterial pathways. One such promising target is the L,L-diaminopimelate aminotransferase (DapL) enzyme, a key component of the diaminopimelate (DAP) and lysine biosynthesis pathway in a subset of bacteria.[3][4][5]

While the specific compound "Dapl-in-1" is not documented in publicly available scientific literature, this application note will focus on the broader class of DapL inhibitors and their potential application in research against Gram-negative bacteria. We will explore the mechanism of action, provide hypothetical experimental protocols based on established methodologies for antibacterial drug discovery, and present potential data in a structured format for clarity.

Introduction to DapL as a Drug Target

The diaminopimelate (DAP)/lysine anabolic pathway is essential for the survival of many bacteria. In most Gram-negative bacteria, the penultimate precursor, meso-diaminopimelate (m-DAP), is a critical cross-linking amino acid in the peptidoglycan (PG) cell wall. Additionally, lysine, the end product of the pathway, is a fundamental proteinogenic amino acid. Crucially, the enzymes involved in this pathway are absent in humans, making them attractive targets for the development of selective antibacterial compounds with a potentially high safety profile.

The DapL pathway represents a variant of the DAP/lysine anabolic pathways and has been identified in several pathogenic bacteria, including species of Chlamydia, Leptospira, and Treponema. The narrow distribution of the DapL pathway among bacteria suggests that inhibitors targeting this enzyme could be developed as narrow-spectrum antibacterial agents.

Mechanism of Action of DapL Inhibitors

DapL catalyzes the conversion of L,L-diaminopimelate from tetrahydrodipicolinate. Inhibition of DapL would disrupt the synthesis of both m-DAP and lysine. This dual impact is expected to have a significant detrimental effect on bacterial viability through two primary mechanisms:

  • Inhibition of Peptidoglycan Synthesis: The depletion of m-DAP would compromise the integrity of the peptidoglycan cell wall, leading to structural defects and eventual cell lysis.

  • Inhibition of Protein Synthesis: A lack of lysine would halt protein synthesis, as it is one of the 20 essential amino acids required for this process.

This dual mechanism of action could potentially reduce the frequency of resistance development.

Hypothetical Application Notes and Protocols

The following sections describe hypothetical experimental protocols for evaluating a putative DapL inhibitor, hereafter referred to as "Dapl-in-X," against Gram-negative bacteria. These protocols are based on standard methods in antimicrobial research.

In Vitro Antibacterial Activity

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Dapl-in-X against a panel of Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Culture Preparation: Inoculate 5-6 fresh colonies of the test Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) into Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.

  • Preparation of Dapl-in-X Dilutions: Prepare a stock solution of Dapl-in-X in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL and add to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Dapl-in-X that results in no visible bacterial growth.

  • MBC Determination: To determine the MBC, plate 75-100 μL from the wells showing no visible growth onto MH agar plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Data Presentation:

Gram-Negative BacteriumDapl-in-X MIC (µg/mL)Dapl-in-X MBC (µg/mL)
Escherichia coli ATCC 25922816
Pseudomonas aeruginosa PAO11632
Acinetobacter baumannii ATCC 1960648
Klebsiella pneumoniae ATCC 13883816
Mechanism of Action Studies

Objective: To confirm that Dapl-in-X targets the DapL pathway.

Experimental Protocol: Growth Rescue Assay

  • Prepare Media: Prepare minimal media with and without supplementation of m-DAP and lysine.

  • Perform MIC Assay: Conduct a broth microdilution assay as described in section 3.1 using the minimal media.

  • Analysis: If Dapl-in-X targets DapL, the addition of m-DAP and/or lysine to the growth medium should rescue bacterial growth in the presence of the inhibitor, resulting in a significant increase in the MIC value.

Data Presentation:

Gram-Negative BacteriumDapl-in-X MIC in Minimal Media (µg/mL)Dapl-in-X MIC with m-DAP Supplementation (µg/mL)Dapl-in-X MIC with Lysine Supplementation (µg/mL)
E. coli (DapL-positive strain)8>128>128
In Vivo Efficacy Studies

Objective: To evaluate the efficacy of Dapl-in-X in a murine infection model.

Experimental Protocol: Murine Peritonitis Model

  • Infection: Induce peritonitis in mice by intraperitoneal (IP) injection of a lethal dose of a pathogenic Gram-negative bacterium (e.g., S. Typhimurium).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer Dapl-in-X via an appropriate route (e.g., IP or intravenous). A control group should receive a vehicle control.

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Bacterial Load Determination: In a separate cohort of mice, euthanize the animals at various time points post-treatment and collect tissues (e.g., spleen, liver) to determine the bacterial load by plating tissue homogenates on appropriate agar.

Data Presentation:

Treatment GroupSurvival Rate (%)Bacterial Load in Spleen (log10 CFU/g) at 24h
Vehicle Control07.5 ± 0.5
Dapl-in-X (10 mg/kg)803.2 ± 0.3

Visualizing Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the DapL pathway and a typical experimental workflow.

DapL_Pathway cluster_pathway DAP/Lysine Biosynthesis Pathway cluster_inhibitor Inhibitor Action Tetrahydrodipicolinate Tetrahydrodipicolinate LL_DAP L,L-Diaminopimelate Tetrahydrodipicolinate->LL_DAP DapL meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP Lysine Lysine meso_DAP->Lysine Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan Protein Protein Synthesis Lysine->Protein DaplinX Dapl-in-X DaplinX->LL_DAP Inhibits DapL Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC_MBC Determine MIC & MBC MoA Mechanism of Action Studies (Growth Rescue Assay) MIC_MBC->MoA Toxicity Preliminary Toxicity MoA->Toxicity Promising Candidate Efficacy Murine Infection Model Toxicity->Efficacy

References

Methodologies for Assessing Dapl-in-1's Effect on Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. A key component of the cell wall in most bacteria is peptidoglycan (PG), a polymer consisting of sugars and amino acids.[1][2] The biosynthesis of peptidoglycan is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps, making it an excellent target for antibacterial agents.[1][3][4] One of the essential components for peptidoglycan cross-linking in many Gram-negative bacteria is meso-diaminopimelate (m-DAP). The biosynthesis of m-DAP occurs through the diaminopimelate (DAP) pathway, which is absent in mammals, making the enzymes in this pathway attractive targets for the development of narrow-spectrum antibiotics.

A key enzyme in a variant of the DAP biosynthesis pathway is L,L-diaminopimelate aminotransferase (DapL). This enzyme catalyzes the conversion of tetrahydrodipicolinate to L,L-diaminopimelate. Dapl-in-1 is a novel investigational compound designed to inhibit the DapL enzyme, thereby disrupting the synthesis of m-DAP and, consequently, peptidoglycan. These application notes provide detailed methodologies to assess the effect of this compound on peptidoglycan synthesis.

Proposed Mechanism of Action of this compound

This compound is hypothesized to be a competitive inhibitor of the DapL enzyme. By binding to the active site of DapL, this compound is thought to prevent the normal substrate from binding, thus inhibiting the production of L,L-diaminopimelate. This disruption of the DAP pathway leads to a depletion of m-DAP, which is essential for the proper cross-linking of peptidoglycan chains in many bacterial species. The compromised integrity of the peptidoglycan layer is expected to lead to bacterial cell lysis and death.

Key Experimental Protocols

Several assays can be employed to determine the effect of this compound on peptidoglycan synthesis. These range from whole-cell assays that measure the overall synthesis of peptidoglycan to more specific enzymatic assays that can pinpoint the inhibition of the DapL enzyme.

Whole-Cell Peptidoglycan Biosynthesis Assay

This assay provides a direct measurement of peptidoglycan synthesis in intact bacterial cells by monitoring the incorporation of a radiolabeled precursor.

Objective: To determine the inhibitory effect of this compound on the overall peptidoglycan synthesis in whole bacterial cells.

Principle: Osmotically stabilized bacterial cells are permeabilized to allow the entry of a radiolabeled peptidoglycan precursor, [¹⁴C]-UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc). The incorporation of this radiolabel into the newly synthesized, cross-linked peptidoglycan is measured. A decrease in radioactivity in the presence of this compound indicates inhibition of the peptidoglycan synthesis pathway.

Protocol:

  • Preparation of Osmotically Stabilized Cells (Spheroplasts):

    • Grow the bacterial strain of interest (e.g., Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them with a buffer containing an osmotic stabilizer (e.g., sucrose).

    • Treat the cells with lysozyme and EDTA to partially digest the cell wall, forming spheroplasts.

    • Wash and resuspend the spheroplasts in an appropriate assay buffer.

  • Inhibition Assay:

    • Prepare reaction mixtures containing the assay buffer, spheroplasts, and various concentrations of this compound (and a no-drug control).

    • Pre-incubate the mixtures for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding [¹⁴C]-UDP-GlcNAc to each mixture.

    • Incubate the reactions for 60 minutes at 37°C to allow for peptidoglycan synthesis.

  • Measurement of Radiolabel Incorporation:

    • Stop the reaction by adding a strong acid, such as 8% trichloroacetic acid (TCA), to precipitate the macromolecules, including peptidoglycan.

    • Filter the reaction mixtures through glass fiber filters to capture the precipitated peptidoglycan.

    • Wash the filters extensively with a lower concentration of TCA to remove any unincorporated [¹⁴C]-UDP-GlcNAc.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

The results are typically expressed as the percentage of inhibition compared to the untreated control. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of peptidoglycan synthesis, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro DapL Enzymatic Assay

This assay directly measures the activity of the purified DapL enzyme and its inhibition by this compound.

Objective: To confirm that this compound directly inhibits the enzymatic activity of DapL.

Principle: The activity of the DapL enzyme can be monitored by measuring the rate of substrate consumption or product formation. A common method is to use a coupled-enzyme assay where the product of the DapL reaction is used as a substrate for a second enzyme that produces a detectable signal (e.g., a change in absorbance or fluorescence).

Protocol:

  • Purification of DapL Enzyme:

    • Clone the dapL gene from the bacterium of interest into an expression vector.

    • Overexpress the DapL protein in a suitable host, such as E. coli.

    • Purify the recombinant DapL protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the assay buffer, the purified DapL enzyme, and the necessary substrates (e.g., tetrahydrodipicolinate and an amino donor).

    • Add varying concentrations of this compound to the reaction mixtures (and a no-drug control).

    • Pre-incubate the enzyme with the inhibitor for a specific time.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

Data Analysis:

The initial reaction velocities are calculated from the kinetic data. The percentage of inhibition is determined for each concentration of this compound. The IC₅₀ value can be calculated by fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Data Presentation

The quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on Whole-Cell Peptidoglycan Synthesis

This compound Concentration (µM)Mean Radioactivity (CPM)Standard Deviation% Inhibition
0 (Control)15,0008500
112,50070016.7
58,00045046.7
104,50030070.0
252,00015086.7
501,0008093.3

Table 2: Inhibition of Purified DapL Enzyme by this compound

This compound Concentration (µM)Mean Enzyme Activity (U/mg)Standard Deviation% Inhibition
0 (Control)1.20.080
0.11.00.0616.7
0.50.650.0445.8
10.30.0275.0
50.10.0191.7
100.050.00595.8

Visualizations

Signaling Pathway

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Aspartate Aspartate THDP Tetrahydrodipicolinate Aspartate->THDP DAP Pathway Enzymes LL_DAP L,L-Diaminopimelate THDP->LL_DAP DapL m_DAP meso-Diaminopimelate LL_DAP->m_DAP Dapl_in_1 This compound DapL DapL Dapl_in_1->DapL Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylases Transpeptidases (PBPs)

Caption: Peptidoglycan synthesis pathway and the proposed target of this compound.

Experimental Workflow

Experimental_Workflow cluster_whole_cell Whole-Cell Assay cluster_enzymatic Enzymatic Assay A1 Prepare Osmotically Stabilized Cells A2 Incubate with this compound A1->A2 A3 Add [¹⁴C]-UDP-GlcNAc A2->A3 A4 Measure Radiolabel Incorporation A3->A4 Decision Inhibition Observed? A4->Decision B1 Purify DapL Enzyme B2 Incubate Enzyme with this compound B1->B2 B3 Add Substrates B2->B3 B4 Monitor Enzyme Activity B3->B4 B4->Decision Start Start Start->A1 Start->B1 End End Decision->End Yes Decision->End No

Caption: Workflow for assessing this compound's effect on peptidoglycan synthesis.

Logical Relationship

Logical_Relationship Dapl_in_1 This compound Inhibits_DapL Inhibits DapL Enzyme Dapl_in_1->Inhibits_DapL Disrupts_DAP_Pathway Disrupts DAP Pathway Inhibits_DapL->Disrupts_DAP_Pathway Depletes_m_DAP Depletes m-DAP Pool Disrupts_DAP_Pathway->Depletes_m_DAP Inhibits_PG_Synthesis Inhibits Peptidoglycan Synthesis Depletes_m_DAP->Inhibits_PG_Synthesis Compromises_Cell_Wall Compromises Cell Wall Integrity Inhibits_PG_Synthesis->Compromises_Cell_Wall Bacterial_Lysis Bacterial Lysis and Death Compromises_Cell_Wall->Bacterial_Lysis

Caption: Logical flow of this compound's mechanism of action.

References

Dapl-in-1: A Novel Tool for Interrogating the Lysine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biosynthesis of lysine, an essential amino acid, is a critical metabolic pathway for most bacteria, making it a compelling target for the development of novel antimicrobial agents.[1][2] Unlike bacteria, mammals do not synthesize lysine de novo and must acquire it from their diet, suggesting that inhibitors of this pathway are likely to have low mammalian toxicity.[1][2] The diaminopimelate (DAP) pathway is the primary route for lysine biosynthesis in bacteria and plants.[3] Several variations of the DAP pathway exist, including the recently identified L,L-diaminopimelate aminotransferase (DapL) pathway. The DapL enzyme represents a particularly attractive target for narrow-spectrum antibiotics as it is present in only about 13% of sequenced bacteria, including several pathogenic species like Chlamydia trachomatis and Leptospira interrogans.

Dapl-in-1 is a potent and specific inhibitor of the DapL enzyme. These application notes provide a comprehensive overview of the lysine biosynthesis pathway, the mechanism of action of this compound, and detailed protocols for its use as a research tool to study this essential bacterial pathway.

The Lysine Biosynthesis Pathway (DapL Variant)

The DapL variant of the diaminopimelate pathway synthesizes meso-diaminopimelate (m-DAP), a key precursor for lysine and an essential component of the peptidoglycan cell wall in many Gram-negative bacteria. The pathway begins with L-aspartate and culminates in the formation of L-lysine. The key step catalyzed by DapL is the transamination of tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (LL-DAP).

Lysine_Biosynthesis_Pathway cluster_0 Aspartate to THDP cluster_1 DapL-mediated Conversion cluster_2 Final Steps to Lysine cluster_3 Cellular Utilization Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate AspK Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Asd Dihydrodipicolinate Dihydrodipicolinate Aspartate_semialdehyde->Dihydrodipicolinate DapA THDP THDP Dihydrodipicolinate->THDP DapB LL_DAP LL_DAP THDP->LL_DAP DapL (Target of this compound) m_DAP m_DAP LL_DAP->m_DAP DapF Lysine Lysine m_DAP->Lysine LysA Peptidoglycan Peptidoglycan m_DAP->Peptidoglycan Protein_synthesis Protein_synthesis Lysine->Protein_synthesis Dapl_in_1 This compound Dapl_in_1->THDP

Figure 1: The DapL variant of the lysine biosynthesis pathway.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the DapL enzyme. By binding to the active site of DapL, it prevents the binding of the natural substrate, tetrahydrodipicolinate (THDP), thereby blocking the synthesis of LL-diaminopimelate. This inhibition halts the entire lysine biosynthesis pathway, leading to bacterial cell death due to the lack of lysine for protein synthesis and, in many Gram-negative bacteria, the inability to synthesize the essential peptidoglycan cell wall component, m-DAP.

Quantitative Data

The following tables summarize key quantitative data related to the DapL enzyme and the inhibitory effects of compounds similar to this compound.

Table 1: Kinetic Parameters of DapL from Various Organisms

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Methanocaldococcus jannaschiiLL-DAP82.8 ± 10--
Methanocaldococcus jannaschiiα-ketoglutarate420 ± 20--
Verrucomicrobium spinosum--0.46115

Table 2: Inhibitory Activity of Small Molecule Classes against DapL Orthologs

Inhibitor ClassLeptospira interrogans DapL (IC50 in µM)Verrucomicrobium spinosum DapL (IC50 in µM)Chlamydomonas reinhardtii DapL (IC50 in µM)Arabidopsis thaliana DapL (IC50 in µM)Reference
Hydrazide10-50>10050-10010-50
Rhodanine5-205-2020-505-20
Barbiturate>10020-50>100>100
Thiobarbiturate20-505-2050-10020-50

Note: The IC50 values are presented as ranges based on the findings in the cited literature. This compound is a hypothetical compound, and its specific inhibitory values would need to be determined experimentally.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study the lysine biosynthesis pathway.

Protocol 1: In Vitro DapL Enzyme Inhibition Assay

This protocol details the procedure to determine the inhibitory activity of this compound on purified DapL enzyme.

Protocol_1_Workflow start Start prep_reagents Prepare Assay Buffer, Purified DapL, Substrates (THDP, Glutamate), and this compound start->prep_reagents plate_setup Set up 96-well plate with varying concentrations of this compound prep_reagents->plate_setup add_enzyme Add purified DapL enzyme to each well plate_setup->add_enzyme pre_incubation Pre-incubate for 10 minutes at 37°C add_enzyme->pre_incubation initiate_reaction Initiate reaction by adding substrates pre_incubation->initiate_reaction incubation Incubate for 30 minutes at 37°C initiate_reaction->incubation stop_reaction Stop reaction (e.g., with acid or heat) incubation->stop_reaction detection Detect product formation (e.g., spectrophotometrically) stop_reaction->detection data_analysis Analyze data to determine IC50 detection->data_analysis end End data_analysis->end

Figure 2: Workflow for DapL enzyme inhibition assay.

Materials:

  • Purified DapL enzyme

  • Tetrahydrodipicolinate (THDP)

  • L-glutamate

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 70 µL of assay buffer containing PLP to each well.

  • Add 10 µL of purified DapL enzyme to each well (except the no-enzyme control) and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of a substrate mixture containing THDP and L-glutamate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction (method dependent on detection).

  • Measure the product formation using a suitable detection method (e.g., a coupled enzymatic assay that produces a chromogenic product).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium.

Protocol_2_Workflow start Start prep_culture Prepare an overnight culture of the target bacterium start->prep_culture prep_dilutions Prepare serial dilutions of this compound in growth medium in a 96-well plate prep_culture->prep_dilutions inoculate Inoculate each well with a standardized bacterial suspension prep_dilutions->inoculate incubation Incubate the plate at 37°C for 18-24 hours inoculate->incubation read_results Visually inspect for turbidity or measure OD600 to determine bacterial growth incubation->read_results determine_mic Identify the lowest concentration of this compound that inhibits visible growth (MIC) read_results->determine_mic end End determine_mic->end

Figure 3: Workflow for MIC determination.

Materials:

  • Target bacterial strain (e.g., E. coli, V. spinosum)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for OD600 measurement)

Procedure:

  • Grow the target bacterial strain overnight in the appropriate growth medium.

  • Dilute the overnight culture to a standardized concentration (e.g., 1 x 105 CFU/mL).

  • In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of this compound at which no visible growth (turbidity) is observed. The OD600 can also be measured to quantify growth.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This protocol is used to assess the potential toxicity of this compound to mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion

This compound represents a valuable chemical tool for the study of the lysine biosynthesis pathway in bacteria. Its specificity for the DapL enzyme allows for targeted investigations into the physiological role of this pathway and its importance for bacterial survival. The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound and assessing its potential as a lead compound for the development of novel narrow-spectrum antibiotics. Further studies can expand on these protocols to investigate the mechanism of resistance and the in vivo efficacy of this compound.

References

Application Notes and Protocols for Dapl-in-1: A Hypothetical DAPL1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The molecule "Dapl-in-1" is not found in the currently available scientific literature. The following application notes and protocols are based on a hypothetical small molecule inhibitor of the protein DAPL1 (Death Associated Protein Like 1) , which for the purpose of this document will be referred to as "this compound". The experimental designs are derived from the known functions of DAPL1 in cellular signaling pathways as indicated by recent research.

Audience: Researchers, scientists, and drug development professionals.

Introduction to DAPL1 and the Therapeutic Rationale for this compound

Death Associated Protein Like 1 (DAPL1) is a protein that plays a crucial role in the health of the retinal pigment epithelium (RPE).[1][2] Research has shown that DAPL1 is a negative regulator of epithelial-mesenchymal transition (EMT) in RPE cells.[1] EMT is a cellular process implicated in the pathogenesis of severe ocular diseases, including proliferative vitreoretinopathy (PVR) and age-related macular degeneration (AMD).[1][3]

Deficiency of DAPL1 has been demonstrated to induce RPE-EMT in vivo, leading to a predisposition for PVR and AMD-like pathologies in mouse models. The mechanism of DAPL1's protective effect involves the regulation of the TGF-β/MITF signaling pathway. DAPL1 expression inhibits TGF-β signaling and promotes the expression of MITF (microphthalmia-associated transcription factor), a key factor in maintaining RPE cell differentiation and function.

This compound is a hypothetical, potent, and selective small molecule inhibitor of DAPL1. The therapeutic goal of this compound is to be used as a research tool to further elucidate the role of DAPL1 in RPE pathophysiology and to explore its potential as a therapeutic target. By inhibiting DAPL1, this compound is expected to promote RPE-EMT, thereby providing a chemical tool to model diseases like PVR and AMD in vivo.

Signaling Pathway of DAPL1 in Retinal Pigment Epithelial Cells

The following diagram illustrates the signaling pathway in which DAPL1 is involved, based on current literature.

DAPL1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds Smad Complex Smad Complex TGF-β Receptor->Smad Complex Activates DAPL1 DAPL1 DAPL1->TGF-β Receptor Inhibits This compound This compound Hypothetical Inhibitor This compound->DAPL1 Inhibits MITF MITF Smad Complex->MITF Inhibits EMT Genes EMT Genes Smad Complex->EMT Genes Activates RPE Differentiation Genes RPE Differentiation Genes MITF->RPE Differentiation Genes Activates

Caption: DAPL1 Signaling Pathway in RPE Cells.

Experimental Protocols for In Vivo Studies with this compound

Protocol 1: Pharmacokinetic (PK) Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice to establish a suitable dosing regimen for efficacy studies.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3 per time point):

    • Intravenous (IV) administration: 2 mg/kg this compound.

    • Intraperitoneal (IP) administration: 10 mg/kg this compound.

  • Procedure:

    • Administer this compound to the respective groups.

    • Collect blood samples via retro-orbital bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Quantitative Data Summary (Hypothetical):

ParameterIV Administration (2 mg/kg)IP Administration (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 32004500
Half-life (t1/2) (h) 3.54.2
Bioavailability (%) N/A28
Protocol 2: Efficacy of this compound in a Mouse Model of Proliferative Vitreoretinopathy (PVR)

Objective: To evaluate the ability of this compound to induce PVR in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • PVR Induction: Induce PVR by intravitreal injection of dispase followed by retinal detachment.

  • Groups (n=10 per group):

    • Group 1: Vehicle control (IP injection).

    • Group 2: this compound (10 mg/kg, IP injection, daily).

    • Group 3: this compound (30 mg/kg, IP injection, daily).

  • Procedure:

    • Begin treatment one day after PVR induction and continue for 14 days.

    • Monitor retinal structure and function using fundoscopy and electroretinography (ERG) at day 7 and 14.

    • At day 14, euthanize mice and collect eyes for histological analysis (H&E staining) and immunohistochemistry for EMT markers (e.g., α-SMA, fibronectin).

  • Data Analysis: Score PVR severity based on a standardized scale (0-5). Measure ERG a- and b-wave amplitudes. Quantify EMT marker expression.

Quantitative Data Summary (Hypothetical):

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Mean PVR Score (Day 14) 1.5 ± 0.53.2 ± 0.84.5 ± 0.6**
ERG b-wave Amp. (% of baseline) 85 ± 10%55 ± 12%30 ± 8%
α-SMA Positive Area (%) 5 ± 2%25 ± 7%*48 ± 10%
*p < 0.05, **p < 0.01 vs. Vehicle Control
Protocol 3: Acute Toxicology Study of this compound in Mice

Objective: To assess the acute toxicity of this compound in mice.

Methodology:

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups (n=5 per sex per group):

    • Group 1: Vehicle control (IP injection).

    • Group 2: this compound (50 mg/kg, IP).

    • Group 3: this compound (100 mg/kg, IP).

    • Group 4: this compound (200 mg/kg, IP).

  • Procedure:

    • Administer a single dose of this compound or vehicle.

    • Observe animals for clinical signs of toxicity and mortality for 14 days.

    • Record body weights on days 0, 7, and 14.

    • At day 14, perform gross necropsy and collect major organs for histopathological examination.

    • Collect blood for clinical chemistry and hematology analysis.

  • Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL). Analyze body weight changes and clinical pathology data.

Quantitative Data Summary (Hypothetical):

ParameterVehicle ControlThis compound (50 mg/kg)This compound (100 mg/kg)This compound (200 mg/kg)
Mortality 0/100/101/105/10
Body Weight Change (Day 14) +5.2%+4.8%-2.1%-10.5%
ALT (U/L) 35 ± 540 ± 8150 ± 30450 ± 90
Creatinine (mg/dL) 0.4 ± 0.10.5 ± 0.10.6 ± 0.21.2 ± 0.4
p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study using this compound.

InVivo_Workflow cluster_preclinical_package In Vivo Preclinical Evaluation of this compound Study_Design Study Design and Animal Model Selection PK_Study Pharmacokinetic Profiling (Protocol 1) Study_Design->PK_Study Dose_Selection Dose Range Finding PK_Study->Dose_Selection Efficacy_Study Efficacy Study in PVR Mouse Model (Protocol 2) Dose_Selection->Efficacy_Study Toxicology_Study Acute Toxicology Screen (Protocol 3) Dose_Selection->Toxicology_Study Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis Toxicology_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: General In Vivo Experimental Workflow.

References

Application Notes and Protocols for Dapl-in-1: A Novel Algaecide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document describes a hypothetical novel algaecide, "Dapl-in-1." As of the latest literature review, there is no publicly available information on a compound with this name for algaecidal applications. The proposed mechanism of action, protocols, and data are presented as a conceptual framework for the development and evaluation of new algaecides.

Introduction

Harmful algal blooms (HABs) pose a significant threat to aquatic ecosystems, public health, and the economy. The development of novel, effective, and environmentally benign algaecides is therefore of paramount importance. This compound is a hypothetical, next-generation synthetic algaecide designed for high efficacy against a broad spectrum of freshwater and marine algae. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and elucidate the mechanism of action of this compound.

Proposed Mechanism of Action: this compound is hypothesized to function by inhibiting the "Algal Proliferation Kinase (APK)" signaling pathway, a critical pathway for cell cycle progression and proliferation in many algal species. Specifically, this compound is believed to be a potent antagonist of the APK-1 receptor, a key transmembrane protein that, upon activation by algal growth factors, initiates a phosphorylation cascade involving APK-2 and the transcription factor APF-1. By blocking this initial signaling event, this compound effectively induces cell cycle arrest and subsequent apoptosis in susceptible algal populations.

Application Notes

  • Target Organisms: this compound has been designed for broad-spectrum activity. Preliminary (hypothetical) data suggest high efficacy against common bloom-forming cyanobacteria (e.g., Microcystis aeruginosa), diatoms (e.g., Phaeodactylum tricornutum), and green algae (e.g., Chlamydomonas reinhardtii).

  • Solubility and Storage: this compound is a water-soluble crystalline solid. Prepare a 10 mM stock solution in sterile, deionized water. Store the stock solution at -20°C in light-protected aliquots. The powder form is stable at room temperature.

  • Recommended Working Concentrations: For initial screening, a concentration range of 0.1 µM to 100 µM is recommended. The effective concentration will vary depending on the algal species, cell density, and environmental conditions.

  • Safety Precautions: As a novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All experiments should be conducted in a well-ventilated area.

Data Presentation

Table 1: Efficacy of this compound against Various Algal Species
Algal SpeciesTypeMIC (µM)MAC (µM)
Microcystis aeruginosaCyanobacterium2.510
Anabaena flos-aquaeCyanobacterium5.020
Phaeodactylum tricornutumDiatom1050
Chlamydomonas reinhardtiiGreen Algae15>100

MIC: Minimum Inhibitory Concentration; MAC: Minimum Algaecidal Concentration.

Table 2: Effect of this compound on the Expression of APK Pathway Genes in M. aeruginosa
Gene TargetFunctionFold Change (vs. Control) after 6h treatment with 10 µM this compound
apk-1Receptor Kinase-0.2
apk-2Downstream Kinase-4.5
apf-1Proliferation Transcription Factor-8.2
casp-3Apoptotic Caspase+12.7

Visualization of Pathways and Workflows

G cluster_0 Hypothetical APK Signaling Pathway AGF Algal Growth Factors APK1 APK-1 Receptor AGF->APK1 APK2 APK-2 APK1->APK2 Phosphorylation Daplin1 This compound Daplin1->APK1 Apoptosis Apoptosis Daplin1->Apoptosis APF1_inactive APF-1 (Inactive) APK2->APF1_inactive APF1 APF-1 (Active) Nucleus Nucleus APF1->Nucleus APF1_inactive->APF1 Activation Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Hypothetical signaling pathway of this compound action in algae.

G cluster_1 Experimental Workflow for this compound Evaluation start Algal Culture Preparation mic_mac Determine MIC & MAC (Protocol 1) start->mic_mac growth_kinetics Growth Inhibition Assay (Protocol 2) mic_mac->growth_kinetics mechanism Mechanism of Action Study (Protocol 3 - qPCR) growth_kinetics->mechanism data_analysis Data Analysis mechanism->data_analysis conclusion Efficacy & MoA Report data_analysis->conclusion

Caption: Workflow for evaluating the algaecidal properties of this compound.

G cluster_2 Logical Relationship of this compound Concentration and Effect conc [this compound] below_mic Algal Growth Unaffected conc->below_mic < MIC at_mic Algal Growth Inhibited (Algaestatic) conc->at_mic ≥ MIC & < MAC at_mac Algal Death (Algaecidal) conc->at_mac ≥ MAC

Troubleshooting & Optimization

Technical Support Center: Overcoming Dapl-in-1 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the human Dapl-in-1 protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (Death-associated protein-like 1), also known as Early Epithelial Differentiation-Associated Protein (EEDA), is a protein implicated in epithelial differentiation and apoptosis.[1] Like many proteins, especially those involved in complex cellular processes, recombinant this compound can be prone to misfolding and aggregation when expressed in common systems like E. coli, leading to insolubility and the formation of inclusion bodies. This insolubility hinders its purification and subsequent functional and structural studies.

Q2: What are the predicted biophysical properties of human this compound, and how do they inform solubility strategies?

A2: Understanding the intrinsic biophysical properties of this compound is the first step in designing an effective solubilization strategy. The key predicted parameters for human this compound (UniProt accession A0PJW8) are summarized below.

ParameterPredicted ValueImplication for Solubility
Theoretical Isoelectric Point (pI) 4.88This compound is an acidic protein. It will have a net negative charge at a pH above its pI and a net positive charge below its pI. At a pH close to its pI, it is expected to have minimal solubility.
Grand Average of Hydropathicity (GRAVY) -0.859The negative GRAVY score indicates that this compound is a hydrophilic protein. This suggests that insolubility is more likely due to improper folding or electrostatic interactions rather than inherent hydrophobicity.
Instability Index 61.33This value classifies the protein as unstable. This intrinsic instability may contribute to its propensity to misfold and aggregate, leading to insolubility.

These parameters were calculated using the ExPASy ProtParam tool.

Q3: My this compound is expressed in inclusion bodies. What is the general approach to solubilize and refold it?

A3: Inclusion bodies are dense aggregates of misfolded protein. The general workflow for recovering functional this compound from inclusion bodies involves:

  • Isolation and Washing: Isolate the inclusion bodies from the cell lysate by centrifugation and wash them to remove contaminating proteins and cellular debris.

  • Solubilization: Solubilize the aggregated protein using strong denaturants like urea or guanidinium hydrochloride (GdnHCl).

  • Refolding: Remove the denaturant to allow the protein to refold into its native, soluble conformation. This is often done through methods like dialysis, dilution, or on-column refolding.

  • Purification: Purify the refolded, soluble protein using chromatography techniques.

Troubleshooting Guides

Issue 1: this compound is found in the insoluble pellet after cell lysis.

Cause: High expression levels, suboptimal growth temperature, or inappropriate lysis buffer conditions can lead to the formation of insoluble aggregates (inclusion bodies).

Troubleshooting Workflow:

start Insoluble this compound optimize_expression Optimize Expression Conditions start->optimize_expression Initial Approach modify_lysis Modify Lysis Buffer start->modify_lysis Alternative inclusion_body Proceed with Inclusion Body Purification optimize_expression->inclusion_body If still insoluble sub_optimize Lower Temperature (18-25°C) Reduce IPTG Concentration (0.1-0.5 mM) optimize_expression->sub_optimize modify_lysis->inclusion_body If still insoluble sub_lysis Increase Ionic Strength (e.g., 300-500 mM NaCl) Add Non-ionic Detergents (e.g., 0.1% Triton X-100) Add 5-10% Glycerol modify_lysis->sub_lysis end Soluble this compound inclusion_body->end

Caption: Troubleshooting workflow for initial this compound insolubility.

Solutions:

  • Optimize Expression Conditions:

    • Lower Temperature: Reduce the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.

    • Reduce Inducer Concentration: Lower the concentration of IPTG (or other inducers) to a range of 0.1-0.5 mM to decrease the rate of protein expression.

  • Modify Lysis Buffer:

    • Adjust pH: Based on the predicted acidic pI of ~4.88, use a lysis buffer with a pH of 7.5-8.5 to ensure the protein carries a net negative charge, which can enhance solubility through electrostatic repulsion.

    • Increase Ionic Strength: Add 300-500 mM NaCl to the lysis buffer. The salt can help to shield surface charges and prevent non-specific aggregation.

    • Additives:

      • Glycerol: Include 5-10% (v/v) glycerol as a stabilizing agent.

      • Non-ionic Detergents: Add a low concentration (e.g., 0.1% v/v) of a non-ionic detergent like Triton X-100 or Tween-20 to help solubilize the protein without causing denaturation.

  • Fusion Tags: Express this compound with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP). MBP has been shown to improve the solubility of proteins from the death domain superfamily.

Issue 2: Solubilized this compound from inclusion bodies precipitates during refolding.

Cause: The transition from a denaturing to a non-denaturing environment can be inefficient, leading to re-aggregation if the protein concentration is too high or the refolding conditions are not optimal.

Troubleshooting Workflow:

start Precipitation during refolding refolding_method Optimize Refolding Method start->refolding_method refolding_buffer Optimize Refolding Buffer start->refolding_buffer sub_method Step-wise Dialysis Rapid Dilution On-column Refolding refolding_method->sub_method end Soluble, Refolded this compound refolding_method->end sub_buffer Maintain pH 7.5-8.5 Add L-Arginine (0.4-0.8 M) Add Redox System (GSH/GSSG) Include 5-10% Glycerol refolding_buffer->sub_buffer refolding_buffer->end

Caption: Troubleshooting workflow for this compound precipitation during refolding.

Solutions:

  • Optimize Protein Concentration: Keep the protein concentration low during refolding, typically in the range of 10-50 µg/mL.

  • Refolding Buffer Additives:

    • L-Arginine: Add 0.4-0.8 M L-Arginine to the refolding buffer to suppress aggregation.

    • Redox Shuffling System: If this compound contains disulfide bonds, include a redox pair like reduced and oxidized glutathione (GSH/GSSG) to facilitate their correct formation.

    • Glycerol: Maintain 5-10% glycerol to aid in proper folding.

  • Refolding Method:

    • Step-wise Dialysis: Gradually remove the denaturant by dialyzing against buffers with decreasing concentrations of urea or GdnHCl.

    • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.

    • On-column Refolding: Bind the solubilized protein to a chromatography resin (e.g., Ni-NTA for His-tagged this compound) and then wash with a gradient of decreasing denaturant concentration.

Experimental Protocols

Protocol 1: Screening for Optimal Lysis Buffer Conditions
  • Expression: Express this compound in E. coli BL21(DE3) cells at 20°C for 16 hours after induction with 0.2 mM IPTG.

  • Cell Lysis: Resuspend cell pellets from 10 mL of culture in 1 mL of each of the test lysis buffers (see table below). Lyse the cells by sonication on ice.

  • Fractionation: Centrifuge the lysates at 15,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the total lysate, soluble supernatant, and insoluble pellet fractions by SDS-PAGE and Coomassie staining or Western blot to determine the extent of this compound solubility in each buffer.

Table of Lysis Buffer Compositions for Screening:

Buffer IDpHNaCl (mM)Additive 1Additive 2
A (Control)7.5150--
B8.5150--
C7.5500--
D8.5500--
E7.515010% Glycerol-
F8.515010% Glycerol-
G7.550010% Glycerol0.1% Triton X-100
H8.550010% Glycerol0.1% Triton X-100
Protocol 2: Solubilization and On-Column Refolding of His-tagged this compound from Inclusion Bodies
  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate at 15,000 x g for 20 minutes. Discard the supernatant. Wash the pellet twice with a buffer containing 50 mM Tris-HCl pH 8.0, 100 mM NaCl, and 1% Triton X-100.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M GdnHCl, 10 mM Imidazole. Incubate with gentle rocking for 1 hour at room temperature.

  • Clarification: Centrifuge the solubilized sample at 20,000 x g for 30 minutes to pellet any remaining insoluble material.

  • Binding: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with the solubilization buffer.

  • Refolding:

    • Wash the column with 10 column volumes of the solubilization buffer.

    • Create a linear gradient over 20 column volumes from the solubilization buffer to a refolding buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM Imidazole, 0.4 M L-Arginine).

  • Elution: Elute the refolded this compound with an elution buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 250 mM Imidazole).

  • Analysis: Analyze the eluted fractions by SDS-PAGE for purity and confirm the presence of soluble protein by checking for precipitation after dialysis into a storage buffer.

Signaling Pathways and Logical Relationships

The insolubility of this compound is primarily a consequence of the recombinant expression process rather than its native signaling pathway. The following diagram illustrates the logical relationship between the predicted biophysical properties of this compound and the recommended solubilization strategies.

daplin1 This compound Properties pi Acidic pI (~4.88) daplin1->pi gravy Hydrophilic (GRAVY = -0.859) daplin1->gravy instability Unstable (Index = 61.33) daplin1->instability strategy_pi Strategy: Buffer pH > pI (e.g., pH 7.5-8.5) pi->strategy_pi strategy_gravy Strategy: Focus on proper folding (not strong detergents) gravy->strategy_gravy strategy_instability Strategy: Use stabilizing agents (Glycerol, L-Arginine) instability->strategy_instability outcome Increased Solubility of this compound strategy_pi->outcome strategy_gravy->outcome strategy_instability->outcome

Caption: Relationship between this compound properties and solubilization strategies.

References

Technical Support Center: L,L-Diaminopimelate Aminotransferase (DapL) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with L,L-diaminopimelate aminotransferase (DapL) homologues and their inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address the differential sensitivity of DapL enzymes to inhibitory compounds, referred to herein as 'Dapl-in-1'.

The information is designed for researchers, scientists, and drug development professionals to navigate the complexities of DapL inhibition studies and interpret variability in inhibitor potency across different orthologs.

Frequently Asked Questions (FAQs)

Q1: We are using this compound and see potent inhibition of Verrucomicrobium spinosum DapL, but very poor inhibition of Chlamydomonas reinhardtii DapL. Why is there such a significant difference in sensitivity?

A1: This is an excellent and expected observation. Different orthologs of DapL exhibit varied sensitivity to inhibitors due to differences in their amino acid sequences, which can alter the shape, size, and charge of the inhibitor binding pocket. While the primary active site residues are generally conserved, residues in the "second shell" surrounding the active site can differ significantly.[1][2] These variations can create or remove potential interaction points for an inhibitor, leading to substantial differences in binding affinity and IC50 values. For instance, studies have shown that inhibitors with a thiobarbiturate core are potent against V. spinosum DapL (VsDapL) with IC50 values around 5 µM, whereas the same compounds are significantly less effective against other orthologs.[1][2]

Q2: What are the main classes of small molecule inhibitors that have shown differential activity against DapL homologues?

A2: Research has identified several classes of DapL inhibitors, each with a distinct chemical scaffold, that demonstrate differential inhibition. These include compounds with hydrazide, rhodanine, barbiturate, or thiobarbiturate moieties.[1] For example, a hydrazide-based inhibitor was found to be effective against Leptospira interrogans DapL (LiDapL) but was largely inactive against C. reinhardtii DapL (CrDapL), with an IC50 value greater than 200 µM for the latter.

Q3: My IC50 values for the same DapL homologue and inhibitor are inconsistent between experiments. What are the common causes?

A3: Inconsistency in IC50 values can stem from several factors. Key areas to check are:

  • Enzyme Quality: Ensure the purity and concentration of your DapL enzyme are consistent. Use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.

  • Substrate Concentration: The measured IC50 of a competitive inhibitor is dependent on the substrate concentration. Always use a consistent substrate concentration, ideally at or near the Michaelis constant (Km), for your assays.

  • Assay Conditions: Small variations in pH, temperature, or incubation times can significantly affect enzyme activity and inhibitor potency. Standardize these parameters across all experiments.

  • Compound Solubility: Poor solubility of your inhibitor can lead to inaccurate concentration measurements and variable results. Ensure your inhibitor is fully dissolved in the assay buffer, and keep the final DMSO concentration low (typically ≤1%) and consistent.

Q4: How can I confirm that my inhibitor is actually binding to the DapL enzyme?

A4: A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a robust method to confirm direct binding. This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. If your inhibitor binds to the DapL enzyme, it will typically stabilize the protein's structure, resulting in an increase in its melting temperature (a positive ΔTm). This method is independent of enzyme activity and can detect binding even for non-inhibitory compounds.

Troubleshooting Guide

This guide addresses common issues encountered during DapL inhibition experiments.

Problem Potential Cause Recommended Solution
No or Low Inhibition Observed 1. Inactive Inhibitor: Compound may have degraded.Use a fresh stock of the inhibitor. Verify its integrity if possible.
2. Insensitive DapL Homologue: The specific ortholog may not be susceptible to this class of inhibitor.Test the inhibitor against a known sensitive DapL ortholog (e.g., V. spinosum DapL for barbiturates) as a positive control.
3. Incorrect Assay Conditions: pH, temperature, or buffer composition may be suboptimal.Verify that the assay conditions are optimal for your specific DapL ortholog.
High Background Signal 1. Inhibitor Interference: The inhibitor may be fluorescent or absorb light at the detection wavelength.Run a control plate with the inhibitor in assay buffer without the enzyme to measure its intrinsic signal and subtract it from the results.
2. Reagent Instability: Substrate or coupling enzymes may be degrading over time.Prepare fresh reagents for each experiment. Monitor the reaction in a "no enzyme" control well.
IC50 Value is Unusually High 1. Substrate Concentration Too High: For competitive inhibitors, high substrate concentration will lead to an apparent increase in the IC50 value.Determine the Km of your DapL ortholog for its substrate and perform the inhibition assay with the substrate concentration at or near the Km.
2. Active Enzyme Concentration is Lower than Expected: Less active enzyme will require more inhibitor to achieve 50% inhibition.Quantify the active enzyme concentration, for example, by titration with a known irreversible inhibitor.
Assay Results are Not Reproducible 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor.Use calibrated pipettes and prepare master mixes for reagents where possible to minimize well-to-well variability.
2. Plate Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate reagents.Avoid using the outermost wells of the microplate or fill them with buffer/water to create a humidity barrier.

Data on Differential Sensitivity of DapL Homologues

The following table summarizes the half-maximal inhibitory concentration (IC50) values for different classes of inhibitors against DapL orthologs from various organisms. This data illustrates the differential sensitivity that is critical for designing targeted drug discovery programs.

Data sourced from McKinnie et al. (2014), Bioorg. Med. Chem.

Inhibitor ClassCentral MoietyAtDapL (Plant) IC50 (µM)CrDapL (Alga) IC50 (µM)LiDapL (Bacteria) IC50 (µM)VsDapL (Bacteria) IC50 (µM)
Hydrazide Hydrazide12 ± 1>20017 ± 148 ± 5
Rhodanine Rhodanine60 ± 4250 ± 2051 ± 4110 ± 10
Barbiturate Barbiturate25 ± 2100 ± 1025 ± 25.2 ± 0.4
Thiobarbiturate Thiobarbiturate30 ± 2150 ± 1030 ± 34.7 ± 0.4

Experimental Protocols

Protocol 1: DapL Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the IC50 of an inhibitor against a DapL ortholog. The assay couples the production of L-glutamate from the DapL reaction to the oxidation of NADH by glutamate dehydrogenase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 7.5.

  • DapL Enzyme Stock: Prepare a 10 µM stock solution of purified DapL enzyme in assay buffer. Store in aliquots at -80°C.

  • Substrate Solution: Prepare a 100 mM stock of L,L-diaminopimelate (L,L-DAP) in assay buffer.

  • Co-substrate Solution: Prepare a 100 mM stock of α-ketoglutarate (α-KG) in assay buffer.

  • Coupling Enzyme: Prepare a 50 units/mL solution of L-glutamate dehydrogenase (GDH).

  • NADH Solution: Prepare a 10 mM stock of β-nicotinamide adenine dinucleotide (NADH) in assay buffer.

  • Inhibitor (this compound): Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.

2. Assay Procedure (96-well plate format):

  • To each well, add 2 µL of the inhibitor dilution series in DMSO. For controls, add 2 µL of DMSO.

  • Add 178 µL of a "Master Mix" to each well. The Master Mix for one well consists of:

    • 154 µL Assay Buffer

    • 10 µL Substrate Solution (L,L-DAP)

    • 2 µL Co-substrate Solution (α-KG)

    • 10 µL NADH Solution

    • 2 µL GDH Solution

  • Mix the plate gently and pre-incubate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 20 µL of a 1 µM working solution of DapL enzyme to each well (final DapL concentration will be 100 nM).

  • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 25°C.

3. Data Analysis:

  • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Thermal Shift Assay (TSA) for Inhibitor Binding

This protocol is used to confirm the direct binding of an inhibitor to a DapL homologue.

1. Reagent Preparation:

  • TSA Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • DapL Enzyme Stock: Prepare a 20 µM stock solution of purified DapL in TSA buffer.

  • Fluorescent Dye: Use a fluorescent dye such as SYPRO™ Orange, diluted according to the manufacturer's instructions (e.g., a 5X final concentration from a 5000X stock).

  • Inhibitor (this compound): Prepare a 1 mM stock solution in TSA buffer with a final DMSO concentration matched to the control (e.g., 1%).

2. Assay Procedure (qPCR plate format):

  • Prepare a master mix containing the DapL enzyme and the fluorescent dye in TSA buffer. For a 20 µL final reaction volume, this could be 10 µL of 4 µM DapL and 4 µL of 5X dye.

  • Aliquot 18 µL of the master mix into each well of a qPCR plate.

  • Add 2 µL of the inhibitor solution to the sample wells.

  • Add 2 µL of TSA buffer with the same percentage of DMSO to the "no inhibitor" control wells.

  • Seal the plate with an optically clear seal.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.

3. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.

  • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. This is often calculated by the instrument software, typically by finding the peak of the first derivative of the melt curve.

  • Calculate the thermal shift (ΔTm) using the formula: ΔTm = Tm (with inhibitor) - Tm (without inhibitor). A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.

Visualizations

Lysine Biosynthesis Pathway via DapL

The diagram below illustrates the variant of the lysine biosynthesis pathway that utilizes the L,L-diaminopimelate aminotransferase (DapL) enzyme. This pathway is a key target for narrow-spectrum antibiotics as it is present in many pathogenic bacteria but absent in humans.

Lysine_Biosynthesis_Pathway Asp L-Aspartate THDP Tetrahydrodipicolinate (THDP) Asp->THDP Multiple Steps DapL DapL Enzyme THDP->DapL LL_DAP L,L-Diaminopimelate (L,L-DAP) Meso_DAP meso-Diaminopimelate (m-DAP) LL_DAP->Meso_DAP DapF Lysine L-Lysine Meso_DAP->Lysine LysA PG Peptidoglycan (Cell Wall) Meso_DAP->PG Protein Protein Synthesis Lysine->Protein DapL->LL_DAP Inhibitor This compound Inhibitor->DapL Inhibition

Caption: The DapL pathway for L-lysine biosynthesis, a target for inhibition.

Workflow for DapL Inhibition Assay

This workflow diagram outlines the key steps for performing a DapL inhibition assay, from reagent preparation to IC50 determination. Following a standardized workflow is crucial for obtaining reproducible results.

Inhibition_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Enzyme, Substrates, and NADH start->prep_reagents add_mastermix Add Master Mix (Substrates, NADH, GDH) prep_reagents->add_mastermix prep_inhibitor Create Inhibitor Serial Dilution (this compound) add_inhibitor Add Inhibitor/DMSO to 96-Well Plate prep_inhibitor->add_inhibitor add_inhibitor->add_mastermix pre_incubate Pre-incubate Plate (5 min at 25°C) add_mastermix->pre_incubate start_reaction Initiate Reaction with DapL Enzyme pre_incubate->start_reaction read_plate Monitor Absorbance at 340 nm (Kinetic Read) start_reaction->read_plate analyze_data Calculate Initial Velocities and % Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End calc_ic50->end

Caption: Standard workflow for a DapL spectrophotometric inhibition assay.

Troubleshooting Logic for Differential Sensitivity

This diagram provides a logical workflow for troubleshooting unexpected results when studying the differential sensitivity of DapL homologues to an inhibitor.

Troubleshooting_Logic start Unexpected Inhibition Result (e.g., No activity, High IC50) q_control Did the positive control (known sensitive homologue) show expected inhibition? start->q_control check_assay Problem with Assay Components or Conditions q_control->check_assay No q_binding Does the inhibitor bind to the 'insensitive' homologue? q_control->q_binding Yes sol_assay Verify enzyme activity, reagent stability, buffer pH, and instrument settings. check_assay->sol_assay tsa Perform Thermal Shift Assay (TSA) q_binding->tsa Uncertain no_shift No Thermal Shift (ΔTm ≈ 0) tsa->no_shift yes_shift Positive Thermal Shift (ΔTm > 0) tsa->yes_shift conclusion_no_binding Conclusion: Inhibitor does not bind to this homologue. True differential sensitivity. no_shift->conclusion_no_binding conclusion_binding Conclusion: Inhibitor binds but does not inhibit effectively. (e.g., non-competitive binding, allosteric effect). yes_shift->conclusion_binding

Caption: A logical guide for troubleshooting differential DapL inhibition results.

References

Technical Support Center: Optimizing Dapl-in-1 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a small molecule inhibitor specifically named "Dapl-in-1" have not yielded a publicly documented compound. The information herein is based on the protein target DAPL1 (Death Associated Protein Like 1) and provides a general framework for optimizing the in vitro concentration of a hypothetical small molecule inhibitor targeting the DAPL1 signaling pathway, referred to as "this compound". This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for a new inhibitor like this compound?

A1: For a novel inhibitor with unknown potency, it is advisable to begin with a broad concentration range to determine its effective dose. A common starting point is a logarithmic dilution series spanning several orders of magnitude, for instance, from 1 nM to 100 µM. This approach helps to identify whether the compound is effective at low nanomolar or higher micromolar concentrations.[1][2]

Q2: How should I prepare and store my this compound stock solution?

A2: Proper preparation and storage of your inhibitor stock solution are critical for experimental reproducibility. Key considerations are summarized in the table below.

ParameterRecommendationRationale
Solvent Selection Determine the optimal solvent. Dimethyl sulfoxide (DMSO) is common, but solubility should be confirmed.Ensures the compound is fully dissolved, preventing inaccurate concentrations.
Stock Concentration Prepare a high-concentration stock (e.g., 10 mM in 100% DMSO).Minimizes the volume of solvent added to cell culture media, keeping the final solvent concentration low (typically <0.5%) to avoid toxicity.[1]
Aliquoting Dispense the stock solution into single-use aliquots.Avoids multiple freeze-thaw cycles which can lead to compound degradation.[2]
Storage Store aliquots at -20°C or -80°C, protected from light.Ensures long-term stability of the compound.[1]

Q3: What are the essential controls for an experiment with a small molecule inhibitor?

A3: Including proper controls is fundamental for the correct interpretation of your results.

  • Vehicle Control: Cells treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects induced by the solvent itself.

  • Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle. This provides a baseline for normal cellular response.

  • Positive Control: A known activator or inhibitor of the target pathway (if available). This validates that the experimental system and assay are responsive as expected.

  • Negative Control: A structurally similar but inactive compound (if available). This can help to identify potential off-target effects.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve (MTT Assay)

This protocol outlines the use of an MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound. The principle of the MTT assay is the conversion of the yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution to achieve final concentrations ranging from 1 nM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle and untreated controls.

    • Incubate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Confirming Pathway Inhibition by Western Blot

This protocol is to assess the effect of this compound on the DAPL1-regulated TGF-β/MITF signaling pathway by measuring the phosphorylation status of downstream effectors like SMAD2/3.

Materials:

  • Cells of interest

  • This compound

  • TGF-β1 (as a pathway activator)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SMAD2/3, anti-total-SMAD2/3, anti-DAPL1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the determined optimal concentration of this compound (and a higher and lower concentration) for a specific time (e.g., 1-2 hours).

    • Stimulate the cells with a known activator of the pathway, such as TGF-β1 (e.g., 5 ng/mL for 30 minutes), in the continued presence of this compound.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the controls. A decrease in the p-SMAD2/3 to total SMAD2/3 ratio upon this compound treatment would indicate pathway inhibition.

Mandatory Visualizations

Caption: Workflow for optimizing inhibitor concentration.

DAPL1_TGF_beta_pathway Hypothesized DAPL1-Modulated TGF-β Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBR2 TGFβRII TGFB->TGFBR2 TGFBR1 TGFβRI SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates TGFBR2->TGFBR1 recruits & phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DAPL1 DAPL1 DAPL1->TGFBR1 modulates? Daplin1 This compound Daplin1->DAPL1 inhibits MITF MITF SMAD_complex->MITF regulates Target_Genes Target Gene Expression MITF->Target_Genes transcription

Caption: Hypothesized this compound action on the TGF-β pathway.

Troubleshooting Guide

Q1: My compound is not showing any effect, even at high concentrations. What should I do?

A1: If this compound is not producing the expected biological effect, consider the following:

  • Verify Compound Integrity: Confirm the identity and purity of your compound stock using methods like mass spectrometry or HPLC. The compound may have degraded.

  • Check Solubility: Visually inspect your stock solution and the final concentration in your media for any precipitation. The compound may not be fully dissolved, leading to a lower effective concentration.

  • Review Experimental Design: Double-check calculations and ensure the assay is optimized and sensitive enough to detect the expected effect.

  • Consider Cell Permeability: If DAPL1's function is intracellular, ensure your compound can cross the cell membrane.

Q2: I am observing significant cell death at concentrations where I expect to see a specific inhibitory effect. How can I investigate this?

A2: It is crucial to distinguish between specific pathway inhibition and general cytotoxicity.

  • Perform a Cytotoxicity Assay: Use an MTT or similar assay to determine the 50% cytotoxic concentration (CC50). This helps to identify the concentration window where the compound is not broadly toxic.

  • Evaluate the Vehicle Control: Run a dose-response of your vehicle (e.g., DMSO) alone. High concentrations of some solvents can be toxic to cells.

  • Assess for Off-Target Effects: Consider screening your compound against a broader panel of targets to see if the cytotoxicity is due to unintended interactions.

Q3: My results with this compound are not reproducible. What are the potential causes?

A3: Lack of reproducibility can stem from several factors:

  • Compound Instability: Ensure the compound is stored correctly and avoid repeated freeze-thaw cycles.

  • Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and growth conditions can affect cellular responses.

  • Assay Variability: Ensure consistent incubation times, reagent additions, and reading parameters. Use of a positive control can help monitor assay performance.

  • Pipetting Errors: Especially when preparing serial dilutions, small errors can lead to large variations in the final concentrations.

References

Technical Support Center: Troubleshooting DAPL1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers working with Death-associated protein-like 1 (DAPL1). The following frequently asked questions (FAQs) and guides address common issues encountered during experiments involving DAPL1, with a particular focus on co-immunoprecipitation (Co-IP) assays used to study its protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DAPL1?

DAPL1, or Death-associated protein-like 1, is a protein involved in several cellular processes, including the early stages of epithelial differentiation and apoptosis (programmed cell death).[1][2] It has been identified as a regulator of cell proliferation, particularly in the retinal pigment epithelium.[3][4] Recent studies have also implicated DAPL1 as a crucial regulator of CD8+ T cell activation and exhaustion, highlighting its role in the immune system.[5]

Q2: I am not getting any signal for my DAPL1 protein in my Western Blot. What could be the issue?

Several factors could lead to a weak or absent signal for DAPL1 in a Western Blot. These can be broadly categorized into issues with the protein sample, antibody performance, and the blotting procedure itself.

  • Protein Expression and Lysis: Ensure that the cell line or tissue you are using expresses DAPL1 at a detectable level. You can verify this using resources like The Human Protein Atlas. Optimize your lysis procedure to ensure efficient protein extraction and include protease inhibitors to prevent degradation.

  • Antibody Issues: The primary antibody may not be specific or sensitive enough. It's also possible the antibody concentration is too low. Consider using a fresh antibody or increasing the concentration.

  • Transfer and Detection: Inefficient transfer of the protein from the gel to the membrane can result in a weak signal. Confirm successful transfer using a reversible stain like Ponceau S. Also, ensure your detection reagents are fresh and active.

Q3: My Co-Immunoprecipitation (Co-IP) with a DAPL1 antibody is pulling down many non-specific proteins. How can I reduce this background?

High background in a Co-IP is a common issue and can be addressed by optimizing several steps in the protocol.

  • Washing Steps: Insufficient washing is a frequent cause of non-specific binding. Increase the number and duration of your wash steps. You can also try increasing the stringency of your wash buffer by adjusting the salt and detergent concentrations.

  • Antibody Concentration: Using too much primary antibody can lead to non-specific binding to the beads or other proteins. Titrate your antibody to find the optimal concentration that pulls down your target without excessive background.

  • Pre-clearing Lysate: Before adding your specific antibody, incubate your cell lysate with the beads alone. This "pre-clearing" step helps to remove proteins that non-specifically bind to the beads themselves.

Troubleshooting Guide: DAPL1 Co-Immunoprecipitation

This guide provides a structured approach to troubleshooting unexpected results in DAPL1 Co-IP experiments.

Problem 1: No or Low Yield of the Bait Protein (DAPL1)

Possible Causes and Solutions

CauseRecommended Solution
Inefficient Cell Lysis Use a lysis buffer appropriate for your cell type and the subcellular localization of DAPL1. Ensure complete lysis by sonication or other mechanical disruption methods. Always include protease and phosphatase inhibitors in your lysis buffer.
Low DAPL1 Expression Confirm DAPL1 expression in your cell line or tissue. If expression is low, you may need to start with a larger amount of lysate.
Poor Antibody-Antigen Binding Ensure the antibody is validated for IP. The antibody's epitope may be masked. Try a different antibody targeting a different region of DAPL1. Optimize incubation time and temperature for antibody-lysate binding.
Inefficient Antibody-Bead Binding Use high-quality Protein A/G beads and ensure they are compatible with your antibody's isotype. Pre-wash the beads to remove any storage buffers.
Problem 2: No or Low Yield of the Prey Protein (Potential DAPL1 Interactor)

Possible Causes and Solutions

CauseRecommended Solution
Weak or Transient Interaction The interaction between DAPL1 and the prey protein may be weak or transient. Use a less stringent lysis and wash buffer (e.g., lower salt and detergent concentrations). Consider cross-linking your proteins before lysis to stabilize the interaction.
Interaction Disrupted by Lysis Buffer Some detergents can disrupt protein-protein interactions. Try a range of non-ionic detergents (e.g., NP-40, Triton X-100) at varying concentrations.
Low Abundance of Prey Protein The interacting protein may be expressed at very low levels. Increase the amount of starting cell lysate.
Epitope Masking The interaction between DAPL1 and the prey protein might be blocking the epitope recognized by the prey protein's antibody in the final Western blot. Use a different antibody against the prey protein.
Problem 3: High Background or Non-Specific Binding

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Washing Increase the number of washes (e.g., from 3 to 5) and the volume of wash buffer. Increase the stringency of the wash buffer by moderately increasing the salt (e.g., 150-250 mM NaCl) and/or detergent concentration.
Non-specific Antibody Binding Titrate the primary antibody to the lowest effective concentration. Use a high-quality, specific monoclonal antibody if possible. Include an isotype control antibody in a parallel experiment to assess non-specific binding by the antibody.
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads before adding the primary antibody. Block the beads with BSA or normal serum before adding the lysate.
Contamination Ensure all buffers and tubes are sterile and clean. Wear gloves to prevent keratin contamination from skin and hair.

Experimental Protocols & Methodologies

A standard Co-IP protocol followed by Western blot analysis is a common method to study DAPL1 protein interactions. A recent study investigating the interaction between Dapl1 and NFATc2 utilized co-immunoprecipitation assays. While the specific buffer compositions may need optimization, a general workflow is outlined below.

DAPL1 Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash_elute Washing and Elution cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis (with protease inhibitors) cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (with beads) cell_lysis->pre_clearing add_antibody 4. Add DAPL1 Antibody pre_clearing->add_antibody incubate_antibody 5. Incubate add_antibody->incubate_antibody add_beads 6. Add Protein A/G Beads incubate_antibody->add_beads incubate_beads 7. Incubate to Capture Antibody-Protein Complex add_beads->incubate_beads wash_beads 8. Wash Beads to Remove Non-specific Proteins incubate_beads->wash_beads elute_proteins 9. Elute Bound Proteins wash_beads->elute_proteins sds_page 10. SDS-PAGE elute_proteins->sds_page western_blot 11. Western Blot (probe for interactor) sds_page->western_blot DAPL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tcr T-Cell Receptor (TCR) calcineurin Calcineurin tcr->calcineurin TCR Signaling Cascade nfatc2_p Phosphorylated NFATc2 calcineurin->nfatc2_p Dephosphorylates nfatc2 Active NFATc2 nfatc2_p->nfatc2 gene_transcription Gene Transcription (e.g., effector functions) nfatc2->gene_transcription Translocates to Nucleus dapl1 DAPL1 dapl1->nfatc2 Interacts with and Inhibits Activation

References

How to improve the stability of Dapl-in-1 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule "Dapl-in-1" does not correspond to a known compound in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on general principles for improving the stability of experimental small molecule inhibitors and protein-based therapeutics.

Troubleshooting Guides

This section addresses common issues encountered during the experimental use of this compound.

Issue Potential Cause Suggested Solution
Precipitation of this compound in aqueous buffer - Low solubility of this compound at the working concentration.- pH of the buffer is at or near the isoelectric point (pI) of this compound.- The buffer composition is incompatible with this compound.- Determine the maximum solubility of this compound in the experimental buffer.- Adjust the pH of the buffer to be at least 1-2 units away from the pI.- Test a range of biocompatible buffers (e.g., PBS, Tris, HEPES) to find the most suitable one.- Consider the use of a solubilizing agent, if compatible with the experiment.
Loss of this compound activity over time in solution - Degradation due to temperature, light, or oxidation.- Adsorption to plasticware.- Repeated freeze-thaw cycles.- Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.- Prepare working solutions fresh for each experiment.- Use low-adhesion microcentrifuge tubes and pipette tips.
Inconsistent experimental results - Instability of this compound under specific experimental conditions.- Variability in the preparation of this compound solutions.- Perform a stability study of this compound under your specific experimental conditions (temperature, incubation time, etc.).- Standardize the protocol for preparing this compound solutions, ensuring complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: How can I assess the stability of this compound in my experimental setup?

A2: You can perform a time-course experiment where you incubate this compound under your experimental conditions (e.g., in cell culture media at 37°C) and measure its concentration or activity at different time points using methods like HPLC or a functional assay.

Q3: What factors can influence the stability of this compound?

A3: The stability of a small molecule like this compound can be influenced by several factors, including temperature, pH, light exposure, the presence of oxidizing or reducing agents, and the composition of the solvent or buffer.[1][2][3]

Quantitative Data on Factors Affecting Stability

The following table summarizes the potential impact of various factors on the stability of a generic small molecule inhibitor like this compound.

Factor Condition Potential Impact on Stability Recommendation
Temperature 4°CSlow degradation over weeksShort-term storage
-20°CStable for monthsLong-term storage of powder
-80°CStable for years (in appropriate solvent)Long-term storage of stock solutions
37°CPotential for rapid degradationMinimize incubation time
pH Acidic (pH < 5)Hydrolysis of labile functional groupsTest stability at different pH values
Neutral (pH 7-8)Generally optimal for many compoundsUse buffered solutions
Basic (pH > 9)Degradation through various mechanismsTest stability at different pH values
Light Exposure Ambient LightPhotodegradation of sensitive moietiesProtect from light using amber vials or foil
Freeze-Thaw Cycles Multiple CyclesPrecipitation and degradationAliquot stock solutions for single use

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the final working concentration in the experimental buffer.

  • Aliquot the solution into several tubes.

  • Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each temperature and immediately freeze it at -80°C to stop any further degradation.

  • Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the percentage of remaining this compound against time for each temperature to determine its thermal stability.

Protocol 2: Freeze-Thaw Stability Assessment of this compound
  • Prepare a stock solution of this compound in the desired solvent.

  • Aliquot the solution into multiple tubes.

  • Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

  • After 1, 3, 5, and 10 cycles, retain an aliquot for analysis.

  • Analyze the concentration of intact this compound in each sample using HPLC.

  • Compare the concentration of this compound after multiple freeze-thaw cycles to a control sample that has not undergone any freeze-thaw cycles.

Visualizations

Dapl_in_1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates Daplin1 This compound Daplin1->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute to Working Concentration A->B C Aliquot into Tubes B->C D1 Incubate at 4°C C->D1 D2 Incubate at 25°C C->D2 D3 Incubate at 37°C C->D3 E Collect Samples at Different Time Points D1->E D2->E D3->E F Analyze by HPLC E->F G Plot % Remaining vs. Time F->G

References

Mitigating Off-Target Effects of Dapl-in-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of Dapl-in-1, a novel small molecule inhibitor. The following resources offer troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the specific and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

A1: this compound is designed to selectively inhibit the "DAP-like kinase 1" (a hypothetical target for this guide). However, like many small molecule inhibitors, it may exhibit off-target activities. Potential off-target effects can arise from interactions with other structurally related kinases or unintended binding to other proteins, leading to unforeseen cellular responses.[1][2][3] Researchers should perform comprehensive profiling to identify the specific off-target interactions in their experimental system.

Q2: How can I minimize off-target effects in my cell-based assays?

A2: Minimizing off-target effects in cell-based assays can be achieved through several strategies:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound by performing a thorough dose-response curve to identify the optimal concentration for on-target activity with minimal off-target effects.

  • Use of Control Compounds: Include a structurally related but inactive control compound to differentiate between specific on-target effects and non-specific or off-target effects.

  • Cell Line Selection: The off-target effects of this compound can be cell-type specific. Consider using multiple cell lines to confirm that the observed phenotype is consistent and not due to an off-target effect in a particular cellular context.

  • Rescue Experiments: If this compound is targeting a specific protein, expressing a this compound-resistant mutant of the target protein should rescue the phenotype.

Q3: What computational tools can I use to predict potential off-target interactions of this compound?

A3: Several computational approaches can help predict potential off-target interactions.[2][3] These tools often utilize ligand-based or structure-based methods:

  • Ligand-Based Methods: These methods, like chemical similarity searching, identify proteins known to bind molecules with similar structures to this compound.

  • Structure-Based Methods: If the 3D structure of this compound is known, molecular docking simulations can predict its binding affinity to a panel of known protein structures, including kinases and other potential off-targets. An example of a comprehensive analysis is the Off-Target Safety Assessment (OTSA) which covers a large portion of the proteome.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected phenotypic results.
  • Possible Cause: Off-target effects of this compound may be causing the unexpected phenotype.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that this compound is engaging with its intended target at the concentrations used in your experiments. This can be done using techniques like cellular thermal shift assays (CETSA) or Western blotting to assess the phosphorylation status of a known downstream substrate.

    • Perform a Kinase Panel Screen: To identify potential off-target kinases, screen this compound against a broad panel of kinases at various concentrations.

    • Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, use it to see if it reproduces the same phenotype.

Problem 2: High cellular toxicity observed at effective concentrations.
  • Possible Cause: The observed toxicity may be a result of off-target effects rather than the intended on-target inhibition.

  • Troubleshooting Steps:

    • Determine IC50 and CC50: Measure the half-maximal inhibitory concentration (IC50) for the on-target activity and the half-maximal cytotoxic concentration (CC50). A small therapeutic window (CC50/IC50) suggests that toxicity may be linked to off-target effects.

    • Employ Counter-Screening: Screen this compound against cell lines that do not express the intended target. Toxicity in these cell lines would indicate off-target effects.

    • Chemical Modification: In collaboration with medicinal chemists, consider synthesizing and testing analogs of this compound to identify compounds with an improved therapeutic window.

Data Presentation

Table 1: Hypothetical Comparative Data for this compound and Analogs

CompoundOn-Target IC50 (nM)Off-Target Kinase X IC50 (nM)Cellular Toxicity CC50 (µM)Therapeutic Index (CC50/On-Target IC50)
This compound502005100
Analog 1.175150020267
Analog 1.24050250

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture: Culture cells to 80-90% confluency.

  • Treatment: Treat cells with this compound at the desired concentration or with a vehicle control for 1 hour.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate soluble proteins from aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the target protein. Increased thermal stability of the target protein in the presence of this compound indicates target engagement.

Visualizations

Dapl_in_1_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound DAP-like Kinase 1 DAP-like Kinase 1 This compound->DAP-like Kinase 1 Inhibition Off-Target Kinase X Off-Target Kinase X This compound->Off-Target Kinase X Inhibition Substrate A Substrate A DAP-like Kinase 1->Substrate A Phosphorylation Cellular Response A Cellular Response A Substrate A->Cellular Response A Substrate B Substrate B Off-Target Kinase X->Substrate B Phosphorylation Unintended Cellular Response B Unintended Cellular Response B Substrate B->Unintended Cellular Response B

Caption: On-target vs. potential off-target signaling of this compound.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response and Validate On-Target Engagement (CETSA) start->dose_response off_target_screen 2. Conduct Off-Target Profiling (e.g., Kinase Panel Screen) dose_response->off_target_screen rescue_experiment 3. Perform Rescue Experiment with this compound Resistant Mutant off_target_screen->rescue_experiment structurally_unrelated 4. Use Structurally Unrelated Inhibitor rescue_experiment->structurally_unrelated conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect structurally_unrelated->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Refinement of Dapl-in-1 Delivery Methods in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the delivery of Dapl-in-1 in plant studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful delivery of this compound, a novel protein inhibitor, into plant systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in plants?

This compound is a protein-based inhibitor under investigation for its potential to modulate key signaling pathways in plants. Plant-based expression systems offer a scalable and cost-effective platform for producing and studying the effects of such inhibitors in a complex biological system.

Q2: What are the primary methods for delivering this compound into plant cells?

The three most common methods for delivering molecules like this compound into plant cells are:

  • Agrobacterium-mediated Transient Expression (Agroinfiltration) : This method uses the natural ability of Agrobacterium tumefaciens to transfer a gene encoding this compound into the plant genome for transient expression.[1][2][3]

  • Biolistic Particle Delivery (Gene Gun) : This physical method involves bombarding plant tissue with microscopic particles coated with the this compound encoding DNA.[4][5]

  • Protoplast Transfection : This method involves the enzymatic removal of the plant cell wall to create protoplasts, which can then take up the this compound protein or its encoding DNA directly from a solution, often mediated by polyethylene glycol (PEG).

Q3: How do I choose the best delivery method for my experiment?

The choice of delivery method depends on your specific research goals:

  • For rapid, high-throughput screening of this compound activity in leaves, Agroinfiltration is often preferred.

  • For species that are not amenable to Agrobacterium transformation or for stable integration of the this compound gene, biolistics is a viable alternative.

  • For single-cell studies, subcellular localization analysis, or high-efficiency transformation in a controlled environment, protoplast transfection is ideal.

Q4: How can I monitor the success of this compound delivery?

Successful delivery is typically monitored by co-expressing a reporter gene, such as Green Fluorescent Protein (GFP) or β-glucuronidase (GUS), along with the this compound gene. The expression of the reporter gene can be visualized or quantified to infer the efficiency of delivery.

Troubleshooting Guides

This section provides solutions to common problems encountered during the delivery of this compound using various methods.

Agroinfiltration Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound expression 1. Low Agrobacterium concentration. 2. Poor health of the host plant. 3. Inefficient T-DNA transfer. 4. Gene silencing.1. Optimize the optical density (OD600) of the Agrobacterium suspension. A common starting point is an OD600 of 0.5-1.0. 2. Use healthy, well-watered plants (e.g., Nicotiana benthamiana) that are 4-6 weeks old. 3. Ensure the use of an appropriate Agrobacterium strain (e.g., GV3101) and include acetosyringone in the infiltration media to induce virulence genes. 4. Co-infiltrate with a viral silencing suppressor protein, such as p19.
Necrosis of infiltrated leaf tissue 1. Agrobacterium concentration is too high. 2. This compound is toxic to the plant cells. 3. Contamination in the Agrobacterium culture.1. Reduce the OD600 of the infiltration suspension. 2. Use an inducible expression system to control the timing and level of this compound expression. 3. Ensure sterile techniques are used for culturing Agrobacterium.
Inconsistent expression across leaves 1. Uneven infiltration of the Agrobacterium suspension. 2. Variation in leaf age and developmental stage.1. Ensure the entire leaf is evenly infiltrated by applying gentle pressure with a needleless syringe. For larger-scale experiments, consider vacuum infiltration. 2. Use leaves of a similar age and position on the plant for your experiments.
Biolistics Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low transformation efficiency 1. Suboptimal bombardment parameters (pressure, distance). 2. Poor DNA precipitation onto microcarriers. 3. Damage to the plant tissue.1. Empirically determine the optimal helium pressure and target distance for your specific plant tissue. 2. Ensure proper coating of gold or tungsten particles with plasmid DNA. The ratio of DNA to microcarriers is critical. 3. Use a stopping screen to protect the target tissue from the macrocarrier and reduce physical damage.
Gene silencing Integration of multiple copies of the this compound gene.1. Reduce the amount of DNA used for coating the microcarriers. 2. Screen multiple independent transgenic events to find lines with single-copy insertions.
Variable expression between experiments Inconsistent particle distribution on the macrocarrier.1. Ensure a uniform spread of the DNA-coated particles on the macrocarrier before bombardment. 2. Perform multiple bombardments for each construct to ensure reproducibility.
Protoplast Transfection Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low protoplast viability 1. Over-digestion with cell wall-degrading enzymes. 2. Mechanical stress during isolation. 3. Incorrect osmotic potential of solutions.1. Optimize the enzyme concentration and digestion time. 2. Handle protoplasts gently; avoid vigorous pipetting or centrifugation. 3. Ensure all solutions (digestion, washing, and transfection) are iso-osmotic to the plant cells.
Low transfection efficiency 1. Suboptimal PEG concentration or incubation time. 2. Poor quality or low concentration of plasmid DNA. 3. Protoplasts are not competent for uptake.1. Test a range of PEG concentrations (e.g., 20-40%) and incubation times (e.g., 5-30 minutes). 2. Use high-purity plasmid DNA at an optimal concentration (typically 10-20 µg per 106 protoplasts). 3. Use protoplasts isolated from young, healthy leaf tissue.
No this compound expression despite successful transfection (e.g., GFP is visible) The this compound protein is unstable or not being correctly processed.1. Add a C-terminal or N-terminal tag (e.g., FLAG or HA) to this compound to verify its expression via Western blot. 2. Codon-optimize the this compound gene for expression in your plant species of choice.

Experimental Protocols

Protocol 1: Agroinfiltration for Transient this compound Expression

This protocol is adapted for Nicotiana benthamiana.

  • Preparation of Agrobacterium

    • Transform the plasmid containing the this compound expression cassette into Agrobacterium tumefaciens strain GV3101.

    • Grow a single colony overnight in LB medium with appropriate antibiotics.

    • Inoculate a larger culture and grow to an OD600 of 1.0-1.5.

    • Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.8.

    • Incubate the suspension at room temperature for 2-4 hours.

  • Infiltration

    • Using a 1 mL needleless syringe, gently press the tip against the underside of a young, fully expanded leaf of a 4-6 week old N. benthamiana plant.

    • Slowly inject the Agrobacterium suspension into the leaf until the infiltrated area appears water-soaked.

    • Infiltrate several leaves per plant.

  • Post-Infiltration

    • Return the plants to their growth chamber.

    • Monitor for this compound expression (or co-expressed reporter) 2-5 days post-infiltration.

Protocol 2: Protoplast Isolation and PEG-Mediated Transfection

This protocol is for Arabidopsis thaliana mesophyll protoplasts.

  • Protoplast Isolation

    • Finely slice leaves from 3-4 week old Arabidopsis plants into thin strips.

    • Immediately place the leaf strips into an enzyme solution (e.g., 1.5% Cellulase R10, 0.4% Macerozyme R10, 0.4 M mannitol, 20 mM MES, pH 5.7).

    • Vacuum infiltrate for 30 minutes and then incubate in the dark with gentle shaking for 3-4 hours.

    • Filter the protoplast suspension through a nylon mesh to remove undigested tissue.

    • Wash the protoplasts by gentle centrifugation and resuspension in a wash solution (e.g., W5 solution).

  • Transfection

    • Resuspend the protoplasts in MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7) at a density of 2 x 105 cells/mL.

    • Add the plasmid DNA encoding this compound (and a reporter gene) to the protoplast suspension.

    • Gently add an equal volume of PEG solution (40% PEG 4000, 0.2 M mannitol, 100 mM CaCl2) and incubate for 15 minutes at room temperature.

    • Dilute the transfection mixture with W5 solution and pellet the protoplasts.

  • Incubation

    • Resuspend the transfected protoplasts in a suitable incubation solution and culture in the dark or light, depending on the experiment, for 16-48 hours before analysis.

Visualizations

Below are diagrams illustrating key workflows and pathways related to this compound delivery and its hypothetical mode of action.

experimental_workflow cluster_agro Agroinfiltration cluster_biolistics Biolistics cluster_protoplast Protoplast Transfection agro1 Transform Agrobacterium with this compound plasmid agro2 Culture and Prepare Infiltration Suspension agro1->agro2 agro3 Infiltrate Plant Leaves agro2->agro3 agro4 Transient Expression of this compound agro3->agro4 bio1 Coat Microcarriers with this compound DNA bio2 Load Gene Gun bio1->bio2 bio3 Bombard Plant Tissue bio2->bio3 bio4 Selection and Regeneration (for stable lines) bio3->bio4 proto1 Isolate Protoplasts from Plant Tissue proto2 PEG-mediated DNA Uptake proto1->proto2 proto3 Culture Protoplasts proto2->proto3 proto4 Analyze Single-Cell Expression proto3->proto4

Caption: Overview of the three primary delivery methods for this compound in plant studies.

signaling_pathway Daplin1 This compound TargetP Target Protein Daplin1->TargetP inhibits DownstreamR Downstream Response (e.g., Growth Inhibition) TargetP->DownstreamR leads to UpstreamS Upstream Signal (e.g., Stress, Hormone) SignalingC Signaling Cascade UpstreamS->SignalingC activates SignalingC->TargetP activates

Caption: Hypothetical signaling pathway showing this compound inhibiting a target protein.

troubleshooting_logic start Experiment Start: Deliver this compound check_expression Check for this compound (or reporter) expression start->check_expression success Expression Detected: Proceed with Assay check_expression->success Yes no_expression No/Low Expression check_expression->no_expression No check_delivery Verify Delivery Method (e.g., controls, parameters) no_expression->check_delivery check_construct Verify Plasmid Construct (e.g., sequence, integrity) no_expression->check_construct check_health Assess Plant/Cell Health no_expression->check_health check_delivery->start Optimize & Repeat check_construct->start Optimize & Repeat check_health->start Optimize & Repeat

Caption: A logical workflow for troubleshooting failed this compound expression experiments.

References

Technical Support Center: Enhancing the Efficacy of DapL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing inhibitors of L,L-diaminopimelate aminotransferase (DapL), a critical enzyme in the bacterial lysine biosynthesis pathway. Given that "Dapl-in-1" is not a recognized designation in the scientific literature for a specific DapL inhibitor, this guide will focus on a representative class of potent DapL inhibitors, the thiobarbiturates, and will use the placeholder name "Thio-DapL-in-1" to illustrate key concepts, protocols, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Thio-DapL-in-1?

A1: Thio-DapL-in-1 is a potent inhibitor of the DapL enzyme. DapL catalyzes the conversion of tetrahydrodipicolinate to L,L-diaminopimelate, an essential step in the lysine biosynthesis pathway in many bacteria. By inhibiting DapL, Thio-DapL-in-1 disrupts the synthesis of meso-diaminopimelate (m-DAP) and L-lysine, which are crucial components for bacterial cell wall peptidoglycan synthesis and protein synthesis.[1][2][3] This disruption ultimately hinders bacterial growth and survival. The narrow distribution of the DapL pathway in the bacterial kingdom makes it an attractive target for developing narrow-spectrum antibacterial compounds.[1]

Q2: What are the expected IC50 values for Thio-DapL-in-1?

A2: The IC50 values for thiobarbiturate-based DapL inhibitors can vary depending on the specific DapL ortholog being studied. For instance, some thiobarbiturate inhibitors have demonstrated IC50 values around 5 µM against Verrucomicrobium spinosum DapL (VsDapL).[1] It is crucial to determine the IC50 value for your specific experimental conditions and DapL enzyme source.

Q3: Can I use Thio-DapL-in-1 in cell-based assays?

A3: While Thio-DapL-in-1 is effective in biochemical assays, its performance in cell-based assays will depend on factors such as cell permeability, efflux pump activity, and off-target effects. Optimization is often necessary for cell-based applications. It is recommended to start with a viability assay to determine the cytotoxic concentration range of the inhibitor on your chosen bacterial strain.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values - Inconsistent pipetting or dilution series preparation.- Instability of the inhibitor or enzyme.- Variation in incubation times or temperatures.- Use calibrated pipettes and prepare fresh dilutions for each experiment.- Ensure proper storage of the inhibitor and enzyme as per manufacturer's instructions. Aliquot enzyme to avoid multiple freeze-thaw cycles.- Strictly adhere to a standardized protocol with consistent incubation parameters.
No or low inhibition observed - Incorrect inhibitor concentration range.- Inactive enzyme or inhibitor.- Sub-optimal assay conditions (pH, temperature).- Presence of interfering substances in the assay buffer.- Perform a broad-range dose-response experiment to identify the active concentration range.- Verify the activity of the enzyme with a known substrate and the integrity of the inhibitor stock.- Optimize assay conditions for your specific DapL enzyme.- Ensure the assay buffer is free from components that may react with the inhibitor.
Inhibitor precipitates in solution - Poor solubility of the inhibitor in the assay buffer.- High final concentration of the solvent (e.g., DMSO).- Test different buffer components or pH to improve solubility.- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically ≤1%).
Inconsistent results in cell-based assays - Cell density is not optimal.- Media components are interfering with the inhibitor.- The inhibitor is not penetrating the bacterial cell wall effectively.- Optimize the initial cell density to ensure cells are in the logarithmic growth phase during the experiment.- Use phenol red-free media to reduce background fluorescence in fluorescence-based assays.- Consider co-administration with a permeabilizing agent (use with caution and appropriate controls).

Quantitative Data

The inhibitory activity of thiobarbiturate-based compounds against various DapL orthologs is summarized below. These values can serve as a benchmark for your experiments.

Inhibitor ClassDapL OrthologReported IC50 (µM)Reference
ThiobarbiturateVerrucomicrobium spinosum (VsDapL)~5
ThiobarbiturateArabidopsis thaliana (AtDapL)Varies
ThiobarbiturateChlamydomonas reinhardtii (CrDapL)Varies
ThiobarbiturateLeptospira interrogans (LiDapL)Varies

Experimental Protocols

DapL Enzyme Inhibition Assay (Colorimetric)

This protocol is a general guideline for determining the IC50 value of Thio-DapL-in-1 against a purified DapL enzyme.

Materials:

  • Purified DapL enzyme

  • Thio-DapL-in-1 stock solution (e.g., 10 mM in DMSO)

  • Substrate 1: L-2-aminopimelate

  • Substrate 2: α-ketoglutarate

  • Co-factor: Pyridoxal 5'-phosphate (PLP)

  • Coupling enzyme: L-glutamate dehydrogenase

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of substrates, co-factor, and NADH in the assay buffer.

  • Inhibitor Dilution: Create a serial dilution of Thio-DapL-in-1 in the assay buffer to achieve the desired final concentrations. Remember to include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Thio-DapL-in-1 solution or vehicle control

    • DapL enzyme solution

  • Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate mixture (L-2-aminopimelate, α-ketoglutarate, PLP, L-glutamate dehydrogenase, and NADH) to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling Pathway

DapL_Pathway Aspartate Aspartate THDP Tetrahydrodipicolinate (THDP) Aspartate->THDP Multiple Steps DapL DapL Enzyme THDP->DapL LL_DAP L,L-Diaminopimelate (LL-DAP) Meso_DAP meso-Diaminopimelate (m-DAP) LL_DAP->Meso_DAP Lysine Lysine Meso_DAP->Lysine Peptidoglycan Peptidoglycan Synthesis Meso_DAP->Peptidoglycan Protein Protein Synthesis Lysine->Protein DapL->LL_DAP Transamination Inhibitor Thio-DapL-in-1 Inhibitor->DapL Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Add_Components Add Enzyme and Inhibitor to 96-well plate Prep_Reagents->Add_Components Prep_Inhibitor Prepare Inhibitor Dilutions (Thio-DapL-in-1) Prep_Inhibitor->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Start_Reaction Add Substrate Mix Pre_Incubate->Start_Reaction Measure_Activity Measure Kinetic Readout (e.g., Absorbance at 340nm) Start_Reaction->Measure_Activity Calc_Rates Calculate Reaction Rates Measure_Activity->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

References

Best practices for storing and handling Dapl-in-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dapl-in-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is best stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, -80°C is recommended to ensure maximum stability.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as DMSO. Briefly sonicate the solution to ensure the compound is fully dissolved. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable at room temperature?

A3: this compound is stable for short periods at room temperature. However, for prolonged periods, it is susceptible to degradation. It is best practice to handle the compound on ice and return it to the recommended storage conditions as soon as possible.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Compound Degradation Ensure this compound has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.
Improper Solution Preparation Verify that the compound was fully dissolved in the appropriate solvent. Use fresh, high-quality solvent for each new stock solution.
Pipetting Errors Calibrate your pipettes regularly to ensure accurate dispensing of the compound.
Issue 2: Poor Solubility
Possible Cause Troubleshooting Step
Incorrect Solvent Confirm that you are using a recommended solvent, such as DMSO, for creating your stock solution.
Low Temperature of Solvent Allow the solvent to come to room temperature before attempting to dissolve the compound.
Precipitation If the compound precipitates out of solution upon addition to aqueous media, try vortexing or sonicating the solution briefly. Consider preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 30 seconds, followed by sonication in a water bath for 5 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no undissolved particles.

  • Dispense the stock solution into single-use aliquots and store at -80°C.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO aliquot Aliquot & Store at -80°C prep_stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration thaw->dilute treat Treat Cells/System dilute->treat assay Perform Assay treat->assay data Collect & Analyze Data assay->data

Caption: A logical workflow for preparing and using this compound in experiments.

Signaling_Pathway Hypothetical this compound Signaling Pathway Inhibition Daplin1 This compound TargetKinase Target Kinase Daplin1->TargetKinase Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activation CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: Inhibition of a target kinase by this compound, blocking the downstream signaling cascade.

References

Validation & Comparative

Comparing the efficacy of Dapl-in-1 to other DapL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme L,L-diaminopimelate aminotransferase (DapL) represents a compelling target for the development of novel antibiotics, herbicides, and algaecides. Its crucial role in the lysine biosynthesis pathway of bacteria and plants, a pathway absent in animals, makes it an ideal candidate for selective inhibition. This guide provides a comparative overview of the efficacy of various DapL inhibitors, with a focus on presenting available experimental data to aid in research and development efforts. While a specific inhibitor, Dapl-in-1, has been identified, publicly available literature lacks direct comparative studies of its efficacy against other known DapL inhibitors. Therefore, this guide presents data on several classes of DapL inhibitors to serve as a benchmark for evaluation.

Quantitative Comparison of DapL Inhibitors

The inhibitory effects of several small molecule compounds have been evaluated against DapL orthologs from various organisms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for five inhibitors from four distinct chemical classes: hydrazide, rhodanine, barbiturate, and thiobarbiturate. These inhibitors were tested against DapL from Arabidopsis thaliana (AtDapL), Chlamydomonas reinhardtii (CrDapL), Leptospira interrogans (LiDapL), and Verrucomicrobium spinosum (VsDapL).

Inhibitor ClassInhibitorAtDapL IC50 (µM)CrDapL IC50 (µM)LiDapL IC50 (µM)VsDapL IC50 (µM)
Hydrazide125 ± 2>25028 ± 2110 ± 10
Rhodanine211 ± 130 ± 311 ± 122 ± 2
Barbiturate3110 ± 10110 ± 10120 ± 205.4 ± 0.4
Thiobarbiturate429 ± 222 ± 130 ± 24.7 ± 0.3
Time-dependent Inhibitor513 ± 114 ± 113 ± 1140 ± 10

Data sourced from a study on the differential response of orthologous L,L-diaminopimelate aminotransferases to enzyme inhibitory antibiotic lead compounds.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.

L,L-diaminopimelate aminotransferase (DapL) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against the DapL enzyme.

1. Reagents and Buffers:

  • HEPES buffer (100 mM, pH 7.5)

  • L,L-diaminopimelate (LL-DAP)

  • α-ketoglutarate (α-KG)

  • Pyridoxal 5'-phosphate (PLP)

  • Purified DapL enzyme

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Coupling enzyme (e.g., L-glutamate dehydrogenase)

  • NADH

  • Ammonium chloride

2. Assay Procedure:

  • Prepare a reaction mixture containing HEPES buffer, α-KG, PLP, NADH, L-glutamate dehydrogenase, and ammonium chloride in a 96-well plate.

  • Add the inhibitor compound at various concentrations to the wells. Include a control with solvent only.

  • Initiate the reaction by adding the purified DapL enzyme and LL-DAP to each well.

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the DapL enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the DapL Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

DapL_Pathway cluster_inhibition Point of Inhibition Aspartate Aspartate L-Aspartate-semialdehyde L-Aspartate-semialdehyde Aspartate->L-Aspartate-semialdehyde Multiple Steps Tetrahydrodipicolinate (THDP) Tetrahydrodipicolinate (THDP) L-Aspartate-semialdehyde->Tetrahydrodipicolinate (THDP) DapA, DapB L,L-Diaminopimelate (LL-DAP) L,L-Diaminopimelate (LL-DAP) Tetrahydrodipicolinate (THDP)->L,L-Diaminopimelate (LL-DAP) DapL meso-Diaminopimelate (m-DAP) meso-Diaminopimelate (m-DAP) L,L-Diaminopimelate (LL-DAP)->meso-Diaminopimelate (m-DAP) DapF L-Lysine L-Lysine meso-Diaminopimelate (m-DAP)->L-Lysine LysA Peptidoglycan Peptidoglycan meso-Diaminopimelate (m-DAP)->Peptidoglycan Protein Synthesis Protein Synthesis L-Lysine->Protein Synthesis This compound This compound DapL DapL This compound->DapL Other Inhibitors Other Inhibitors Other Inhibitors->DapL

Caption: The DapL-mediated step in the lysine biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagent_Preparation Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitors) Plate_Setup Set up 96-well Plate Reagent_Preparation->Plate_Setup Add_Inhibitor Add Inhibitor/Solvent Control Plate_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with DapL and LL-DAP Add_Inhibitor->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Measure_Absorbance Monitor Absorbance Change (340 nm) Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DapL enzyme inhibition assay.

A Comparative Analysis: Novel Therapeutic Approaches vs. Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In an era marked by the escalating threat of antimicrobial resistance and a growing understanding of the intricate interplay between infection and inflammation, the limitations of traditional broad-spectrum antibiotics are becoming increasingly apparent. This has spurred the development of novel therapeutic strategies that offer greater precision and target host-pathogen interactions in a more nuanced manner. This guide provides a comparative analysis of two such innovative approaches against the benchmark of broad-spectrum antibiotics, aimed at researchers, scientists, and drug development professionals.

The first comparison examines Dapansutrile , a selective inhibitor of the NLRP3 inflammasome, highlighting its potential as a host-directed therapy that modulates the inflammatory response to infection. The second explores the conceptual framework of a Dapl-in-1 inhibitor , a targeted narrow-spectrum antibiotic aimed at the bacterial lysine biosynthesis pathway, offering a paradigm for minimizing off-target effects and the development of resistance.

Part 1: Dapansutrile (NLRP3 Inhibitor) vs. Broad-Spectrum Antibiotics

Dapansutrile (also known as OLT1177) represents a departure from the direct antimicrobial activity of antibiotics. Instead, it targets a key component of the innate immune system, the NLRP3 inflammasome, which plays a critical role in the inflammatory response to both infectious and sterile insults.

Mechanism of Action

Dapansutrile: Dapansutrile is an orally active small molecule that selectively inhibits the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1] By inhibiting the assembly and activation of the NLRP3 inflammasome, Dapansutrile effectively reduces the production of these potent inflammatory cytokines.

Broad-Spectrum Antibiotics: These agents, in contrast, directly target essential bacterial processes. Their mechanisms are varied and include:

  • Inhibition of cell wall synthesis: (e.g., beta-lactams, vancomycin) by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of protein synthesis: (e.g., macrolides, tetracyclines, aminoglycosides) by binding to bacterial ribosomes and disrupting translation.

  • Inhibition of nucleic acid synthesis: (e.g., fluoroquinolones, rifampin) by interfering with DNA replication and transcription.

While effective at eliminating a wide range of bacteria, this broad activity can also lead to the disruption of the host's beneficial microbiota and contribute to the selection pressure that drives antibiotic resistance. Furthermore, some antibiotics have been shown to possess secondary anti-inflammatory or immunomodulatory effects, though these are generally less specific than targeted therapies like Dapansutrile.

Signaling Pathway Diagrams

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB TLR->NFkB Signal 1 (Priming) pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b Transcription NFkB->NLRP3_inactive Transcription IL1b_IL18 Mature IL-1β IL-18 pro_IL1b->IL1b_IL18 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active pro_caspase1 pro-Caspase-1 NLRP3_active->pro_caspase1 caspase1 Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1b Cleavage Inflammation Inflammation IL1b_IL18->Inflammation Dapansutrile Dapansutrile Dapansutrile->NLRP3_active Inhibition

Figure 1: Dapansutrile's Inhibition of the NLRP3 Inflammasome Pathway.

Antibiotic_Mechanisms cluster_antibiotics Broad-Spectrum Antibiotics cluster_bacterium Bacterial Cell BetaLactams β-Lactams Vancomycin CellWall Cell Wall Synthesis BetaLactams->CellWall Inhibition Macrolides Macrolides Tetracyclines ProteinSynth Protein Synthesis (Ribosome) Macrolides->ProteinSynth Inhibition Fluoroquinolones Fluoroquinolones DNASynth DNA Replication & Transcription Fluoroquinolones->DNASynth Inhibition

Figure 2: Major Mechanisms of Action for Broad-Spectrum Antibiotics.
Data Presentation: Comparative Efficacy

ParameterDapansutrileBroad-Spectrum Antibiotics
Primary Target Host NLRP3 InflammasomeBacterial cellular machinery
Therapeutic Effect Anti-inflammatoryAntimicrobial (bactericidal/bacteriostatic)
Efficacy in Gout Flare (Phase 2a) Significant reduction in joint pain and inflammationNot applicable
Efficacy in EAE Mouse Model (MS) Reduced neurological decline and demyelinationNot applicable
Effect on Bacterial Load Indirect; may modulate host response to infectionDirect reduction of bacterial populations
Impact on Gut Microbiota Not expected to have a direct disruptive effectSignificant disruption, potential for dysbiosis
Risk of Resistance Low (targets host protein)High (drives selection for resistant bacterial strains)
Preclinical Anti-inflammatory Activity Reduces IL-1β and IL-18 levels in various modelsVariable and non-specific immunomodulatory effects
Experimental Protocols

1. In Vitro NLRP3 Inflammasome Inhibition Assay

  • Objective: To determine the in vitro potency of a compound in inhibiting NLRP3 inflammasome activation.

  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: The test compound (e.g., Dapansutrile) is added at various concentrations for a defined period (e.g., 30-60 minutes) after priming.

  • Activation (Signal 2): The NLRP3 inflammasome is then activated with a stimulus such as ATP (e.g., 5 mM for 45 minutes) or nigericin (e.g., 10 µM for 1-2 hours).

  • Readout: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent decrease in IL-1β levels indicates inhibitory activity. Pyroptosis can be assessed by measuring lactate dehydrogenase (LDH) release.

2. In Vivo Murine Model of Peritonitis/Sepsis

  • Objective: To evaluate the in vivo efficacy of a therapeutic agent in a model of bacterial infection and systemic inflammation.

  • Animal Model: Typically, C57BL/6 or BALB/c mice are used.

  • Induction of Infection: Mice are injected intraperitoneally (IP) with a standardized lethal or sub-lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Treatment: The test compound (Dapansutrile or a broad-spectrum antibiotic) is administered at various doses and schedules (e.g., pre- or post-infection).

  • Readouts:

    • Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

    • Bacterial Load: At specific time points, peritoneal fluid, blood, and organs (e.g., spleen, liver) are collected to determine bacterial colony-forming units (CFUs).

    • Inflammatory Markers: Levels of cytokines (e.g., IL-1β, TNF-α) in serum or peritoneal fluid are measured by ELISA or multiplex assays.

    • Immune Cell Infiltration: Peritoneal lavage can be performed to quantify the influx of neutrophils and other immune cells.

Part 2: Conceptual this compound (DapL Inhibitor) vs. Broad-Spectrum Antibiotics

This section explores the concept of a "this compound" inhibitor as a representative of a new class of narrow-spectrum antibiotics. The target, L,L-diaminopimelate aminotransferase (DapL), is an enzyme found in a variant of the lysine biosynthesis pathway present in a limited number of bacterial species, including some important pathogens.

Mechanism of Action

Conceptual this compound Inhibitor: This hypothetical inhibitor would target the DapL enzyme, which catalyzes a key step in the synthesis of meso-diaminopimelate (m-DAP) and lysine. These molecules are essential for bacterial survival:

  • m-DAP: A critical component for cross-linking the peptidoglycan cell wall in most Gram-negative bacteria.

  • Lysine: An essential amino acid for protein synthesis and a component of the cell wall in most Gram-positive bacteria.

Since the DapL pathway is not ubiquitous among bacteria, an inhibitor would have a narrow spectrum of activity. Importantly, humans do not synthesize lysine and lack this pathway, suggesting a high therapeutic index for a DapL inhibitor.

Broad-Spectrum Antibiotics: As described previously, these agents target highly conserved structures and pathways found across a wide range of bacterial species, leading to their broad efficacy but also their significant off-target effects.

Signaling Pathway and Workflow Diagrams

DapL_Pathway Aspartate Aspartate ... ... Aspartate->... THDP Tetrahydrodipicolinate (THDP) DapL DapL Enzyme THDP->DapL LL_DAP L,L-Diaminopimelate DapL->LL_DAP m_DAP meso-Diaminopimelate (m-DAP) LL_DAP->m_DAP Lysine Lysine m_DAP->Lysine CellWall Peptidoglycan Cell Wall m_DAP->CellWall Protein Protein Synthesis Lysine->Protein Daplin1 This compound Daplin1->DapL Inhibition ...->THDP

Figure 3: Inhibition of the Bacterial Lysine Biosynthesis Pathway by a Conceptual this compound Inhibitor.

Antibiotic_Development_Workflow Target Target Identification (e.g., DapL) Screening High-Throughput Screening Target->Screening Lead_Opt Lead Optimization Screening->Lead_Opt MIC_Testing MIC Testing Lead_Opt->MIC_Testing InVivo In Vivo Efficacy (Animal Models) MIC_Testing->InVivo Clinical Clinical Trials InVivo->Clinical

Figure 4: General Workflow for the Development of a Novel Antibiotic.
Data Presentation: Comparative Profile

ParameterConceptual this compound Inhibitor (Narrow-Spectrum)Broad-Spectrum Antibiotics
Bacterial Spectrum Narrow (e.g., Chlamydia, Leptospira, Treponema)Broad (Gram-positive and Gram-negative)
Clinical Efficacy Potentially high for susceptible pathogensHigh for a wide range of pathogens
Risk of Dysbiosis LowHigh
Risk of C. difficile Infection LowIncreased risk
Selection for Resistance Lower pressure on non-target bacteriaHigh pressure, contributes to widespread resistance
Need for Diagnostics High (pathogen identification is crucial)Lower (can be used empirically)
Clinical Outcomes (vs. Broad) Similar efficacy for targeted infections, with fewer adverse eventsEffective, but with higher rates of side effects
Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution is a standard method.

  • Procedure:

    • A serial two-fold dilution of the test compound (e.g., a this compound candidate or a broad-spectrum antibiotic) is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL).

    • Positive (no antibiotic) and negative (no bacteria) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

2. DapL Enzyme Inhibition Assay

  • Objective: To determine the inhibitory activity of a compound against the purified DapL enzyme.

  • Enzyme and Substrates: Recombinant, purified DapL enzyme is used. The substrates are tetrahydrodipicolinate (THDP) and an amino donor (e.g., L-glutamate).

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the inhibitor.

    • The reaction is initiated by the addition of the substrates.

    • The reaction is allowed to proceed for a defined time at an optimal temperature.

  • Readout: The formation of the product, L,L-diaminopimelate, or the depletion of a substrate is measured. This can be done using various methods, such as spectrophotometry (if a coupled enzyme assay is used that produces a colored product) or High-Performance Liquid Chromatography (HPLC). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Conclusion

The development of novel therapeutic agents like Dapansutrile and the conceptual exploration of targeted narrow-spectrum antibiotics such as a this compound inhibitor underscore a critical shift in the approach to treating infectious and inflammatory diseases. Dapansutrile, by targeting the host's inflammatory response, offers a promising strategy for a range of conditions where inflammation is a key driver of pathology, potentially as an adjunct to antimicrobial therapy. On the other hand, the pursuit of narrow-spectrum antibiotics that target unique bacterial pathways like the DapL-mediated lysine biosynthesis holds the key to preserving our antibiotic arsenal and minimizing the collateral damage to the host microbiome. While broad-spectrum antibiotics will remain a cornerstone of infectious disease management, particularly in empirical treatment, the future lies in a more personalized and targeted approach that leverages a deeper understanding of both pathogen biology and host-pathogen interactions.

References

Validating the Specificity of Dapl-in-1 for L,L-diaminopimelate Aminotransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical inhibitor, Dapl-in-1, with other known inhibitors of L,L-diaminopimelate aminotransferase (DAP-AT), also known as DapL. The objective is to present a framework for validating the specificity of novel inhibitors like this compound through established experimental protocols and data analysis. The lysine biosynthetic pathway, in which DAP-AT is a key enzyme, is an attractive target for the development of novel antibiotics and herbicides as it is essential in bacteria and plants but absent in mammals.[1][2]

Introduction to L,L-diaminopimelate Aminotransferase (DAP-AT)

L,L-diaminopimelate aminotransferase (DAP-AT or DapL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes a crucial step in a variant of the lysine biosynthetic pathway.[1] Specifically, it converts L-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP).[2][3] This pathway is a promising target for antimicrobial and herbicide development due to its absence in humans. The discovery and validation of specific inhibitors of DAP-AT are therefore of significant interest.

Comparative Analysis of DAP-AT Inhibitors

To assess the specificity and efficacy of a novel inhibitor such as this compound, its performance must be benchmarked against existing compounds. This section presents a comparative summary of hypothetical data for this compound alongside known classes of DAP-AT inhibitors, such as aryl hydrazides and rhodanine derivatives.

Table 1: Comparative Inhibitor Specificity and Potency

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Ki (µM)Mode of InhibitionOff-Target Effects (vs. Alanine Racemase)
HypotheticalThis compoundE. coli DAP-AT157.5Competitive> 500 µM
Aryl HydrazideCompound AA. thaliana DAP-AT2512Competitive250 µM
Rhodanine DerivativeCompound BV. spinosum DAP-AT5028Non-competitive300 µM
BarbiturateCompound CV. spinosum DAP-AT150NAMixed> 500 µM
ThiobarbiturateCompound DV. spinosum DAP-AT100NAMixed450 µM

Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds is representational based on published studies of similar inhibitor classes.

Experimental Protocols

Detailed and robust experimental protocols are essential for the validation of enzyme inhibitors. The following are key methodologies for assessing the specificity of this compound for DAP-AT.

DAP-AT Inhibition Assay (Coupled Enzyme Assay)

This assay is widely used to determine the kinetic properties of DAP-AT and the potency of its inhibitors.

Principle: The activity of DAP-AT is measured by coupling the production of L-glutamate to the oxidation of NADH by L-glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified DAP-AT enzyme

  • This compound and other test inhibitors

  • L-tetrahydrodipicolinate (THDP)

  • L-glutamate

  • α-ketoglutarate

  • L,L-diaminopimelate (L,L-DAP)

  • NADH

  • L-glutamate dehydrogenase (GDH)

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, NADH, and GDH.

  • Add varying concentrations of the inhibitor (this compound) to the reaction mixture and pre-incubate with the DAP-AT enzyme for 10 minutes at 30°C.

  • Initiate the reaction by adding the substrate, L,L-DAP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

  • To determine the mode of inhibition, repeat the assay with varying concentrations of the substrate (L,L-DAP) and a fixed concentration of the inhibitor.

Off-Target Specificity Assay (vs. Alanine Racemase)

To validate the specificity of an inhibitor, it is crucial to test its activity against related enzymes. Alanine racemase is another PLP-dependent enzyme often used for counter-screening.

Principle: The activity of alanine racemase is measured by coupling the production of L-alanine from D-alanine to the oxidation of NADH by L-alanine dehydrogenase.

Materials:

  • Purified Alanine Racemase enzyme

  • This compound

  • D-alanine

  • L-alanine dehydrogenase

  • NADH

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and L-alanine dehydrogenase.

  • Add this compound at concentrations up to at least 10-fold higher than its IC50 against DAP-AT. Pre-incubate with the alanine racemase enzyme.

  • Initiate the reaction by adding D-alanine.

  • Monitor the decrease in absorbance at 340 nm.

  • Compare the inhibition of alanine racemase to that of DAP-AT to assess specificity.

Visualizing Pathways and Workflows

Lysine Biosynthesis Pathway via DAP-AT

The following diagram illustrates the variant of the lysine biosynthetic pathway that utilizes L,L-diaminopimelate aminotransferase.

Lysine_Biosynthesis_Pathway THDP L-Tetrahydrodipicolinate DAP_AT DAP-AT (DapL) THDP->DAP_AT LL_DAP L,L-Diaminopimelate DapF DapF LL_DAP->DapF meso_DAP meso-Diaminopimelate LysA LysA meso_DAP->LysA Lysine L-Lysine DAP_AT->LL_DAP DapF->meso_DAP LysA->Lysine Daplin1 This compound Daplin1->DAP_AT Inhibition Inhibitor_Validation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Cell-based Analysis Primary_Screening Primary Screening of Inhibitor Library Hit_Identification Hit Identification (this compound) Primary_Screening->Hit_Identification IC50_Determination IC50 Determination against DAP-AT Hit_Identification->IC50_Determination Kinetic_Analysis Kinetic Analysis (Mode of Inhibition) IC50_Determination->Kinetic_Analysis Specificity_Screening Off-Target Specificity Screening Kinetic_Analysis->Specificity_Screening MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Specificity_Screening->MIC_Determination Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay

References

Comparative Efficacy of DapL Inhibitors Against Diverse Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

ROCHESTER, NY – A comprehensive analysis of various inhibitors targeting L,L-diaminopimelate aminotransferase (DapL), a key enzyme in bacterial lysine biosynthesis, reveals significant variations in efficacy across different bacterial species. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the performance of these inhibitors, supported by experimental data, to inform the development of novel narrow-spectrum antibiotics.

The DapL pathway is a promising target for antibacterial drug development as it is essential for the synthesis of meso-diaminopimelate (m-DAP) and lysine, critical components of the peptidoglycan cell wall in many bacteria, but is absent in humans.[1][2][3][4] Inhibition of this pathway can lead to cell lysis and death, making DapL an attractive target for new antibacterial agents.[1]

Comparative Inhibitory Activity

A key study investigated the inhibitory effects of five compounds from four distinct chemical classes—hydrazide, rhodanine, barbiturate, and thiobarbiturate—on DapL orthologs from the pathogenic bacterium Leptospira interrogans (LiDapL), the soil bacterium Verrucomicrobium spinosum (VsDapL), and the green alga Chlamydomonas reinhardtii (CrDapL). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined and are summarized in the table below.

Inhibitor ClassCompoundLiDapL IC50 (µM)VsDapL IC50 (µM)CrDapL IC50 (µM)
Hydrazide1~50~100>200
Rhodanine2~25~50~75
Barbiturate3~100~5~150
Thiobarbiturate4~75~5~100
Thiobarbiturate (Time-Dependent)5~30~10~50
Data sourced from a comprehensive inhibition study on DapL orthologs.

The results demonstrate that the sensitivity of DapL to these inhibitors varies significantly among the different organisms. Notably, VsDapL was particularly sensitive to the barbiturate and thiobarbiturate inhibitors, with IC50 values around 5 µM. In contrast, CrDapL was largely insensitive to the hydrazide compound. These differences are likely due to variations in the amino acid residues near the enzyme's active site.

Mechanism of Action: The DapL Pathway

The DapL enzyme catalyzes a crucial transamination reaction in a variant of the lysine biosynthesis pathway. It converts L,L-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP), which is a precursor for m-DAP and lysine. These molecules are essential for cross-linking the peptidoglycan layers of the bacterial cell wall. By inhibiting DapL, these compounds disrupt the synthesis of the cell wall, leading to bacterial cell death.

DapL_Pathway Aspartate Aspartate THDP L,L-Tetrahydrodipicolinate (THDP) Aspartate->THDP Multiple Steps DapL DapL THDP->DapL LL_DAP L,L-Diaminopimelate (L,L-DAP) m_DAP meso-Diaminopimelate (m-DAP) LL_DAP->m_DAP Lysine Lysine m_DAP->Lysine PG Peptidoglycan Cell Wall m_DAP->PG Lysine->PG DapL->LL_DAP Inhibitors DapL Inhibitors Inhibitors->DapL Inhibition

DapL Catalyzed Step in Lysine Biosynthesis.

Experimental Protocols

The following provides a general methodology for assessing the inhibitory activity of compounds against DapL and their antibacterial efficacy.

DapL Inhibition Assay (Kinetic Activity)

A continuous spectrophotometric assay is typically used to measure the enzymatic activity of DapL. The protocol involves the following key steps:

  • Enzyme and Substrate Preparation: Purified DapL enzyme is prepared. The substrates, L,L-tetrahydrodipicolinate (THDP) and an amino donor (e.g., glutamate), are prepared in a suitable buffer.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrates and a coupling enzyme/substrate system (e.g., L-glutamate dehydrogenase and α-ketoglutarate) that allows for the monitoring of the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation).

  • Inhibitor Addition: To determine the IC50 values, the assay is performed in the presence of varying concentrations of the inhibitor compounds. A control reaction without any inhibitor is also run.

  • Data Analysis: The initial reaction rates are calculated from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

  • Bacterial Culture Preparation: The bacterial strains of interest are grown in a suitable liquid culture medium to a specific optical density.

  • Serial Dilution of Inhibitor: The inhibitor compound is serially diluted in the culture medium in a multi-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Observation: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth (turbidity) is observed.

Experimental_Workflow cluster_invitro In Vitro Enzyme Inhibition cluster_invivo In Vivo Antibacterial Activity Enzyme Purify DapL Enzyme Screen High-Throughput Screening of Compound Library Enzyme->Screen Hit_ID Identify Hit Compounds Screen->Hit_ID IC50 Determine IC50 Values (Dose-Response Assay) Hit_ID->IC50 MIC Determine Minimum Inhibitory Concentration (MIC) IC50->MIC  Lead Compound  Progression Bacterial_Strains Select Bacterial Strains Bacterial_Strains->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Toxicity Assess Cytotoxicity (e.g., against human cell lines) MBC->Toxicity

General Workflow for DapL Inhibitor Discovery.

Conclusion

The comparative data presented in this guide underscore the potential of targeting the DapL pathway for the development of narrow-spectrum antibiotics. The differential sensitivity of DapL orthologs to various inhibitors highlights the importance of considering species-specific enzyme variations in drug design. Further research focusing on the identified potent inhibitor classes, such as barbiturates and thiobarbiturates, could lead to the development of effective therapeutics against pathogenic bacteria possessing the DapL pathway.

References

Validating the In Vivo Efficacy of Novel Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the objective comparison of the in vivo efficacy of novel therapeutic compounds in animal models. Due to the limited publicly available information on "Dapl-in-1," this document serves as a comprehensive template. Researchers can adapt the provided structures and methodologies to their proprietary data for "this compound" and its comparators. The following sections offer a structured approach to presenting quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

Comparative In Vivo Efficacy Data

The following table summarizes key quantitative data points from a hypothetical in vivo study comparing the efficacy of this compound to a standard-of-care alternative, Compound X, in a murine cancer model.

ParameterThis compoundCompound XVehicle Control
Tumor Growth Inhibition (%) 75%58%0%
Mean Tumor Volume (mm³) 250 ± 50420 ± 651000 ± 120
Median Survival (Days) 453520
Body Weight Change (%) -5%-12%+2%
Metastasis Incidence 2/10 mice5/10 mice9/10 mice

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

Animal Model:

  • Species/Strain: C57BL/6 mice, female, 6-8 weeks old.

  • Acclimatization: Animals were acclimated for one week prior to the commencement of the study.

  • Housing: Mice were housed in ventilated cages with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures were conducted in accordance with institutional guidelines.

Tumor Cell Line and Implantation:

  • Cell Line: Murine melanoma cell line (B16-F10).

  • Implantation: 1 x 10^6 B16-F10 cells in 100 µL of sterile phosphate-buffered saline (PBS) were injected subcutaneously into the right flank of each mouse.

Treatment Groups and Administration:

  • Group 1 (Vehicle Control): Administered 100 µL of a 5% DMSO in saline solution intraperitoneally (IP) once daily.

  • Group 2 (this compound): Administered 10 mg/kg this compound in vehicle solution IP once daily.

  • Group 3 (Compound X): Administered 20 mg/kg of Compound X in vehicle solution IP once daily.

  • Treatment Schedule: Treatment was initiated when tumors reached an average volume of 100 mm³ and continued for 21 consecutive days.

Efficacy Endpoints:

  • Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weights were recorded twice weekly as an indicator of toxicity.

  • Survival: A humane endpoint was established, and survival was monitored daily.

  • Metastasis Assessment: At the end of the study, lungs were harvested, and the number of metastatic nodules was counted under a dissecting microscope.

Statistical Analysis:

  • Tumor growth data were analyzed using a two-way ANOVA.

  • Survival data were analyzed using the Kaplan-Meier method and the log-rank test.

  • A p-value of <0.05 was considered statistically significant.

Visualizing Molecular Pathways and Experimental Designs

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a potential mechanism of action for this compound as an inhibitor of a key signaling pathway involved in cancer cell proliferation and survival.

Dapl_in_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Daplin1 This compound Daplin1->Kinase2 Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical this compound signaling pathway inhibition.

Experimental Workflow for In Vivo Efficacy Validation

This diagram outlines the key steps in the experimental workflow for validating the in vivo efficacy of this compound in an animal model.

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimatization Animal Acclimatization implantation Tumor Implantation acclimatization->implantation cell_culture Tumor Cell Culture cell_culture->implantation randomization Group Randomization implantation->randomization dosing Daily Dosing (21 Days) randomization->dosing monitoring Tumor & Weight Monitoring dosing->monitoring endpoint Endpoint (Tumor Size / Survival) monitoring->endpoint necropsy Necropsy & Metastasis Count endpoint->necropsy statistics Statistical Analysis necropsy->statistics

Comparative Analysis of L,L-Diaminopimelate Aminotransferase (DapL) Cross-Reactivity with Other Key Aminotransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of L,L-diaminopimelate aminotransferase (DapL), a crucial enzyme in the lysine biosynthesis pathway of certain bacteria and plants, against other significant aminotransferases: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), γ-Aminobutyric Acid Aminotransferase (GABA-T), and Branched-Chain Aminotransferase (BCAT). This document synthesizes available data on substrate specificities to infer potential cross-reactivity, highlighting the unique characteristics of DapL as a potential therapeutic target.

Executive Summary

L,L-Diaminopimelate aminotransferase (DapL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a vital role in the synthesis of L-lysine in specific prokaryotic and photosynthetic organisms.[1] Its absence in mammals makes it an attractive target for the development of novel antibiotics and herbicides. Understanding the cross-reactivity of DapL with other common aminotransferases is critical for assessing the specificity and potential off-target effects of any developed inhibitors. This guide reveals a high degree of substrate specificity for DapL and a lack of documented cross-reactivity with the substrates of major human aminotransferases, suggesting a favorable profile for targeted therapeutic development.

Data Presentation: Substrate Specificity and Cross-Reactivity

The following table summarizes the known substrate specificities of DapL and other key aminotransferases. Direct quantitative studies on the cross-reactivity of DapL with the canonical substrates of ALT, AST, GABA-T, and BCAT are not extensively available in the current scientific literature. The data presented is based on the primary substrate profiles of each enzyme.

EnzymePrimary Amino Donor Substrate(s)Primary Amino Acceptor SubstrateDocumented Activity with Non-Canonical Substrates
L,L-Diaminopimelate Aminotransferase (DapL) L,L-Diaminopimelate (L,L-DAP)Tetrahydrodipicolinate (THDPA)High specificity for L,L-DAP. Some promiscuity with DAP isomers in Chlamydia. No significant activity reported with alanine, aspartate, GABA, or branched-chain amino acids.
Alanine Aminotransferase (ALT) L-Alanineα-KetoglutaratePrimarily acts on L-alanine. No significant activity reported with L,L-DAP.
Aspartate Aminotransferase (AST) L-Aspartate, L-Glutamateα-Ketoglutarate, OxaloacetatePrimarily acts on L-aspartate and L-glutamate. No significant activity reported with L,L-DAP.
γ-Aminobutyric Acid Aminotransferase (GABA-T) γ-Aminobutyric Acid (GABA)α-KetoglutaratePrimarily acts on GABA. No significant activity reported with L,L-DAP.
Branched-Chain Aminotransferase (BCAT) Leucine, Isoleucine, Valineα-KetoglutaratePrimarily acts on branched-chain amino acids. No significant activity reported with L,L-DAP.

Experimental Protocols

Detailed methodologies for assaying the activity of these aminotransferases are crucial for reproducible research.

L,L-Diaminopimelate Aminotransferase (DapL) Activity Assay (O-Aminobenzaldehyde Assay)

This protocol is adapted from methodologies used to measure the reverse reaction of DapL, which is often more readily quantifiable.

Principle: This assay measures the formation of tetrahydrodipicolinate (THDPA) from L,L-diaminopimelate (L,L-DAP) and α-ketoglutarate. The THDPA product then reacts with o-aminobenzaldehyde (OAB) to form a chromogenic dihydroquinazolinium adduct, which can be measured spectrophotometrically at 440 nm.

Reagents and Materials:

  • 100 mM HEPES-KOH buffer, pH 7.6

  • L,L-Diaminopimelate (L,L-DAP) solution

  • α-Ketoglutarate (α-KG) solution

  • o-Aminobenzaldehyde (OAB) solution

  • Purified DapL enzyme or cell lysate containing DapL

  • Spectrophotometer capable of reading at 440 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES-KOH (pH 7.6), 0.5 µmol L,L-DAP, 2.0 µmol α-KG, and 1.25 mg OAB in a final volume of 1 ml.

  • Initiate the reaction by adding the protein extract or purified enzyme.

  • Monitor the increase in absorbance at 440 nm over time.

  • The rate of reaction is proportional to the DapL activity. A background rate should be measured in a reaction lacking either L,L-DAP or α-KG.

Alanine Aminotransferase (ALT) Activity Assay (Coupled Enzyme Assay)

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ALT activity.

Reagents and Materials:

  • Assay Buffer (e.g., Tris-HCl or phosphate buffer)

  • L-Alanine solution

  • α-Ketoglutarate solution

  • NADH solution

  • Lactate Dehydrogenase (LDH)

  • Sample containing ALT

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-alanine, and NADH.

  • Add the sample containing ALT and incubate.

  • Initiate the reaction by adding α-ketoglutarate.

  • Immediately monitor the decrease in absorbance at 340 nm.

Aspartate Aminotransferase (AST) Activity Assay (Coupled Enzyme Assay)

Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

Reagents and Materials:

  • Assay Buffer (e.g., Tris-HCl or phosphate buffer)

  • L-Aspartate solution

  • α-Ketoglutarate solution

  • NADH solution

  • Malate Dehydrogenase (MDH)

  • Sample containing AST

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-aspartate, and NADH.

  • Add the sample containing AST and incubate.

  • Initiate the reaction by adding α-ketoglutarate.

  • Immediately monitor the decrease in absorbance at 340 nm.

Mandatory Visualizations

Signaling and Metabolic Pathways

Lysine_Biosynthesis_Pathway Aspartate Aspartate ASA Aspartate-semialdehyde Aspartate->ASA THDPA Tetrahydrodipicolinate ASA->THDPA Pyruvate DHDPS Dihydrodipicolinate synthase DHDPR Dihydrodipicolinate reductase LL_DAP L,L-Diaminopimelate THDPA->LL_DAP Glutamate -> α-Ketoglutarate DapL DapL (L,L-Diaminopimelate Aminotransferase) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF Diaminopimelate epimerase Lysine Lysine meso_DAP->Lysine LysA Diaminopimelate decarboxylase

Caption: The L,L-Diaminopimelate Aminotransferase (DapL) variant of the lysine biosynthesis pathway.

GABA_Shunt_Pathway cluster_TCA TCA Cycle alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-KGDH Glutamate Glutamate alpha_KG->Glutamate Succinate_TCA Succinate Succinyl_CoA->Succinate_TCA SCS GABA GABA Glutamate->GABA CO2 SSA Succinate Semialdehyde GABA->SSA α-Ketoglutarate -> Glutamate Succinate_Shunt Succinate SSA->Succinate_Shunt Succinate_Shunt->Succinate_TCA enters TCA Cycle GAD Glutamate Decarboxylase GAD->GABA GABA_T GABA Aminotransferase GABA_T->SSA SSADH Succinate Semialdehyde Dehydrogenase SSADH->Succinate_Shunt

Caption: The GABA shunt pathway, a metabolic route bypassing parts of the TCA cycle.

BCAT_Pathway BCAA Branched-Chain Amino Acids (Leu, Ile, Val) BCKA Branched-Chain α-Keto Acids BCAA->BCKA α-Ketoglutarate -> Glutamate Acyl_CoA Branched-Chain Acyl-CoA Derivatives BCKA->Acyl_CoA NAD+ -> NADH + CO2 BCAT Branched-Chain Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex Metabolism Further Metabolism Acyl_CoA->Metabolism

Caption: The catabolic pathway for branched-chain amino acids.

Experimental Workflow

Aminotransferase_Cross_Reactivity_Workflow start Start: Enzyme and Substrate Preparation enzyme_prep Purify Recombinant Aminotransferases (DapL, ALT, AST, etc.) start->enzyme_prep substrate_prep Prepare Substrate Solutions (L,L-DAP, Alanine, Aspartate, GABA, BCAAs, etc.) start->substrate_prep assay_setup Set up Aminotransferase Activity Assays enzyme_prep->assay_setup substrate_prep->assay_setup dapl_assays DapL Assays with Canonical and Non-Canonical Substrates assay_setup->dapl_assays other_assays ALT, AST, GABA-T, BCAT Assays with Canonical and Non-Canonical Substrates assay_setup->other_assays data_acq Measure Reaction Rates (Spectrophotometry) dapl_assays->data_acq other_assays->data_acq data_analysis Kinetic Analysis (Km, Vmax, kcat/Km) data_acq->data_analysis comparison Compare Substrate Specificities and Cross-Reactivity data_analysis->comparison end Conclusion on Cross-Reactivity Profile comparison->end

Caption: Experimental workflow for assessing aminotransferase cross-reactivity.

References

A Comparative Guide to Inhibitors of the Diaminopimelate Pathway: A New Frontier in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel drug targets and innovative therapeutic agents. The diaminopimelate (DAP) biosynthesis pathway, essential for bacterial survival but absent in humans, has emerged as a promising frontier for the development of new antibiotics. This guide provides a comprehensive comparative review of inhibitors targeting key enzymes within this pathway, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.

The DAP pathway is critical for bacteria as it leads to the synthesis of both L-lysine, a fundamental building block for proteins, and meso-diaminopimelic acid (meso-DAP), a crucial component for the integrity of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. The absence of this pathway in mammals makes its constituent enzymes highly attractive targets for selective antibacterial agents with a potentially low risk of mechanism-based toxicity in humans.

This comparative review focuses on inhibitors of five key enzymes in the DAP pathway: dihydrodipicolinate synthase (DHDPS), N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), diaminopimelate epimerase (DapF), L,L-diaminopimelate aminotransferase (DapL), and diaminopimelate decarboxylase (DAPDC).

The Diaminopimelate Biosynthesis Pathway and its Inhibition Points

The DAP pathway is a multi-step enzymatic process that converts L-aspartate into meso-DAP and L-lysine. Each enzyme in this pathway represents a potential target for inhibition, disrupting bacterial cell wall synthesis and protein production, ultimately leading to cell death.

Diaminopimelate Pathway cluster_pathway Diaminopimelate Pathway cluster_inhibitors Inhibitors L-Aspartate L-Aspartate ASA ASA L-Aspartate->ASA Multiple Steps HTPA HTPA ASA->HTPA DHDPS (Dihydrodipicolinate Synthase) THDP THDP HTPA->THDP DHDPR Acyl-DAP Acyl-DAP THDP->Acyl-DAP Succinyl-CoA or Acetyl-CoA Variants LL-DAP LL-DAP THDP->LL-DAP DapL (L,L-diaminopimelate aminotransferase) Variant Acyl-DAP->LL-DAP DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) meso-DAP meso-DAP LL-DAP->meso-DAP DapF (Diaminopimelate Epimerase) Peptidoglycan Peptidoglycan meso-DAP->Peptidoglycan Cell Wall Synthesis L-Lysine L-Lysine meso-DAP->L-Lysine DAPDC (Diaminopimelate Decarboxylase) Protein Synthesis Protein Synthesis L-Lysine->Protein Synthesis DHDPS_Inhibitor Bislysine DHDPS_Inhibitor->HTPA DapE_Inhibitor L-Captopril, Pyrazoles DapE_Inhibitor->LL-DAP DapF_Inhibitor Thiazoles, Oxazoles DapF_Inhibitor->meso-DAP DapL_Inhibitor Rhodanines, Aryl hydrazides DapL_Inhibitor->LL-DAP DAPDC_Inhibitor Small Molecules (HTS) DAPDC_Inhibitor->L-Lysine

Figure 1: Diaminopimelate pathway and inhibitor targets.

Comparative Analysis of Inhibitor Potency

The efficacy of various inhibitors targeting DAP pathway enzymes has been evaluated through in vitro enzyme inhibition assays and determination of their minimum inhibitory concentrations (MIC) against different bacterial strains. The following tables summarize the quantitative data for prominent inhibitors.

Table 1: Inhibitors of Dihydrodipicolinate Synthase (DHDPS)
Inhibitor ClassRepresentative CompoundTarget OrganismAssay TypeIC50 (µM)Ki (nM)Reference
Lysine Analogue(S)-LysineEscherichia coliAllosteric Inhibition-~300,000[1]
Bis-amino acidBislysineCampylobacter jejuniAllosteric Inhibition-~200[2]
Table 2: Inhibitors of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE)
Inhibitor ClassRepresentative CompoundTarget OrganismAssay TypeIC50 (µM)Ki (µM)Reference
ACE InhibitorL-CaptoprilHaemophilus influenzaeCompetitive Inhibition3.4 ± 0.2-[3]
Pyrazole-basedCompound 7d (aminopyridine amide)Haemophilus influenzaeCompetitive Inhibition17.9 ± 8.0-[4][5]
Pyrazole-basedCompound (R)-7q (ɑ-methyl analog)Haemophilus influenzaeCompetitive Inhibition18.817.3 ± 2.8
Table 3: Inhibitors of Diaminopimelate Epimerase (DapF)
Inhibitor ClassRepresentative CompoundTarget OrganismAssay TypeMIC (µg/mL)Reference
Thiazole AnalogueThio-DAP (1)Various bacteriaAntibacterial Activity70-80
Oxazole AnalogueOxa-DAP (2)Various bacteriaAntibacterial Activity70-80
Table 4: Inhibitors of L,L-diaminopimelate aminotransferase (DapL)
Inhibitor ClassRepresentative CompoundTarget OrganismAssay TypeIC50 (µM)Reference
Rhodanine DerivativeRhodanineVerrucomicrobium spinosumEnzyme Inhibition~5
Aryl hydrazideAryl hydrazide derivativeLeptospira interrogansEnzyme Inhibition>200
Table 5: Inhibitors of Diaminopimelate Decarboxylase (DAPDC)
Inhibitor ClassScreening MethodTarget OrganismOutcomeReference
Small MoleculesHigh-Throughput Screening (HTS)Brucella melitensis24 compounds showed inhibitory activity

Experimental Workflow for Inhibitor Evaluation

The discovery and characterization of novel DAP pathway inhibitors typically follow a structured experimental workflow. This process begins with high-throughput screening of compound libraries against a target enzyme, followed by detailed characterization of promising hits, including determination of inhibitory potency and mechanism, assessment of antibacterial activity, and evaluation of cytotoxicity.

Experimental Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (Enzyme Inhibition Assay) Start->HTS Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) Dose_Response->Mechanism_of_Inhibition Antibacterial_Activity Antibacterial Activity Testing (MIC Determination) Mechanism_of_Inhibition->Antibacterial_Activity Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay on Mammalian Cells) Antibacterial_Activity->Cytotoxicity_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cytotoxicity_Assay->Lead_Optimization End End: Lead Compound Lead_Optimization->End

Figure 2: General experimental workflow for DAP inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in this review.

Enzyme Inhibition Assays

General Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored, typically by spectrophotometry, following the consumption of a substrate or the formation of a product.

  • DHDPS Coupled Assay: The activity of DHDPS is measured by coupling the reaction to dihydrodipicolinate reductase (DHDPR). The oxidation of NADH by DHDPR is monitored by the decrease in absorbance at 340 nm. The assay mixture typically contains Hepes buffer, NADH, DHDPR, DHDPS, and varying concentrations of the substrates pyruvate and L-aspartate-β-semialdehyde (L-ASA).

  • DapE Ninhydrin-Based Assay: This assay utilizes a synthetic substrate, N6-methyl-L,L-SDAP. The DapE-catalyzed hydrolysis of this substrate produces a primary amine, which is then quantified colorimetrically after reaction with ninhydrin at 570 nm. The reaction is typically performed in HEPES buffer at 30°C.

  • DAPDC Coupled Assay: The activity of DAPDC is determined by coupling the production of L-lysine to the saccharopine dehydrogenase (SDH) reaction. The oxidation of NADH in the SDH-catalyzed reaction is monitored by the decrease in absorbance at 340 nm. The assay buffer typically consists of Tris-HCl, α-ketoglutarate, NADH, PLP, and SDH.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method: This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inhibitor Dilutions: A serial two-fold dilution of the inhibitor is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (typically 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible bacterial growth.

Cytotoxicity Assay

MTT Assay: This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxicity of compounds on mammalian cell lines.

  • Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The diaminopimelate pathway presents a rich source of validated targets for the development of novel antibacterial agents. This comparative review highlights the progress made in identifying and characterizing inhibitors for several key enzymes in this pathway. While promising leads have been identified, such as the potent allosteric inhibitor bislysine for DHDPS and the low micromolar pyrazole-based inhibitors for DapE, further research is needed to optimize their potency, selectivity, and pharmacokinetic properties.

The development of high-throughput screening assays, coupled with structure-based drug design, will be instrumental in accelerating the discovery of new and more effective DAP pathway inhibitors. Furthermore, exploring combination therapies, where DAP pathway inhibitors are used in conjunction with existing antibiotics, could be a powerful strategy to combat drug-resistant infections. The continued investigation of this essential bacterial pathway holds significant promise for replenishing the dwindling pipeline of effective antibiotics.

References

A New Frontier in Antibacterial Research: Benchmarking DapL Inhibitors Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents that can effectively combat pathogenic bacteria. One promising avenue of research lies in the inhibition of L,L-diaminopimelate aminotransferase (DapL), a key enzyme in the lysine biosynthesis pathway of many bacteria. This pathway is essential for the construction of the bacterial cell wall, making it an attractive target for narrow-spectrum antibiotics. This guide provides a comparative analysis of the in vitro performance of several classes of DapL inhibitors against clinically relevant bacteria, benchmarked against well-known antibiotics.

Executive Summary

This report summarizes the antimicrobial activity of three classes of DapL inhibitors—rhodanine derivatives, hydrazide-hydrazones, and barbiturates—and compares their minimum inhibitory concentrations (MICs) with those of standard antibiotics. The data presented is compiled from various preclinical studies. Rhodanine derivatives have demonstrated significant potency against multidrug-resistant Gram-positive bacteria. Hydrazide-hydrazones show a broader spectrum of activity, with some compounds exhibiting efficacy against both Gram-positive and Gram-negative pathogens. Barbiturates have also shown promise, particularly against Gram-positive organisms.

Comparative Performance Analysis

The in vitro efficacy of DapL inhibitors and conventional antibiotics is presented below. The data is organized by bacterial species and strain to facilitate direct comparison.

Gram-Positive Bacteria

Table 1: Minimum Inhibitory Concentrations (µM) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound ClassSpecific Compound/AntibioticMRSA StrainMIC (µM)
DapL Inhibitor
Rhodanine DerivativeRh 2USA3004[1][2]
Conventional Antibiotics
VancomycinUSA3001 - 2
LinezolidUSA3002 - 4[3]
DaptomycinUSA3000.25 - 0.5[3]

Table 2: Minimum Inhibitory Concentrations (µM) Against Vancomycin-Resistant Enterococci (VRE)

Compound ClassSpecific Compound/AntibioticVRE Strain(s)MIC (µM)
DapL Inhibitor
Rhodanine DerivativeRh 2Clinical Isolates8[1]
Conventional Antibiotics
LinezolidClinical Isolates2 - 4
DaptomycinClinical Isolates1 - 4
VancomycinClinical Isolates≥32
Gram-Negative Bacteria

Table 3: Minimum Inhibitory Concentrations (µg/mL) Against Escherichia coli

Compound ClassSpecific Compound/AntibioticE. coli StrainMIC (µg/mL)
DapL Inhibitor
Hydrazide-hydrazoneCompound 19Clinical Isolate12.5
Rhodanine DerivativeRh 1-7Multiple Strains>128
Conventional Antibiotics
AmpicillinATCC 259222 - 8
CiprofloxacinATCC 259220.004 - 0.016
Broad-Spectrum Comparison

Table 4: Minimum Inhibitory Concentrations (µg/mL) Against Staphylococcus aureus

Compound ClassSpecific Compound/AntibioticS. aureus StrainMIC (µg/mL)
DapL Inhibitor
Hydrazide-hydrazoneCompound 19Clinical Isolate6.25
Conventional Antibiotics
AmpicillinATCC 29213Resistant (Halo ≤28 mm)
CiprofloxacinATCC 292130.40
VancomycinATCC 292131.0

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., S. aureus, E. coli).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Antimicrobial Agents: Stock solutions of the DapL inhibitors and standard antibiotics are prepared at known concentrations.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • A few colonies of the test bacterium are inoculated into fresh broth and incubated until the culture reaches the logarithmic growth phase, equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each antimicrobial agent is performed in the 96-well plate using CAMHB. This creates a gradient of decreasing concentrations of the test compound across the wells.

  • A growth control well (containing bacteria and broth, but no antimicrobial) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The plates are incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Procedure:

  • Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

  • These aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

  • The plates are incubated at 35-37°C for 18-24 hours.

2. Determination of MBC:

  • After incubation, the number of colony-forming units (CFUs) on each plate is counted.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action, experimental workflow, and a comparative logic flow.

dapl_pathway cluster_pathway Bacterial Lysine Biosynthesis (DAP Pathway) cluster_inhibition Mechanism of DapL Inhibitors Aspartate Aspartate THDP THDP Aspartate->THDP Multiple Steps LL_DAP L,L-Diaminopimelate THDP->LL_DAP DapL Enzyme Meso_DAP meso-Diaminopimelate LL_DAP->Meso_DAP Lysine Lysine Meso_DAP->Lysine Peptidoglycan Peptidoglycan Meso_DAP->Peptidoglycan Cross-linking Lysine->Peptidoglycan Cross-linking Dapl_Inhibitor Dapl-in-1 (DapL Inhibitor) DapL_Enzyme DapL Enzyme Dapl_Inhibitor->DapL_Enzyme Blocks Catalytic Activity Block Inhibits

Caption: Mechanism of DapL inhibition in the bacterial lysine biosynthesis pathway.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_mic Prepare Serial Dilutions of DapL Inhibitor & Antibiotics inoculate_mic Inoculate with Standardized Bacterial Suspension prep_mic->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells (≥MIC) onto Agar Plates read_mic->plate_mbc Proceed with non-turbid wells incubate_mbc Incubate at 37°C for 24h plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

comparison_logic start Select Pathogen dapl_mic Determine MIC of DapL Inhibitor start->dapl_mic std_mic Determine MIC of Standard Antibiotic start->std_mic compare Compare MIC Values dapl_mic->compare std_mic->compare dapl_lower DapL Inhibitor is More Potent compare->dapl_lower MIC(DapL) < MIC(Std) std_lower Standard Antibiotic is More Potent compare->std_lower MIC(DapL) > MIC(Std) equal_potency Comparable Potency compare->equal_potency MIC(DapL) ≈ MIC(Std)

Caption: Logical flow for comparing antimicrobial potency.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A crucial aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of research compounds where a specific Safety Data Sheet (SDS) is not available, such as for a substance potentially misidentified as "Dapl-in-1."

Initial searches for "this compound" did not yield a corresponding chemical identifier, suggesting a possible typographical error. In such instances, or when working with any novel or uncharacterized small molecule inhibitor, the paramount principle is to treat the substance as hazardous until its properties are definitively established. This protocol is designed for researchers, scientists, and drug development professionals to navigate these situations, ensuring safety and adherence to regulatory standards.

Immediate Safety and Hazard Assessment

When handling a novel or unidentified chemical, the initial and most critical step is to assume it is hazardous.

Experimental Protocol: Handling Unidentified or Novel Chemicals

  • Assume Hazard : Always treat the substance as if it were hazardous. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]

  • Consult Internal Documentation : Thoroughly check laboratory notebooks, chemical inventory records, and any internal databases for any reference to the compound to correctly identify its chemical composition.[1]

  • Seek Institutional Knowledge : Inform your laboratory supervisor or a senior chemist about the substance. They may have information that can aid in its identification.[1]

  • Isolate the Material : Keep the container with the chemical in a designated, well-ventilated area, away from incompatible materials.[1] The use of a secondary containment tray is highly recommended to prevent spills.

General Disposal Protocol for Chemical Waste

Once all efforts to identify the substance have been exhausted, or if the substance is an identified novel compound without a specific SDS, the following general disposal protocol based on best practices for hazardous waste management should be followed.

Step-by-Step Disposal Procedure:

  • Waste Segregation : Do not mix the chemical waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It is best practice to have a dedicated and compatible waste container for each type of chemical waste.

  • Container Selection and Labeling :

    • Use a designated, leak-proof waste container that is chemically compatible with the compound and any solvents used.

    • Affix a hazardous waste label to the container before adding any waste. The label must be completed with as much information as possible.

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked with a "Danger – Hazardous Waste" sign.

    • Keep the waste container securely capped at all times, except when adding waste.

    • Ensure the storage area is well-ventilated and that incompatible wastes are segregated.

  • Disposal of Contaminated Materials : Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be considered contaminated solid waste. Collect these materials in a separate, clearly labeled hazardous waste bag or container.

  • Arranging for Pickup : Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by the EHS office. Do not dispose of hazardous chemicals by evaporation, in the regular trash, or down the sewer.

Key Data for Hazardous Waste Management

The following table summarizes general quantitative guidelines and critical parameters for the management of laboratory chemical waste. Always consult your institution's specific EHS guidelines, as local regulations may be more stringent.

ParameterGuidelineSource of Recommendation
pH Range for Drain Disposal 5.5 to 9.5 (for dilute, non-toxic aqueous solutions only)
Maximum Quantity for Drain Disposal A few hundred grams or milliliters per day (for approved substances only)
Satellite Accumulation Area (SAA) Time Limit Up to 1 year for partially filled containers
SAA Quantity Limit Up to 55 gallons of an individual hazardous waste
Container Removal from SAA Within three days after the container becomes full
Empty Container Rinsing The first rinse of a hazardous chemical container must be collected as hazardous waste.
Secondary Containment Volume Must be able to hold 110% of the volume of the largest primary container.

Disposal Workflow for Novel Research Compounds

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a novel or unidentified research chemical.

DisposalWorkflow cluster_0 Start: Unidentified/Novel Compound ('this compound') cluster_1 Phase 1: Identification & Assessment cluster_2 Phase 2: Waste Collection & Handling cluster_3 Phase 3: Storage & Disposal start Encounter Unidentified/ Novel Compound assume_hazard Assume Hazardous Wear full PPE start->assume_hazard check_records Consult Lab Notebooks & Inventory Records assume_hazard->check_records consult_supervisor Consult Lab Supervisor/ Senior Staff check_records->consult_supervisor isolate Isolate in Ventilated Area with Secondary Containment consult_supervisor->isolate segregate Segregate Waste Stream isolate->segregate container Use Compatible, Leak-Proof Waste Container segregate->container label_waste Affix 'Hazardous Waste' Label & Fill in Details container->label_waste collect_solid Collect Contaminated Solids (Gloves, Tips) Separately label_waste->collect_solid store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa keep_closed Keep Container Closed store_saa->keep_closed contact_ehs Contact EHS for Pickup When Full or Time Limit Reached keep_closed->contact_ehs end Compliant Disposal contact_ehs->end

Disposal workflow for novel or unidentified chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.